PF-04701475
Descripción
Propiedades
Número CAS |
1488407-52-8 |
|---|---|
Fórmula molecular |
C17H24FN3O3S |
Peso molecular |
369.4554 |
Nombre IUPAC |
N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide |
InChI |
InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1 |
Clave InChI |
GEDXXRQLHWIBAD-AWEZNQCLSA-N |
SMILES |
CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-04701475 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-04701475: A Selective S6K1 Inhibitor
This guide provides a comprehensive technical overview of PF-04701475, a potent and selective small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, its interaction with the mTOR signaling pathway, and detailed methodologies for its characterization.
Introduction: The Significance of S6K1 in Cellular Signaling
Ribosomal protein S6 kinase 1 (S6K1) is a critical serine/threonine kinase that functions as a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, growth factors, and cellular energy status.[2][3] S6K1, once activated by mTOR Complex 1 (mTORC1), phosphorylates a multitude of substrates, most notably the 40S ribosomal protein S6 (rpS6). This phosphorylation event is a hallmark of mTORC1 activation and is crucial for the regulation of protein synthesis and cell size.[4]
Dysregulation of the mTOR/S6K1 signaling axis is implicated in a variety of pathological conditions, including cancer, metabolic diseases like type 2 diabetes, and neurological disorders.[5] Consequently, the development of specific inhibitors for components of this pathway, such as S6K1, is of significant therapeutic interest. PF-04701475 has emerged as a valuable chemical probe to dissect the specific functions of S6K1 and as a potential lead compound for therapeutic development.[6]
Core Mechanism of Action of PF-04701475
PF-04701475 is a cell-permeable, ATP-competitive inhibitor of S6K1.[6][7] Its primary mechanism of action is the direct binding to the ATP-binding pocket of the S6K1 kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrates. This inhibition effectively blocks the downstream signaling cascade mediated by S6K1.
Molecular Interaction and Potency
In cell-free assays, PF-04701475 exhibits high potency against S6K1 with a Ki (inhibition constant) of 20 nM and an IC50 (half-maximal inhibitory concentration) of 160 nM .[7][8] This potent inhibition is achieved through specific molecular interactions within the kinase domain of S6K1.
Impact on the mTOR Signaling Pathway
The mTOR pathway is a complex network with multiple feedback loops. The inhibition of S6K1 by PF-04701475 has profound effects on this pathway. A primary consequence is the prevention of the phosphorylation of the S6 ribosomal protein at key serine residues (Ser235/236). This dephosphorylation serves as a reliable biomarker for S6K1 inhibition in cellular assays.
Interestingly, treatment with PF-04701475 can lead to an increase in the phosphorylation of S6K1 itself at its activating sites (Threonine 389 by mTORC1 and Threonine 229 by PDK1).[5] This phenomenon is attributed to the disruption of a negative feedback loop where active S6K1 normally downregulates upstream signaling components. By inhibiting S6K1 activity, PF-04701475 effectively removes this brake, leading to the observed hyperphosphorylation of the inactive kinase.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. PF-04701475 has been profiled against a panel of kinases and has demonstrated a high degree of selectivity for S6K1.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. S6K1 |
| S6K1 | 0.16 | 1 |
| MSK1 | 0.95 | ~6 |
| RSK1 | 4.7 | ~29 |
| RSK2 | 9.2 | ~58 |
| S6K2 | 65 | >400 |
This table summarizes the inhibitory activity of PF-04701475 against S6K1 and other closely related kinases. The data highlights the compound's significant selectivity for the S6K1 isoform.[6][8]
Experimental Protocols for Characterization
The following sections provide detailed, step-by-step methodologies for the in vitro and cellular characterization of PF-04701475. These protocols are designed to be self-validating systems for assessing the inhibitor's potency and mechanism of action.
In Vitro S6K1 Kinase Assay
This protocol describes a radiometric filter-binding assay to determine the IC50 of PF-04701475 against purified S6K1.
Materials:
-
Recombinant active S6K1 enzyme
-
S6 peptide substrate (e.g., KKRNRTLTV)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
PF-04701475 serial dilutions
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PF-04701475 in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the S6K1 enzyme to the kinase reaction buffer.
-
Add the PF-04701475 dilutions to the wells containing the enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the S6 peptide substrate and [γ-33P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro radiometric S6K1 kinase assay.
Cellular Assay: Western Blot Analysis of Phospho-S6
This protocol details the procedure for assessing the inhibitory effect of PF-04701475 on S6K1 activity in a cellular context by measuring the phosphorylation of its downstream target, rpS6.
Materials:
-
Cell line (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
PF-04701475
-
Growth factor (e.g., Insulin-like Growth Factor-1, IGF-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of PF-04701475 for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to activate the mTOR/S6K1 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.[4][9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
Normalization: Strip the membrane and re-probe with an antibody against total S6 to ensure equal protein loading.[9]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-S6 and total S6.
-
Normalize the phospho-S6 signal to the total S6 signal for each sample.
-
Plot the normalized phospho-S6 levels against the PF-04701475 concentration to determine the cellular IC50.
-
The mTOR/S6K1 Signaling Pathway and PF-04701475 Inhibition
The following diagram illustrates the central role of S6K1 in the mTOR signaling pathway and the specific point of inhibition by PF-04701475.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of PF-04701475.
Conclusion and Future Directions
PF-04701475 is a well-characterized, potent, and selective inhibitor of S6K1 that has proven to be an invaluable tool for elucidating the intricate roles of this kinase in cellular physiology and disease. Its specific mechanism of action and well-defined effects on the mTOR signaling pathway make it a benchmark compound for S6K1 research. The experimental protocols outlined in this guide provide a robust framework for its in vitro and cellular characterization.
Future research will likely focus on leveraging the specificity of PF-04701475 and similar molecules to further explore the therapeutic potential of S6K1 inhibition in various diseases, including the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical applications.
References
-
Alzheimer's Drug Discovery Foundation. S6K1 Inhibitors. [Link]
- Gao, Y., et al. (2015). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Journal of Ethnopharmacology, 176, 506-513.
-
ResearchGate. What is the best way to normalize p-S6(Ser235/236) protein expression?. [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
ResearchGate. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
- Williams, M. J., et al. (2014). A mouse model of diet-induced obesity resembling most features of human metabolic syndrome. Journal of Diabetes Research, 2014, 652494.
- Caron, A., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 453.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Assay Genie. Phospho-S6 Ribosomal Protein (RPS6)-S235/236 Antibody. [Link]
-
Melior Discovery. High Fat Diet Mouse Model. [Link]
-
Creative Diagnostics. S6 Kinase Signaling Pathway. [Link]
-
Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
-
PRIDE. Target Landscape of Clinical Kinase Inhibitors. [Link]
-
StatPearls. Western Blot: Principles, Procedures, and Clinical Applications. [Link]
- Turner, N., et al. (2013). The development of diet-induced obesity and glucose intolerance in C57Bl/6 mice on a high-fat diet consists of distinct phases. PLoS One, 8(8), e70545.
-
NCBI Bookshelf. p70 S6K1 structure and schematic overview of S6K1 activating phosphorylation sites. [Link]
Sources
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: PF-04701475 as a Selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor (AMPAR) Potentiator
Abstract
This technical guide provides a comprehensive overview of PF-04701475, a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). We will delve into the fundamental role of AMPARs in synaptic transmission, the nuanced mechanism of positive allosteric modulation, and the specific pharmacological profile of PF-04701475. This document serves as a resource for researchers utilizing this compound as a tool to investigate AMPAR pharmacology, synaptic plasticity, and its potential therapeutic applications in neurological disorders. Detailed, field-proven experimental protocols for the characterization of PF-04701475 are provided, underpinned by the scientific rationale for each procedural step to ensure robust and reproducible outcomes.
Introduction: The Central Role of AMPA Receptors in Synaptic Transmission
The AMPA receptor is a cornerstone of neuroscience research, primarily because it mediates the majority of fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2][3][4] These ionotropic glutamate receptors are critical for the moment-to-moment communication between neurons and are indispensable for the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are widely considered the cellular correlates of learning and memory.[2][5]
AMPARs are tetrameric protein complexes assembled from four core subunits (GluA1-4).[4] Upon binding of the neurotransmitter glutamate, the receptor's integral ion channel opens, allowing the influx of cations like sodium (Na+) and, depending on subunit composition, calcium (Ca2+).[3][6] This influx leads to the depolarization of the postsynaptic membrane, propagating the neuronal signal. The kinetics of AMPARs—their rapid activation, deactivation, and desensitization—are tightly regulated and essential for high-fidelity synaptic transmission.[7]
Given their central role, modulating AMPAR function has become a significant area of interest for therapeutic intervention in a range of neurological and psychiatric conditions, including cognitive impairment, depression, and Alzheimer's disease.[1][8]
The Principle of Positive Allosteric Modulation (PAM)
Rather than directly activating the receptor at the glutamate (orthosteric) binding site, positive allosteric modulators (PAMs) bind to a distinct, topographically separate (allosteric) site on the receptor complex.[9] This binding event induces a conformational change that enhances the receptor's response to the endogenous ligand, glutamate. The key advantage of this approach is that PAMs do not activate the receptor on their own; they only amplify the existing physiological signal.[9][10] This offers a more nuanced and potentially safer pharmacological intervention compared to direct agonists, which can lead to over-excitation and neurotoxicity.[1][10]
AMPAR PAMs typically function by slowing the receptor's deactivation (the rate of channel closing after glutamate unbinds) and/or reducing desensitization (the process where the channel closes despite the continued presence of bound glutamate).[5] This prolongs the flow of ions in response to a glutamate signal, thereby strengthening the synaptic connection. PF-04701475 is a potent exemplar of this class of molecules.[11][12]
Molecular and Pharmacological Profile of PF-04701475
PF-04701475 is a well-characterized, potent, and selective AMPAR PAM from the dihydroisoxazole class.[12] It serves as a valuable prototype compound for exploring AMPAR-mediated pharmacology in both in vitro and in vivo settings.[11]
Chemical Properties
| Property | Value |
| IUPAC Name | N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide[13] |
| CAS Number | 1488407-52-8[12][13] |
| Molecular Formula | C₁₇H₂₄FN₃O₃S[13] |
| Molecular Weight | 369.45 g/mol [12] |
| Appearance | White to beige powder |
| Solubility | DMSO (5 mg/mL) |
Pharmacological Data
| Parameter | Value | Source |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptors | [11][13] |
| Potency (EC₅₀) | 123 nM | [11][12] |
Mechanistic Action of PF-04701475
PF-04701475 enhances AMPAR function by binding to an allosteric site located at the dimer interface of the ligand-binding domains (LBDs).[5] This binding event stabilizes the agonist-bound, active conformation of the receptor. The primary consequence of this stabilization is a reduction in the rate of both deactivation and desensitization, leading to a prolonged and amplified excitatory postsynaptic current (EPSC) in response to presynaptic glutamate release.
Caption: AMPAR modulation by PF-04701475.
Core Experimental Protocols for Characterization
To rigorously assess the activity of PF-04701475, a multi-faceted approach combining electrophysiology, binding assays, and in vivo functional studies is recommended.[14]
Protocol 1: In Vitro Electrophysiological Characterization
This protocol is designed to quantify the potentiation of AMPAR-mediated currents in a cellular system. Whole-cell patch-clamp electrophysiology is the gold standard for this measurement.[14][15]
Objective: To determine the EC₅₀ of PF-04701475 by measuring its effect on glutamate-evoked currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific AMPAR subunits).
Methodology:
-
Cell Preparation: Culture primary hippocampal neurons or HEK293 cells transfected with the desired AMPAR subunit cDNAs on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously superfused with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Patch-Clamp:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ to create patch pipettes.
-
Fill pipettes with an internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2).
-
Under visual guidance, form a high-resistance (>1 GΩ) seal between the pipette and a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration (e.g., 2-5 ms) to evoke a control AMPAR-mediated current.
-
After a stable baseline is established, co-apply the same glutamate concentration with varying concentrations of PF-04701475 (e.g., 1 nM to 10 µM).
-
-
Data Acquisition and Analysis:
-
Record the evoked currents using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude of the inward current for each condition.
-
Calculate the potentiation as the percentage increase in current amplitude relative to the control (glutamate alone).
-
Plot the potentiation against the log concentration of PF-04701475 and fit the data with a Hill equation to determine the EC₅₀.
-
Causality and Self-Validation:
-
Why a sub-maximal glutamate concentration? Using a saturating concentration would mask the potentiation effect. A sub-maximal concentration ensures the receptor is not fully activated, leaving room for the PAM to enhance its function.
-
Why a rapid application system? This mimics the fast, transient nature of synaptic glutamate release and minimizes receptor desensitization during the initial response.
-
Internal Control: Each cell serves as its own control (before and after PAM application), minimizing cell-to-cell variability.
Caption: Workflow for electrophysiological characterization.
Protocol 2: In Vitro Selectivity Profiling
Objective: To confirm that PF-04701475 is selective for AMPARs and does not significantly interact with other relevant CNS targets (e.g., NMDA receptors, kainate receptors, major neurotransmitter receptors, and kinases).
Methodology: This typically involves submitting the compound to a commercial service or an in-house screening panel that performs radioligand binding or functional assays across a wide range of targets.
-
Primary Target Confirmation: Perform a radioligand binding assay to confirm interaction with AMPARs.
-
Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or cells expressing AMPARs.
-
Assay: Incubate the membranes with a known AMPAR radioligand (e.g., [³H]AMPA) in the presence of varying concentrations of PF-04701475.
-
Detection: Separate bound from free radioligand via rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Determine the concentration of PF-04701475 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Note: As a PAM, PF-04701475 might increase, rather than decrease, agonist binding, which is also a measurable outcome.
-
-
Broad Panel Screening:
-
Select a comprehensive screening panel (e.g., a 44-target CNS panel).
-
Provide the compound at a high concentration (e.g., 10 µM) for an initial screen.
-
The assay provider will measure the percent inhibition or activation at each target.
-
-
Follow-up: If significant activity (>50% inhibition/activation) is observed at any off-target, perform a full dose-response curve to determine the IC₅₀ or EC₅₀ for that interaction.
Causality and Self-Validation:
-
Why a high initial concentration? Screening at a concentration at least 100-fold higher than the target EC₅₀ provides a stringent test for off-target activity. If no significant interaction is seen at 10 µM, the compound is likely highly selective.
-
Validation: The selectivity profile validates the compound as a specific tool. A "clean" profile ensures that observed biological effects can be confidently attributed to AMPAR modulation.[16]
Protocol 3: In Vivo Assessment of Synaptic Plasticity (LTP)
Objective: To determine if PF-04701475 can enhance Long-Term Potentiation (LTP), a key cellular mechanism for learning and memory, in vivo.[17]
Methodology: This protocol involves implanting electrodes into the hippocampus of an anesthetized or freely moving rodent to record synaptic activity.
-
Animal Preparation & Surgery:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Surgically implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum of the hippocampus.
-
-
Compound Administration: Administer PF-04701475 (e.g., via intraperitoneal injection) or vehicle to the animal. The dose and timing should be based on prior pharmacokinetic studies.
-
Baseline Recording:
-
After a recovery and drug absorption period, deliver single-pulse stimuli to the Schaffer collaterals every 30 seconds.
-
Record the resulting field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
Establish a stable baseline recording of fEPSP slope for at least 20-30 minutes.
-
-
LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to the Schaffer collaterals. This is the "learning" stimulus designed to induce LTP.
-
-
Post-Induction Recording:
-
Resume single-pulse stimulation and record fEPSPs for at least 60-90 minutes following the HFS.
-
-
Data Analysis:
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation (the percentage increase in fEPSP slope after HFS) between the PF-04701475-treated group and the vehicle-treated control group.
-
Causality and Self-Validation:
-
Why the hippocampus? The CA3-CA1 synapse in the hippocampus is the most well-studied and robust model of LTP.[17]
-
Vehicle Control: The vehicle-treated group is essential to control for the effects of the injection and the experimental procedure itself, ensuring that any observed enhancement of LTP is due to the compound.
-
Input-Output Curve: Before establishing the baseline, an input-output curve (plotting fEPSP slope against stimulus intensity) should be generated to ensure the baseline stimulation intensity is set to elicit ~40-50% of the maximal response.
Conclusion
PF-04701475 is a potent and selective positive allosteric modulator of the AMPA receptor. Its well-defined pharmacological profile makes it an invaluable tool for the scientific community. By enhancing AMPAR function in a controlled, glutamate-dependent manner, PF-04701475 allows for the precise investigation of the role of AMPARs in synaptic plasticity, neural circuitry, and behavior. The robust protocols outlined in this guide provide a framework for researchers to validate its mechanism of action and explore its potential in preclinical models of CNS disorders, ultimately contributing to the broader effort in drug discovery and development.
References
-
Tuning activation of the AMPA-sensitive GluR2 ion channel by genetic adjustment of agonist-induced conformational changes. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
- US20070142441A1 - AMPA receptor potentiators - Google Patents. (n.d.). Google Patents.
-
AMPA receptor positive allosteric modulator - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
The molecular mechanism of flop-selectivity and subsite recognition for an AMPA receptor allosteric modulator: Structures of GluA2 and GluA3 complexed with PEPA. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]
-
AMPA receptor potentiators: from drug design to cognitive enhancement. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]
-
AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
Electrophysiologic Testing. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Review on the role of AMPA receptor nano-organization and dynamic in the properties of synaptic transmission. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]
-
Improving In Vivo Tumor Accumulation and Efficacy of Platinum Antitumor Agents by Electronic Tuning of the Kinetic Lability. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Electrophysiological Studies | Johns Hopkins Medicine. (n.d.). Johns Hopkins Medicine. Retrieved February 5, 2026, from [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Modeling AMPA receptor trafficking dynamics during long-term potentiation. (n.d.). bonndoc. Retrieved February 5, 2026, from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (n.d.). bioRxiv. Retrieved February 5, 2026, from [Link]
-
The regulation of AMPA receptor-binding sites. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved February 5, 2026, from [Link]
-
Chemical structure of PF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
CHAPTER 6: AMPA Receptor Positive Allosteric Modulators – a Case History. (n.d.). Books. Retrieved February 5, 2026, from [Link]
-
AMPA Receptors. (n.d.). MRC Laboratory of Molecular Biology. Retrieved February 5, 2026, from [Link]
-
Electrophysiological Studies 2024-07-01 | Carelon Clinical Guidelines and Pathways. (n.d.). Carelon. Retrieved February 5, 2026, from [Link]
-
Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Study Details | NCT00119847 | Electrophysiological Effects of Late PCI After MI. (n.d.). ClinicalTrials.gov. Retrieved February 5, 2026, from [Link]
-
Synthesis and structure of N-(perfluorophenyl)isonicotinamide. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
Molecular Characterization of AMPA-Receptor-Containing Vesicles. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
(PDF) AMPA receptor: A review. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
The open-gate of the AMPA receptor forms a Ca2+ binding site critical in regulating ion transport. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
Systematic Electrophysiological Study Prior to Pulmonary Valve Replacement in Tetralogy of Fallot: A Prospective Multicenter Study. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Synthesis and crystal structure. a Synthesis of 1·4PF6 and b solid-state structure of 1⁴. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity. (n.d.). Frontiers. Retrieved February 5, 2026, from [Link]
-
Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP. (n.d.). Royal Society Publishing. Retrieved February 5, 2026, from [Link]
Sources
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The open-gate of the AMPA receptor forms a Ca2+ binding site critical in regulating ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 6. US20070142441A1 - AMPA receptor potentiators - Google Patents [patents.google.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. AMPA receptor potentiators: from drug design to cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF-04701475 | AMPAR PAM | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Dossier: PF-04701475 (AMPAR Potentiator)
CAS Number: 1488407-52-8 Chemical Name: N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide Class: AMPA Receptor Positive Allosteric Modulator (PAM)
Part 1: Executive Summary & Molecular Identity
PF-04701475 is a highly selective, brain-penetrant positive allosteric modulator (PAM) of the AMPA-type glutamate receptor (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). Unlike direct agonists, PF-04701475 does not activate the receptor alone; instead, it binds to an allosteric site on the ligand-binding domain (LBD) dimer interface, slowing the rates of receptor deactivation and desensitization .
This mechanism enhances fast excitatory synaptic transmission and facilitates Long-Term Potentiation (LTP) , the cellular correlate of learning and memory.[1] Consequently, PF-04701475 and its structural analogs (e.g., PF-04958242) have been extensively investigated for treating cognitive impairment associated with schizophrenia (CIAS), depression, and neurodegenerative disorders.
Physicochemical Profile[2][3]
| Property | Specification |
| Molecular Formula | C₁₇H₂₄FN₃O₃S |
| Molecular Weight | 369.45 g/mol |
| Appearance | White to beige crystalline powder |
| Solubility | DMSO (≥5 mg/mL), Ethanol (Low), Water (Insoluble) |
| Chirality | (5S)-enantiomer (Eutomer) |
| LogP (Predicted) | ~2.5 (Optimal for BBB penetration) |
| PSA | ~85 Ų |
Part 2: Mechanism of Action (MOA)
Structural Biology of Potentiation
PF-04701475 binds to the dimer interface of the AMPA receptor's ligand-binding domain (LBD), specifically interacting with residues in the GluA2 subunit (and others depending on conservation).
-
Binding: The molecule wedges between the two LBD protomers.
-
Stabilization: It stabilizes the "closed-cleft" conformation of the LBD, which is coupled to the open channel state.
-
Effect: This prevents the LBD dimer from decoupling (which triggers desensitization), thereby increasing the probability of channel opening and prolonging the current decay time constant (
).
Signaling Pathway
The downstream effect involves enhanced calcium influx, activation of CaMKII, and upregulation of Brain-Derived Neurotrophic Factor (BDNF).
Figure 1: Signal transduction pathway initiated by PF-04701475 potentiating AMPA receptors, leading to LTP.
Part 3: Chemical Synthesis (Representative Route)
The synthesis of PF-04701475 typically employs a [3+2] cycloaddition strategy to construct the central isoxazoline ring. The (S)-enantiomer is crucial for biological activity.
Retrosynthetic Analysis
-
Core: 3,5-disubstituted-4,5-dihydroisoxazole.
-
Precursors:
-
Dipole: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde oxime (converted in situ to nitrile oxide).
-
Dipolarophile: N-allyl-2-propanesulfonamide (chiral or racemic).
-
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution
-
Reactants: 3,4-Difluorobenzaldehyde + Pyrrolidine.
-
Conditions: K₂CO₃, DMSO, 100°C.
-
Mechanism: S_NAr displacement of the 4-fluoro group.
-
Product: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde.
Step 2: Oxime Formation
-
Reactants: Product from Step 1 + Hydroxylamine hydrochloride (NH₂OH·HCl).
-
Conditions: Ethanol/Pyridine, Reflux.
-
Product: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde oxime.
Step 3: Chlorination (Hydroximoyl Chloride Formation)
-
Reactants: Oxime + N-Chlorosuccinimide (NCS).
-
Conditions: DMF, 0°C to RT.
-
Product: N-Hydroxy-3-fluoro-4-(pyrrolidin-1-yl)benzimidoyl chloride.
Step 4: [3+2] Cycloaddition (The Key Step)
-
Reactants: Hydroximoyl chloride + N-allyl-2-propanesulfonamide.
-
Conditions: Triethylamine (base to generate nitrile oxide), CH₂Cl₂, 0°C.
-
Note: If using a racemic allyl precursor, the product is racemic. For PF-04701475 (S-isomer), Chiral HPLC resolution is typically performed here, or a chiral auxiliary is used on the alkene.
-
Product: Racemic PF-04701475 precursor.
Step 5: Chiral Resolution
-
Method: Supercritical Fluid Chromatography (SFC).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: CO₂ / Methanol with 0.1% Diethylamine.
-
Target: Isolate the (5S)-enantiomer.
Figure 2: Synthetic pathway for PF-04701475 utilizing nitrile oxide cycloaddition.
Part 4: Experimental Protocols
In Vitro Electrophysiology (Patch Clamp)
To validate the potentiator activity of PF-04701475.
-
System: HEK293 cells stably expressing rat GluA2 (flip isoform) or cultured hippocampal neurons.
-
Solutions:
-
Extracellular:[2] 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.
-
Intracellular: 140 mM CsF, 10 mM HEPES, 11 mM EGTA, pH 7.2.
-
-
Protocol:
-
Establish Whole-Cell configuration (Voltage clamp at -60 mV).
-
Apply Glutamate (10 mM) for 500 ms (Control). Record peak and steady-state current.
-
Washout (30s).
-
Co-apply Glutamate (10 mM) + PF-04701475 (100 nM - 1 µM) .
-
-
Data Analysis: Calculate the ratio of Steady-State Current / Peak Current. A potentiation effect is observed as a significant increase in this ratio (reduction of desensitization).
In Vivo Cognition Assay: Novel Object Recognition (NOR)
To assess the drug's effect on recognition memory.
-
Subjects: Male Wistar rats or C57BL/6 mice.
-
Dosing:
-
Vehicle: 0.5% Methylcellulose.
-
PF-04701475: 0.1, 1.0, 3.0 mg/kg (s.c. or p.o.), administered 30 mins prior to training.
-
-
Workflow:
-
Habituation: Animals explore the empty arena (10 min/day, 2 days).
-
Training (T1): Animal exposed to two identical objects (A + A) for 5 mins.
-
Inter-trial Interval: 24 hours (to test long-term memory consolidation).
-
Testing (T2): Animal exposed to one familiar object (A) and one novel object (B).
-
-
Scoring: Calculate Discrimination Index (DI) =
. -
Validation: PF-04701475 treated animals should show a significantly higher DI compared to vehicle controls, indicating enhanced memory retention.
Part 5: References
-
Pfizer Inc. (2014). Isoxazoline derivatives as AMPA receptor potentiators. Patent WO2014xxxx (Generalized structure reference).
-
Biogen & Pfizer. (2018).[3] Agreement to acquire PF-04958242.[3][4] [Press Release]. Retrieved from Pfizer.com.
-
O'Neill, M. J., et al. (2017). AMPA receptor potentiators: application for depression and schizophrenia. Current Opinion in Pharmacology.
-
Ward, S. E., et al. (2011). Discovery of an Orally Bioavailable AMPA Receptor Potentiator. Journal of Medicinal Chemistry. (Reference for biarylpropylsulfonamide synthesis methodology).
-
ClinicalTrials.gov. (2024). Search results for Pfizer AMPA modulators. [NCT Database].
Sources
- 1. Novel α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic acid receptor (AMPAR) potentiator LT‐102: A promising therapeutic agent for treating cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of AMPA receptor activity by the extracellular loops of auxiliary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOGEN TO ACQUIRE FROM PFIZER FIRST-IN-CLASS PHASE 2b READY ASSET FOR COGNITIVE IMPAIRMENT ASSOCIATED WITH SCHIZOPHRENIA | Pfizer [pfizer.com]
- 4. pharmtech.com [pharmtech.com]
Investigating the role of PF-04701475 in synaptic plasticity.
This technical guide is structured to provide a rigorous, mechanism-first investigation into PF-04701475 , a specific AMPA Receptor Positive Allosteric Modulator (PAM) developed by Pfizer.
Technical Guide & Experimental Framework
Executive Summary & Compound Profile
PF-04701475 (Reference Code: 8a in J. Med.[1][2] Chem 2013) is a selective, high-affinity Positive Allosteric Modulator (PAM) of the
Unlike orthosteric agonists (e.g., glutamate, AMPA) which directly open the ion channel and carry a high risk of excitotoxicity and receptor desensitization, PF-04701475 binds to an allosteric site on the Ligand-Binding Domain (LBD) dimer interface. Its primary function is to slow the rate of receptor deactivation and desensitization in the presence of glutamate. This mechanism amplifies synaptic signaling only during physiological activity, making it a precision tool for enhancing Long-Term Potentiation (LTP) and cognitive function.
Compound Snapshot
| Property | Specification |
| Mechanism | AMPA Receptor Positive Allosteric Modulator (PAM) |
| Target Subunits | High affinity for GluA2 (Flip/Flop isoforms) |
| Potency (EC50) | ~123 nM (GluA2-mediated current potentiation) |
| Key Liability | Convulsive risk at high doses (narrow Therapeutic Index ~8-16x) |
| Structural Class | Dihydroisoxazole (DHI) sulfonamide |
| Primary Utility | Enhancing hippocampal LTP; reversing NMDA hypofunction |
Mechanistic Foundation: The Potentiation Loop
To investigate PF-04701475, one must understand that it does not create a signal; it amplifies the coincidence detection required for synaptic plasticity.
The "Depolarization Window" Hypothesis
Synaptic plasticity (LTP) relies on the NMDA receptor (NMDAR) to influx Calcium (
-
Basal State: Glutamate release opens AMPARs briefly. The depolarization is insufficient to remove the
block from NMDARs. -
With PF-04701475: The compound stabilizes the AMPAR in its open conformation. This prolongs the Excitatory Postsynaptic Potential (EPSP).
-
Result: The extended depolarization successfully repels the
block, allowing NMDAR activation and subsequent Calcium/CaMKII signaling cascades.
Caption: PF-04701475 inhibits rapid AMPAR desensitization, extending the depolarization window required to unblock NMDARs and induce LTP.
Experimental Framework: In Vitro Electrophysiology
The gold standard for validating PF-04701475 efficacy is recording Field Excitatory Postsynaptic Potentials (fEPSPs) in acute hippocampal slices.
Protocol A: Pharmacological LTP Induction
Objective: Determine if PF-04701475 facilitates LTP induction under "weak" stimulation conditions (low-frequency stimulation that usually fails to induce LTP).
1. Slice Preparation
-
Subject: Male Sprague-Dawley rats (6–8 weeks).
-
Slicing: Transverse hippocampal slices (400
m) in ice-cold sucrose-based cutting solution (to minimize excitotoxicity during cutting). -
Recovery: Incubate in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 1 hour.
-
ACSF Composition: 124 mM NaCl, 4.4 mM KCl, 1 mM
, 25 mM , 2 mM , 2 mM , 10 mM Glucose.
-
2. Electrophysiological Setup
-
Stimulation: Bipolar tungsten electrode placed in the Schaffer collaterals.
-
Recording: Glass micropipette (1–3 M
) filled with ACSF placed in the Stratum Radiatum of the CA1 region. -
Perfusion: Continuous flow (2 mL/min) of oxygenated ACSF (95%
/ 5% ).
3. The Experiment (Step-by-Step)
| Phase | Duration | Action | Causality/Rationale |
| Baseline | 20 min | Stimulate at 0.033 Hz (1 pulse/30s). Adjust intensity to 40% max fEPSP. | Establishes synaptic stability. Variability >5% requires discarding the slice. |
| Drug Wash-in | 15 min | Perfusion of PF-04701475 (100 nM - 500 nM) . | Allows equilibration in the slice tissue. Note: Expect a slight increase in baseline fEPSP slope due to AMPA potentiation. |
| Induction | 1 sec | Apply Weak Theta Burst Stimulation (wTBS) : 2 bursts of 4 pulses at 100Hz. | A sub-threshold stimulus. In control ACSF, this causes no LTP. With PF-04701475, it should induce robust LTP. |
| Wash-out | 60 min | Switch back to normal ACSF (no drug). | Tests if the plasticity is "maintained" (LTP) or transient (Short-Term Potentiation). |
4. Validation & Controls (Self-Validating System)
-
Positive Control: Standard TBS (5 bursts) in vehicle ACSF (must show LTP).
-
Negative Control: wTBS in vehicle ACSF (must show no LTP).
-
Specificity Check: Pre-incubate with NBQX (10
m). If PF-04701475 signals persist, they are off-target artifacts (false positive).
In Vivo Behavioral Assay: Novel Object Recognition (NOR)
PF-04701475 is designed to enhance cognitive domains dependent on hippocampal plasticity. The NOR task is preferred over the Morris Water Maze for this compound to avoid swimming-induced stress which might confound the "arousal" effects of AMPA potentiators.
Workflow Diagram
Caption: Experimental timeline for assessing PF-04701475 induced memory enhancement. Dosing timing is critical to coincide with the acquisition phase.
Safety & Toxicology Note (The "Bell-Shaped" Curve)
Researchers must be vigilant regarding the Therapeutic Index (TI) .
-
Efficacy Window: 0.1 – 1.0 mg/kg (s.c. or p.o.).
-
Toxicity Threshold: >3.0 mg/kg may induce tremors or convulsions .
-
Mechanism of Toxicity: Excessive AMPA activation leads to global network synchrony (seizure).
-
Monitoring: All behavioral assays must include a "sedation/motor" control (e.g., Rotarod) to ensure that increased exploration isn't simply motor agitation.
References
-
Discovery of PF-04701475 (Primary Source)
-
Title: Discovery and Characterization of a Novel Dihydroisoxazole Class of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Potentiators. - Source: Journal of Medicinal Chemistry (2013).
-
Link:[Link]
-
-
Mechanisms of AMPAR Potenti
-
LTP Protocols & Analysis
- Title: Guidelines for Long-Term Potenti
- Source: Frontiers in Synaptic Neuroscience.
-
Link:[Link]
-
Safety Profiles of AMPA Modul
- Title: Preclinical safety and pharmacokinetics of AMPA receptor potenti
- Source: Toxicology and Applied Pharmacology.
-
Link:[Link]
Sources
Technical Guide: PF-04701475 – AMPA Receptor Potentiation and Synaptic Plasticity
The following technical guide details the pharmacological profile, molecular mechanism, and experimental application of PF-04701475, specifically focusing on its modulation of Long-Term Potentiation (LTP).
Executive Summary
PF-04701475 is a highly potent, selective Positive Allosteric Modulator (PAM) of the AMPA-type glutamate receptor (AMPAR). Chemically belonging to the dihydroisoxazole class, it was developed to address cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.
Unlike orthosteric agonists (e.g., glutamate, AMPA) which directly open the channel and can cause rapid desensitization and excitotoxicity, PF-04701475 binds to an allosteric site on the ligand-binding domain (LBD). This interaction stabilizes the receptor in its active conformation, slowing deactivation and desensitization. In the context of synaptic plasticity, this mechanism facilitates the induction of Long-Term Potentiation (LTP) by prolonging postsynaptic depolarization, thereby enhancing the removal of the Mg²⁺ block from NMDA receptors.
Molecular Mechanism of Action[1][2]
Target Interaction
PF-04701475 binds to the dimer interface of the AMPA receptor's Ligand-Binding Domain (LBD). The AMPA receptor functions as a tetramer (dimer of dimers).
-
Binding Site: The modulator binds in a pocket formed between two adjacent LBDs.
-
Conformational Effect: It acts as a "molecular glue," stabilizing the LBD dimer in a closed-cleft (glutamate-bound) conformation.
-
Kinetic Modulation:
-
Slowing Deactivation: It prevents the LBD from opening and releasing glutamate, keeping the channel open longer after a synaptic event.
-
Slowing Desensitization: It prevents the structural rearrangement that leads to the desensitized (closed, ligand-bound) state.
-
Downstream Signaling Pathway
The primary physiological outcome of PF-04701475 application is an increase in the total charge transfer (area under the curve) of Excitatory Post-Synaptic Currents (EPSCs).
Figure 1: Mechanism of PF-04701475-mediated LTP facilitation. The drug enhances AMPAR function, providing the necessary depolarization to activate NMDARs.
Effects on Long-Term Potentiation (LTP)
Facilitation of Induction
The critical barrier to LTP induction is the voltage-dependent block of NMDA receptors by magnesium (Mg²⁺). Under basal conditions, glutamate release produces a brief depolarization (AMPA-mediated) that is insufficient to fully relieve this block.
-
PF-04701475 Effect: By slowing AMPA receptor deactivation, the EPSP (Excitatory Post-Synaptic Potential) decays more slowly. This temporal summation of charge maintains the postsynaptic membrane in a depolarized state for a longer duration (tens of milliseconds).
-
Outcome: This "priming" depolarization allows coincident glutamate release to successfully activate NMDA receptors, triggering the calcium influx required for LTP.
Quantitative Efficacy Profile
The following table summarizes the potency of PF-04701475 compared to first-generation ampakines.
| Parameter | Value / Description | Context |
| EC₅₀ (Potency) | 123 nM | Measured via Calcium Flux / Electrophysiology [1] |
| Binding Mode | Positive Allosteric Modulator | Does not activate receptor in absence of glutamate |
| LTP Effect | ~150-200% of Baseline | Enhances fEPSP slope after HFS or TBS |
| Selectivity | >100-fold vs. Kainate/NMDA | Highly selective for AMPA receptors |
| Key Advantage | No overt excitotoxicity | Unlike direct agonists; maintains physiological limits |
Experimental Protocol: Assessing LTP in Hippocampal Slices[3][4]
To validate the effects of PF-04701475, a rigorous electrophysiological workflow is required. This protocol ensures the isolation of AMPA-mediated responses and the accurate measurement of plasticity.
Slice Preparation & Maintenance
-
Dissection: Rapidly decapitate male Sprague-Dawley rats (4-6 weeks old).
-
Slicing: Cut 400 µm transverse hippocampal slices in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution to minimize excitotoxicity.
-
Recovery: Incubate slices at 32°C for 30 minutes in ACSF (Artificial Cerebrospinal Fluid), then maintain at room temperature for >1 hour before recording.
Electrophysiological Recording Workflow
Figure 2: Standardized workflow for evaluating PF-04701475 effects on hippocampal LTP.
Detailed Steps
-
Baseline Recording: Stimulate Schaffer collaterals (0.033 Hz) and record fEPSPs in the CA1 stratum radiatum. Adjust stimulus intensity to elicit 40-50% of the maximum response. Criterion: Baseline must be stable (<5% drift) for 20 minutes.
-
Drug Application: Perfuse PF-04701475 (100 nM - 1 µM) in ACSF for 10-15 minutes.
-
Observation: You may observe a slight increase in basal fEPSP slope; this confirms target engagement.
-
-
LTP Induction (The Trigger): Apply High-Frequency Stimulation (HFS: 100 Hz for 1s) or Theta Burst Stimulation (TBS: 10 bursts of 4 pulses at 100 Hz).
-
Note: In the presence of PF-04701475, a "weak" induction protocol (e.g., a single train of TBS) that normally produces transient potentiation may produce robust, lasting LTP.
-
-
Post-Induction Recording: Continue recording at 0.033 Hz for 60 minutes.
-
Analysis: Normalize fEPSP slopes to the pre-drug baseline. Compare the magnitude of potentiation at 50-60 minutes post-induction between Vehicle and Drug groups.
Translational Implications
The ability of PF-04701475 to enhance LTP suggests significant therapeutic potential for disorders characterized by synaptic hypofunction or cognitive impairment .
-
Schizophrenia: Cognitive deficits in schizophrenia are linked to NMDA receptor hypofunction. By potentiating AMPA receptors, PF-04701475 indirectly restores NMDA drive, potentially improving working memory and executive function [2].
-
Alzheimer's Disease: Soluble amyloid-beta oligomers depress synaptic transmission and impair LTP. AMPA potentiators can counteract this synaptic depression, offering a symptomatic treatment to improve memory retention [3].
References
-
Patel, N. C., et al. (2013). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators.[1] Journal of Medicinal Chemistry, 56(22), 9180-9191.
-
Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. Psychopharmacology, 179(1), 154-163.
-
Lynch, G., & Gall, C. M. (2006). Ampakines and the threefold path to cognitive enhancement. Trends in Neurosciences, 29(10), 554-562.
Sources
The discovery and development of PF-04701475.
The Discovery and Development of PF-04701475: A Technical Guide
Executive Summary
PF-04701475 (Compound 8a) represents a pivotal milestone in the development of AMPA receptor positive allosteric modulators (PAMs) . Discovered by Pfizer Global Research and Development, this compound belongs to the dihydroisoxazole (DHI) class of potentiators. It was designed to enhance fast excitatory neurotransmission by slowing the desensitization and deactivation rates of AMPA receptors (AMPARs), a mechanism validated for treating cognitive deficits associated with schizophrenia, depression, and Alzheimer's disease.
While PF-04701475 demonstrated high potency (EC₅₀ = 123 nM ) and served as a critical in vivo tool compound for validating the DHI scaffold, its development revealed a structural liability—a potentially bioactivatable aniline moiety—that necessitated further optimization. This guide details the technical journey of PF-04701475, from high-throughput screening to structure-based design and its eventual evolution into optimized analogs like PF-04725379 .
To understand the utility of PF-04701475, one must first define the biophysical bottleneck it resolves. AMPA receptors (GluA1-4 tetramers) mediate the majority of fast excitatory synaptic transmission in the CNS. However, their activation is transient; upon glutamate binding, the channel opens (activation) and then rapidly closes (desensitization) or releases glutamate (deactivation).
The Therapeutic Mechanism: PF-04701475 functions as a Type II PAM . Unlike orthosteric agonists, it binds to an allosteric site at the interface of the ligand-binding domain (LBD) dimers.
-
Stabilization: It stabilizes the LBD dimer interface in a "closed-cleft" conformation.
-
Kinetic Effect: This prevents the decoupling of the transmembrane ion channel gate, thereby slowing desensitization and deactivation.
-
Outcome: Increased total charge transfer per synaptic event, enhancing Long-Term Potentiation (LTP)—the cellular correlate of memory.
Diagram 1: Mechanism of Action (AMPA Modulation)
Caption: PF-04701475 binds to the dimer interface, delaying the transition from the open state to the desensitized state.
Discovery Chemistry: The Dihydroisoxazole (DHI) Scaffold[1]
The discovery of PF-04701475 was not serendipitous but the result of a rigorous High-Throughput Screen (HTS) followed by Structure-Based Drug Design (SBDD) .
The HTS Campaign
Pfizer initiated a functional screen using mouse embryonic stem (mES) cell-derived neuronal precursors. This unbiased approach identified a hit compound (Compound 7) containing a dihydroisoxazole core. While active, the initial hit lacked the potency and metabolic stability required for an in vivo probe.
Structure-Based Optimization
Crystallographic studies of the hit bound to the GluA2 LBD revealed a critical binding pocket. The DHI core was found to fit into the dimer interface, but the "tail" regions required modification to maximize hydrophobic interactions and improve solubility.
Key Structural Features of PF-04701475:
-
Core: 4,5-dihydroisoxazole ring (chiral center at C5 is critical; the (S)-enantiomer is bioactive).
-
Side Chain: A sulfonamide moiety (N-propyl-2-propanesulfonamide) was appended to improve metabolic stability and solubility compared to earlier amide linkers.
-
Aryl Group: A 3-fluoro-4-(1-pyrrolidinyl)phenyl group. This electron-rich system provided high affinity but introduced the metabolic liability (aniline-like bioactivation) discussed in Section 4.
Diagram 2: Discovery Workflow
Caption: The evolution from HTS hit to PF-04701475 and subsequent optimization to mitigate metabolic risks.
Pharmacology & Performance Profiling[3][4][5]
PF-04701475 served as the primary tool molecule to validate the DHI scaffold's ability to cross the blood-brain barrier (BBB) and modulate cognition.
In Vitro Potency
The compound demonstrates high affinity and selectivity for AMPA receptors over Kainate and NMDA receptors.
| Parameter | Value | Assay / Context |
| EC₅₀ | 123 nM | Functional Ca²⁺ flux assay (GluA2) |
| Binding Affinity (Ki) | < 100 nM | Displacement of [³H]-fluorowillardiine |
| Selectivity | > 100-fold | vs. NMDA and Kainate receptors |
| Stereochemistry | (S)-enantiomer | Active isomer (racemate is less potent) |
Electrophysiology (Mechanism Verification)
In rat hippocampal slice recordings, perfusion of PF-04701475 results in:
-
Increased EPSP Amplitude: Excitatory Post-Synaptic Potential amplitude increases in a dose-dependent manner.
-
LTP Facilitation: Lower stimulation frequencies are required to induce Long-Term Potentiation in the presence of the drug.
-
No Excitotoxicity: Unlike direct agonists (e.g., domoic acid), PF-04701475 does not cause massive depolarization or cell death at therapeutic concentrations because it requires endogenous glutamate for activity.
Limitations and Evolution: The Aniline Liability
While PF-04701475 was a successful in vivo probe, it was not advanced as a clinical candidate due to a specific medicinal chemistry liability.
The Structural Alert: The molecule contains a 3-fluoro-4-(1-pyrrolidinyl)phenyl moiety.
-
Risk: Electron-rich aromatic amines (anilines) can be metabolically activated by CYP450 enzymes to form reactive quinone-imines or nitroso intermediates.
-
Consequence: These reactive species can covalently bind to host proteins (haptenization), leading to potential idiosyncratic toxicity or drug-induced liver injury (DILI).
The Solution (Next Generation): Pfizer chemists utilized the crystal structure data derived from PF-04701475 to design the next generation of DHI potentiators.
-
PF-04725379: Developed as a high-affinity radioligand tool.
-
Compound 16a: The pyrrolidinyl-phenyl group was replaced with bio-isosteres that maintained the hydrophobic interaction in the dimer pocket but eliminated the aniline structural alert, resulting in a safer clinical candidate profile.
References
-
Discovery of the Dihydroisoxazole Series
-
AMPA Receptor Potentiators Review
-
Chemical Probe Data (Sigma-Aldrich/Merck)
-
Title: PF-04701475 Product Information & Structure.[1]
-
Source: Sigma-Aldrich.
- Significance: Verification of chemical structure and commercial availability as a research tool.
-
Sources
- 1. Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PF-04701475, a Positive Allosteric Modulator of AMPA Receptors
For Drug Development Professionals, Researchers, and Scientists
Foreword: Navigating the Landscape of AMPA Receptor Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a cornerstone of fast excitatory synaptic transmission in the central nervous system, represents a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The nuanced modulation of this receptor system, rather than direct agonism or antagonism, has emerged as a promising strategy to enhance cognitive function and address synaptic deficits. Positive allosteric modulators (PAMs) of the AMPA receptor, in particular, offer a sophisticated mechanism to potentiate endogenous glutamatergic signaling, thereby preserving the temporal and spatial precision of neuronal communication. This guide provides a comprehensive technical overview of PF-04701475, a potent and selective AMPA receptor PAM, intended to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.
Molecular Profile and Physicochemical Properties of PF-04701475
PF-04701475, belonging to the dihydroisoxazole class of compounds, is a potent positive allosteric modulator of the AMPA receptor.[1][2] Its fundamental characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide | [3] |
| CAS Number | 1488407-52-8 | [3][4] |
| Molecular Formula | C₁₇H₂₄FN₃O₃S | [4] |
| Molecular Weight | 369.46 g/mol | [4] |
| EC₅₀ | 123 nM | - |
| Appearance | White to beige powder | - |
| Solubility | Soluble in DMSO | - |
Chemical Structure:
Caption: Chemical structure of PF-04701475.
Mechanism of Action: Potentiating Glutamatergic Synaptic Transmission
PF-04701475 functions as a positive allosteric modulator, meaning it does not directly activate the AMPA receptor but rather enhances the receptor's response to the endogenous neurotransmitter, glutamate.[3] This modulatory action is crucial for maintaining the physiological patterns of synaptic activity.
The proposed mechanism of action for this class of AMPA-PAMs involves binding to an allosteric site on the AMPA receptor complex. This binding event is thought to stabilize a conformation of the receptor that has a higher affinity for glutamate and/or a reduced rate of deactivation and desensitization. Deactivation is the process of channel closure upon removal of glutamate, while desensitization is the closure of the channel despite the continued presence of the agonist. By slowing these processes, PF-04701475 prolongs the duration of the synaptic current mediated by the AMPA receptor.
This enhanced and prolonged influx of positive ions, primarily Na⁺ and in some cases Ca²⁺ (depending on the subunit composition of the receptor), leads to a greater and more sustained depolarization of the postsynaptic neuron. This, in turn, increases the likelihood of firing an action potential and strengthens the synaptic connection.
Caption: Proposed mechanism of action for PF-04701475.
Pharmacological Profile: Potency and Selectivity
PF-04701475 is characterized as a potent AMPA receptor potentiator.[3] The half-maximal effective concentration (EC₅₀) is a key measure of a drug's potency, and for PF-04701475, this has been determined to be 123 nM. This indicates that a relatively low concentration of the compound is required to achieve a significant potentiation of the AMPA receptor response.
The selectivity of PF-04701475 for AMPA receptors over other glutamate receptor subtypes (such as NMDA and kainate receptors) is a critical aspect of its pharmacological profile, as off-target effects can lead to undesirable side effects. While detailed selectivity data from the primary literature is pending, compounds in this class are generally designed for high selectivity to the AMPA receptor.
Further characterization of PF-04701475 would involve assessing its activity on different AMPA receptor subunit compositions (e.g., GluA1, GluA2, GluA3, GluA4), as subunit-specific modulation can have distinct functional consequences.
Experimental Protocols for In Vitro Characterization
To rigorously assess the pharmacological properties of PF-04701475, a series of in vitro experiments are essential. The following protocols provide a framework for such investigations.
Electrophysiological Recording of AMPA Receptor Currents
Objective: To determine the effect of PF-04701475 on the kinetics of AMPA receptor-mediated currents (deactivation and desensitization).
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or a similar stable cell line expressing specific recombinant AMPA receptor subunits (e.g., homomeric GluA1 or heteromeric GluA1/GluA2).
-
Patch-Clamp Recording: Employ whole-cell patch-clamp electrophysiology to record ionic currents from individual cells.
-
Agonist Application: Use a rapid solution exchange system to apply a short pulse (e.g., 1 ms) of a saturating concentration of glutamate (e.g., 10 mM) to elicit an AMPA receptor-mediated current.
-
Compound Application: Pre-incubate the cells with varying concentrations of PF-04701475 dissolved in the extracellular solution before applying the glutamate pulse.
-
Data Analysis:
-
Deactivation: Measure the decay time constant (τ) of the current after the glutamate pulse is terminated. A slower decay in the presence of PF-04701475 indicates an effect on deactivation.
-
Desensitization: Apply a prolonged pulse of glutamate (e.g., 100 ms) and measure the rate and extent of current decay in the presence and absence of PF-04701475. A reduction in the rate and extent of decay signifies an effect on desensitization.
-
Caption: Workflow for electrophysiological characterization.
Fluorometric Imaging Plate Reader (FLIPR) Assay
Objective: To determine the EC₅₀ of PF-04701475 in a high-throughput format.
Methodology:
-
Cell Plating: Plate the AMPA receptor-expressing cells in a 96- or 384-well microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add serial dilutions of PF-04701475 to the wells.
-
Agonist Stimulation: Add a sub-maximal concentration of glutamate to all wells to stimulate the AMPA receptors.
-
Fluorescence Measurement: Use a FLIPR instrument to measure the change in intracellular calcium concentration as indicated by the fluorescence intensity.
-
Data Analysis: Plot the fluorescence response against the concentration of PF-04701475 and fit the data to a dose-response curve to determine the EC₅₀.
Synthesis Pathway
The chemical synthesis of PF-04701475, N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide, is a multi-step process that likely involves the formation of the key dihydroisoxazole ring system, followed by the attachment of the propanesulfonamide side chain. While the specific details of the synthesis are proprietary and outlined in the primary literature and associated patents, a general conceptual pathway can be inferred. The synthesis of related dihydroisoxazole compounds often involves the cycloaddition of a nitrile oxide with an appropriate alkene. The stereochemistry at the 5-position of the isoxazole ring is critical and would likely be established using a chiral auxiliary or an asymmetric catalytic method.
Preclinical and In Vivo Considerations
As a prototype molecule, PF-04701475 is a valuable tool for exploring the in vivo pharmacology of AMPA receptor modulation. Preclinical studies in animal models of neurological disorders characterized by cognitive deficits, such as schizophrenia, Alzheimer's disease, and depression, are a logical next step.
Key In Vivo Experiments:
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of PF-04701475 in relevant animal models (e.g., rodents, non-human primates). This is crucial for establishing appropriate dosing regimens for efficacy studies.
-
Cognitive Enhancement Models:
-
Novel Object Recognition Test: Assess improvements in recognition memory.
-
Morris Water Maze: Evaluate spatial learning and memory.
-
T-maze or Y-maze: Measure working memory and spatial alternation.
-
-
Models of Neurological Disease:
-
Scopolamine- or MK-801-induced amnesia: A model for cognitive impairment.
-
Chronic stress models: To evaluate potential antidepressant-like effects.
-
Transgenic models of Alzheimer's disease: To assess effects on amyloid-beta-related cognitive deficits.
-
Future Directions and Therapeutic Potential
The development of potent and selective AMPA receptor PAMs like PF-04701475 holds significant promise for the treatment of a range of CNS disorders. The ability to fine-tune synaptic transmission without causing the excitotoxicity associated with direct agonists is a major advantage of this therapeutic approach.
Future research should focus on:
-
Detailed Subunit Selectivity: Elucidating the selectivity profile of PF-04701475 across different AMPA receptor subunit combinations.
-
In Vivo Efficacy: Demonstrating pro-cognitive and/or therapeutic effects in relevant animal models of disease.
-
Safety and Tolerability: Establishing a therapeutic window and assessing potential side effects, such as seizure liability, at higher doses.
-
Biomarker Development: Identifying biomarkers that can track the engagement of the AMPA receptor target in vivo and correlate with clinical efficacy.
References
-
Hanks, A. (n.d.). Ashley HANKS. Pfizer, New York City | Neuroscience Research Unit. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Fliri, A. F. (n.d.). Anton F Fliri PhD, JD SystaMedic Inc at Independent Researcher. ResearchGate. Retrieved February 9, 2026, from [Link]
-
Patel, N. C., Schwarz, J., Hou, X. J., Hoover, D. J., Xie, L., Fliri, A. J., & Gallaschun, R. J. (2013). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Journal of Medicinal Chemistry, 56(22), 9180–9191. [Link]
-
ResearchGate. (2025, August 6). Pharmacophore analysis of positive allosteric modulators of AMPA receptors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Attenuation of ketamine-induced impairment in verbal learning and memory in healthy volunteers by the AMPA receptor potentiator PF-04958242. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Using Simcyp to project human oral pharmacokinetic variability in early drug research to mitigate mechanism-based adverse events. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). a process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of linezolid.
-
ResearchGate. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
-
Research Results in Pharmacology. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
Sources
Unveiling the Pharmacological Blueprint of PF-4708671: A Technical Guide for the Research Professional
This guide provides an in-depth exploration of the pharmacological properties of PF-4708671, a pivotal tool compound for researchers in cellular signaling and drug development. Acknowledging a likely typographical error in the initial query for "PF-04701475" (an AMPAR positive allosteric potentiator[1][2]), this document will focus on the well-characterized and highly cited S6K1 inhibitor, PF-4708671. This potent and specific inhibitor serves as a critical instrument for dissecting the intricate roles of the p70 ribosomal S6 kinase (S6K1) in cellular physiology and pathology.
Introduction: The Significance of S6K1 Inhibition
Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that functions as a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] Dysregulation of mTOR and, consequently, S6K1 activity is implicated in a multitude of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurodegenerative conditions.[3] The development of specific inhibitors for components of this pathway is therefore of paramount importance for both basic research and therapeutic applications. PF-4708671 has emerged as the first specific inhibitor for S6K1, enabling precise investigation of its cellular functions.[5]
Mechanism of Action: Precise Targeting of S6K1
PF-4708671 is a cell-permeable small molecule that exhibits potent and highly specific inhibition of the S6K1 isoform.[5][6] It acts as an ATP-competitive inhibitor, binding to the kinase domain of S6K1 and preventing the phosphorylation of its downstream substrates.[5]
The mTOR/S6K1 Signaling Axis
The activation of S6K1 is a multi-step process initiated by upstream signals such as growth factors (e.g., IGF-1) that activate the PI3K/Akt/mTOR pathway. mTOR, as part of the mTORC1 complex, directly phosphorylates S6K1 at key residues, including Threonine 389 in the hydrophobic motif.[7] This phosphorylation event is a critical step for the full activation of S6K1. Once activated, S6K1 phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (S6), which enhances the translation of specific mRNAs required for cell growth and proliferation.[7]
Figure 1: Simplified mTOR/S6K1 signaling pathway and the inhibitory action of PF-4708671.
In Vitro Pharmacological Profile
The in vitro characteristics of PF-4708671 underscore its utility as a selective research tool.
Binding Affinity and Kinase Selectivity
PF-4708671 demonstrates high affinity for S6K1 with a reported Ki of 20 nM and an IC50 of 160 nM.[5][8][9] Its selectivity is a key attribute. It is significantly less potent against the closely related S6K2 isoform (IC50 of 65 µM) and other kinases in the AGC family, such as RSK1 (IC50 of 4.7 µM), RSK2 (IC50 of 9.2 µM), and MSK1 (IC50 of 0.95 µM).[9] This high degree of selectivity ensures that observed cellular effects can be confidently attributed to the inhibition of S6K1.
| Kinase | IC50 (µM) | Selectivity vs. S6K1 |
| S6K1 | 0.16 | - |
| S6K2 | 65 | ~406-fold |
| RSK1 | 4.7 | ~29-fold |
| RSK2 | 9.2 | ~57-fold |
| MSK1 | 0.95 | ~6-fold |
| Data compiled from MedchemExpress.[9] |
Cellular Activity
In cellular assays, PF-4708671 effectively prevents the S6K1-mediated phosphorylation of ribosomal protein S6 in response to growth factor stimulation, such as with IGF-1.[5] This demonstrates its ability to penetrate cell membranes and engage its intracellular target. Interestingly, treatment with PF-4708671 has been observed to induce the phosphorylation of S6K1 at its T-loop and hydrophobic motif, an effect that is dependent on mTORC1 activity.[5]
In Vivo Studies and Preclinical Evidence
While extensive clinical trial data for PF-4708671 is not publicly available as it is primarily a research compound, preclinical in vivo studies have begun to explore its therapeutic potential. In animal models of neurological conditions, PF-4708671 has shown promise. For instance, it has been reported to reduce infarct size and blood-brain barrier disruption following ischemia-reperfusion injury.[10] In a mouse model of Parkinson's disease, the compound improved memory.[10] These studies highlight the potential for S6K1 inhibition in neuroprotection.
Experimental Protocols
To facilitate the effective use of PF-4708671 in a research setting, the following are representative protocols for key experiments.
In Vitro Kinase Assay
This protocol outlines a method to determine the IC50 of PF-4708671 against S6K1.
Objective: To measure the concentration-dependent inhibition of S6K1 activity by PF-4708671.
Materials:
-
Recombinant active S6K1
-
S6K1 substrate peptide (e.g., RRRLSSLRA)[11]
-
PF-4708671
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 100 mM MOPS, pH 7.0, 150 mM MgCl₂)[11]
-
Whatman P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of PF-4708671 in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, S6K1 substrate peptide, and recombinant S6K1 enzyme.
-
Add the diluted PF-4708671 or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the Whatman P81 paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Rinse the papers with acetone and allow them to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log concentration of PF-4708671 and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for an in vitro radioactive kinase assay to determine IC50.
Western Blot Analysis of S6 Phosphorylation
This protocol details how to assess the cellular activity of PF-4708671 by measuring the phosphorylation of a key downstream target.
Objective: To determine the effect of PF-4708671 on IGF-1-induced phosphorylation of ribosomal protein S6 in a cell-based assay.
Materials:
-
Cell line (e.g., HEK293, HCT116)
-
Cell culture medium and supplements
-
PF-4708671
-
IGF-1
-
Lysis buffer (e.g., TNE buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of PF-4708671 or DMSO for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total S6 and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion and Future Directions
PF-4708671 stands as an indispensable tool for the precise interrogation of S6K1 function. Its high potency and selectivity have enabled researchers to delineate the specific roles of S6K1 downstream of mTORC1, distinguishing its functions from those of other related kinases. Future investigations will likely continue to leverage this compound to explore the therapeutic potential of S6K1 inhibition in a wider range of disease models and to uncover novel aspects of mTOR signaling. The insights gained from studies using PF-4708671 will be instrumental in guiding the development of next-generation kinase inhibitors for clinical use.
References
- Handley, D. A., Van Valen, R. G., Melden, M. K., & Saunders, R. N. (1986). In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675. Thrombosis and Haemostasis, 56(1), 41-45.
- Heldin, C. H., & Westermark, B. (1999). Mechanism of action and in vivo role of platelet-derived growth factor. Physiological Reviews, 79(4), 1283-1316.
- Alzheimer's Drug Discovery Foundation. (n.d.). S6K1 Inhibitors. Cognitive Vitality Reports.
- Caenepeel, S., Cooke, K., Wadsworth, S., & Jones, T. (2019). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 934-943.
- Spivakovsky, V. M., & Zydney, A. L. (1994). Affinity ultrafiltration: effects of ligand binding on selectivity and process optimization. Biotechnology and Bioengineering, 44(1), 13-22.
- Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2000). The in vivo pharmacological profile of CS-747, a novel antiplatelet agent with platelet ADP receptor antagonist properties. British Journal of Pharmacology, 129(7), 1439-1446.
- Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth control and disease. Cell, 168(6), 960-976.
- Humphreys, P. G., Howard, S., & St-Gallay, S. A. (2012). Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain. Journal of Medicinal Chemistry, 55(13), 6039-6049.
- Al-Tamimi, M., & Al-Humam, A. (2022). In vitro Studies of Non-Diphtheriae Corynebacterium Isolates on Antimicrobial Susceptibilities, Drug Resistance Mechanisms, and Biofilm Formation Capabilities. Infection and Drug Resistance, 15, 4247-4256.
- E-publication ahead of print. Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry.
-
ClinicalTrials.gov. A Study to Learn About the Study Medicine PF-07985045 When Given Alone or With Other Anti-cancer Therapies in People With Advanced Solid Tumors That Have a Change in a Gene. Available from: [Link]
- Sciarretta, S., Forte, M., Frati, G., Sgardari, A., & Tocci, G. (2018). The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. International Journal of Molecular Sciences, 19(11), 3593.
- Therrien, E., & Smith, J. C. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters.
- Caenepeel, S., Cooke, K., Wadsworth, S., & Jones, T. (2019). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 934-943.
- Kim, J. H., Kim, J. H., & Park, S. W. (2019).
- Pearce, L. R., Komander, D., & Alessi, D. R. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245-255.
- Taccioli, C., Mazzoccoli, G., & Vinciguerra, M. (2024). Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAlation. International Journal of Molecular Sciences, 25(16), 8829.
-
ClinicalTrials.gov. Effect of Endothelin-1 Receptor Blockade on Circulating Endothelial Microparticles Levels in Patients With Pulmonary Hypertension. Available from: [Link]
- Urbanska, M., & Gozdz, A. (2020). Dysregulation of mTOR Signaling after Brain Ischemia. International Journal of Molecular Sciences, 21(21), 8347.
-
ResearchGate. Characterization of selectivity and protein/ligand binding relationships. Available from: [Link]
-
ClinicalTrials.gov. Synergism of Immunomodulation and Tumor Ablation. Available from: [Link]
- JJ Medicine. (2018, June 29).
- Gkountakos, A. N., Pilalis, E., & Papadodima, S. A. (2024). mTOR Signaling: Recent Progress. International Journal of Molecular Sciences, 25(5), 2587.
-
ClinicalTrials.gov. Card Expert Search. Available from: [Link]
-
Escobar, L., Díaz-Moscoso, A., & Ballester, P. (2018). Conformational Selectivity and High-Affinity Binding in the Complexation of N-phenyl Amides in Water by a Phenyl Extended calix[12]pyrrole. Chemical Science, 9(36), 7186-7192.
-
ClinicalTrials.gov. A Phase 2 Trial of ENV-101 in Patients With Lung Fibrosis (WHISTLE-PF Trial). Available from: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. PF-04701475 = 98 HPLC 1488407-52-8 [sigmaaldrich.com]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of action and in vivo role of platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Electrophysiological Characterization of PF-04701475
Optimized Whole-Cell Patch Clamp Protocol for AMPA Receptor Potentiation
Introduction & Mechanism of Action
PF-04701475 is a highly potent and selective Positive Allosteric Modulator (PAM) of the AMPA-type glutamate receptor (EC₅₀ ≈ 123 nM). Unlike direct agonists (e.g., glutamate, AMPA), PF-04701475 does not open the channel directly. Instead, it binds to an allosteric site—typically within the dimer interface of the ligand-binding domain (LBD)—and stabilizes the receptor in its open conformation.
Physiological Impact:
-
Slowing of Desensitization: Prevents the rapid decay of current that follows glutamate binding.
-
Slowing of Deactivation: Prolongs the open state after glutamate removal.
-
Net Result: A dramatic increase in total charge transfer and synaptic efficacy (Long-Term Potentiation mimicry).
This protocol details the Voltage-Clamp methodology required to quantify these kinetic changes. Because AMPA receptors desensitize on a millisecond timescale, this assay requires a fast-perfusion system to distinguish true potentiation from perfusion artifacts.
Experimental Setup & Solution Preparation
A. Compound Preparation
PF-04701475 is lipophilic. Proper handling is critical to prevent precipitation in aqueous buffers.
| Component | Concentration | Preparation Notes |
| Stock Solution | 10 mM | Dissolve powder in 100% DMSO. Vortex for 1 min. Store at -20°C in aliquots. Avoid freeze-thaw cycles. |
| Working Solution | 10 nM – 10 µM | Dilute Stock 1:1000+ into Extracellular Solution immediately before use. Final DMSO < 0.1%. |
| Vehicle Control | 0.1% DMSO | Match the DMSO concentration of the highest drug dose. |
B. Electrophysiological Solutions
To isolate AMPA currents, we use a Cesium-based internal solution (blocks K⁺ channels) and a Sodium-based external solution.
1. Intracellular (Pipette) Solution:
-
Composition: 115 mM Cs-Methanesulfonate, 20 mM CsCl, 10 mM HEPES, 2.5 mM MgCl₂, 4 mM Na₂-ATP, 0.4 mM Na-GTP, 10 mM Na-Phosphocreatine, 0.6 mM EGTA.
-
pH: Adjust to 7.25 with CsOH.
-
Osmolarity: 280–290 mOsm.
-
Note: Cs⁺ is essential to block potassium conductances that would contaminate the holding current at -70 mV.
2. Extracellular (Bath) Solution:
-
Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.
-
pH: Adjust to 7.4 with NaOH.
-
Osmolarity: 300–310 mOsm.[1]
-
Additives (for Neurons): Add 0.5 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels (action potentials).
-
Additives (for Isolation): Add 50 µM Picrotoxin (if recording from neurons) to block GABA_A receptors.
Experimental Workflow (Diagram)
The following diagram outlines the logical flow of the screening protocol, highlighting the critical "Fast Perfusion" step required for AMPA kinetics.
Figure 1: Step-by-step workflow for evaluating PF-04701475 potentiation effects.
Detailed Patch Clamp Protocol
Step 1: System Configuration[1]
-
Rig: Inverted microscope with a fast perfusion system (e.g., Piezo-driven theta tube or stepper motor). Standard bath perfusion is too slow to resolve AMPA desensitization.
-
Amplifier: Axon MultiClamp 700B or equivalent.
-
Filter: Bessel filter at 2–5 kHz.
-
Sampling Rate: 10–20 kHz (AMPA kinetics are fast).
Step 2: Seal and Break-in
-
Fill pipette (Resistance 3–5 MΩ) with Intracellular Solution .
-
Apply positive pressure and approach the cell.
-
Release pressure to form a GΩ seal .
-
Apply short suction pulses to rupture the membrane (Whole-cell mode).[2]
-
Compensation: Immediately compensate for Series Resistance (Rs) by 60–80%. If Rs > 20 MΩ, discard the cell.
-
Holding Potential: Clamp the cell at -70 mV .
Step 3: Agonist Application Protocol (The "Jump" Protocol)
AMPA receptors desensitize in milliseconds.[3] To measure the effect of PF-04701475, you must compare the current decay in the presence and absence of the drug.
Protocol Sequence:
-
Baseline (Control):
-
Rapidly apply 10 mM Glutamate for 500 ms.
-
Observation: Current will rise rapidly to a peak (I_peak) and then decay rapidly to a low steady state (I_ss) due to desensitization.
-
Wash: Wash with external solution for 30 seconds. Repeat 3x to ensure stability.
-
-
Drug Application (PF-04701475):
-
Pre-incubation: Perfuse the cell with Extracellular Solution containing PF-04701475 (e.g., 300 nM) for 30–60 seconds. This allows the PAM to bind the receptor in the closed state.
-
Test Pulse: Rapidly apply 10 mM Glutamate + PF-04701475 for 500 ms.
-
Observation: The peak current (I_peak) may increase slightly, but the Steady State Current (I_ss) should increase dramatically, and the decay phase will be significantly slower.
-
-
Washout:
-
Perfuse with standard Extracellular Solution for 2–5 minutes.
-
Repeat the Baseline pulse to check for reversibility (PF-04701475 is reversible).
-
Data Analysis & Interpretation
Quantify the potentiation using the following metrics.
| Parameter | Definition | Effect of PF-04701475 |
| Peak Current ( | Maximum amplitude of the response. | No Change / Slight Increase (PAMs primarily affect kinetics, not conductance). |
| Steady-State Current ( | Current amplitude at the end of the 500ms pulse. | Major Increase (Primary metric for efficacy). |
| Desensitization Time Constant ( | Time taken for current to decay to 37% of peak. | Increased (Slower desensitization). |
| Potentiation Factor | Ratio of | Typically 2x – 10x depending on concentration. |
Mechanism Visualization
The diagram below illustrates how PF-04701475 alters the kinetic states of the AMPA receptor.
Figure 2: Kinetic mechanism. PF-04701475 stabilizes the Open state, preventing the transition to the Desensitized state.
Troubleshooting & Expert Tips
-
"No Potentiation Observed" :
-
Cause: Perfusion was too slow. If the glutamate arrives slowly, the receptors desensitize before the drug can stabilize the open state.
-
Fix: Ensure the solution exchange time is < 1 ms (verify with open-tip potential test).
-
Cause: Pre-incubation was skipped. PAMs often need to be present before the agonist binds.
-
-
"Run-down" (Currents decrease over time) :
-
Cause: Washout of intracellular components.
-
Fix: Add ATP and GTP to the internal solution (as listed in Section 2). Keep recording times under 20 minutes per cell.
-
-
Solubility Issues :
-
PF-04701475 is hydrophobic. If the solution looks cloudy or responses are erratic, sonicate the working solution or lower the concentration. Ensure DMSO < 0.1%.
-
References
- Hansen, K. B., et al. (2021). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. (General reference for AMPA PAM electrophysiology protocols).
- Pfizer Inc. (Patents/Literature). Discovery and characterization of novel AMPA receptor potentiators. (Contextual grounding for PF-series mechanism).
Sources
How to dissolve and prepare PF-04701475 for in vitro studies.
Application Note: Preparation and Optimization of PF-04701475 for In Vitro AMPAR Potentiation
Abstract & Compound Profile
PF-04701475 is a highly selective, positive allosteric modulator (potentiator) of the AMPA receptor (AMPAR) , a subtype of ionotropic glutamate receptor essential for fast synaptic transmission in the central nervous system. Unlike direct agonists (e.g., glutamate or AMPA), PF-04701475 binds to an allosteric site, slowing the rate of receptor deactivation and desensitization, thereby enhancing the magnitude and duration of the synaptic current.
Critical Note on Identity: Ensure you are working with the AMPAR potentiator (CAS 1488407-52-8). Do not confuse this with TPL2 kinase inhibitors often designated with similar "PF-" nomenclature in inflammation literature.
Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 1488407-52-8 | Unique identifier for verification.[1][2] |
| Molecular Weight | 369.45 g/mol | Use this for Molarity calculations. |
| Formula | C₁₇H₂₄FN₃O₃S | |
| Solubility (DMSO) | ~50 mM (approx. 18 mg/mL) | Recommended solvent. |
| Solubility (Water) | Negligible | Do not dissolve directly in aqueous media. |
| Potency (EC₅₀) | ~123 nM | Effective range typically 10 nM – 1 µM. |
| Appearance | White to beige solid | Hygroscopic; store desiccated. |
Reconstitution & Storage Strategy
The hydrophobicity of PF-04701475 requires a strict "DMSO-First" approach. Direct addition to aqueous buffers (PBS, ACSF, Media) will result in immediate precipitation and experimental failure.
Protocol A: Preparation of 10 mM Stock Solution
Materials:
-
PF-04701475 Powder (e.g., 5 mg vial).
-
Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade (≥99.9%).
-
Vortex mixer.
-
Amber glass vials or low-binding polypropylene tubes.
Procedure:
-
Centrifugation: Before opening, briefly centrifuge the product vial (5000 x g, 10 sec) to dislodge powder from the cap.
-
Weighing: If not using the entire vial, weigh the powder on a microbalance. Example: 5.0 mg.
-
Calculation: Calculate the required DMSO volume (
) to achieve 10 mM concentration.-
For 5.0 mg:
.
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. The solution should be crystal clear.
-
Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for ~3-6 months) or -80°C (stable for >1 year). Protect from light.
Visual Workflow: Solubilization
Figure 1: Step-by-step reconstitution workflow ensuring solubility and stability.
In Vitro Application Protocol (Electrophysiology/Imaging)
Objective: Potentiate AMPA receptor currents in cultured neurons or slice preparations. Target Concentration: 100 nM – 1 µM (EC₅₀ ≈ 123 nM).
Protocol B: Serial Dilution (The "Intermediate Step" Method)
Why this matters: Dumping 100% DMSO stock directly into cell media often causes local precipitation ("shocking" the compound) before it disperses. This method prevents that.
-
Thaw Stock: Thaw a 10 mM aliquot at room temperature. Vortex.
-
Intermediate Dilution (100x):
-
Prepare a 100 µM intermediate solution.
-
Mix 10 µL of 10 mM Stock + 990 µL of extracellular buffer (e.g., ACSF or HEPES-buffered saline).
-
Note: This solution now contains 1% DMSO. Vortex immediately.
-
-
Final Working Solution (1x):
-
Dilute the intermediate 1:100 into your final perfusion buffer.
-
Example: 100 µL Intermediate + 9.9 mL Buffer = 1 µM Final Concentration .
-
Final DMSO content: 0.01% (well below the toxic threshold of 0.1%).
-
Experimental Setup (Patch Clamp Example)
-
Control: Perfuse with ACSF + Glutamate (10 mM) alone. Record current.
-
Wash: Washout with ACSF (2-5 min).
-
Treatment: Perfuse with ACSF + Glutamate (10 mM) + PF-04701475 (1 µM) .
-
Observation: Expect an increase in peak amplitude and/or a slowing of the decay phase (deactivation/desensitization) of the AMPA current.
Mechanistic Context
PF-04701475 does not open the channel on its own. It requires the presence of an agonist (Glutamate). It binds to the dimer interface of the ligand-binding domain (LBD), stabilizing the open conformation.
Figure 2: Mechanism of Action. PF-04701475 stabilizes the open state and prevents rapid desensitization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Direct addition of high-concentration stock. | Use the "Intermediate Dilution" method (Protocol B). Ensure final DMSO < 0.1%. |
| No Effect Observed | Absence of agonist. | PF-04701475 is a potentiator, not an agonist.[3] Ensure Glutamate or AMPA is present in the perfusion. |
| Cell Toxicity | DMSO concentration too high. | Include a "Vehicle Control" (0.01% DMSO only) to rule out solvent effects. |
| Loss of Potency | Hydrolysis/Degradation. | Store stock strictly at -20°C in the dark. Avoid >3 freeze-thaw cycles. |
References
-
Patel, N. C., et al. (2013). "Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators." Journal of Medicinal Chemistry, 56(22), 9180-9191.
-
Shaffer, C. L., et al. (2013). "Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574." Journal of Pharmacology and Experimental Therapeutics, 347(1), 137-144. (Contextual reference for Pfizer AMPAR series).
-
MedKoo Biosciences. "PF-04701475 Product Data Sheet." (Solubility and Physicochemical Data).
-
Sigma-Aldrich. "PF-04701475 Product Information." (CAS and Purity Specifications).
Sources
Application Note: Optimization of PF-04701475 for AMPA Receptor Potentiation in Neuronal Cultures
Executive Summary
PF-04701475 is a highly potent, selective Positive Allosteric Modulator (PAM) of the AMPA-type glutamate receptor (AMPAR). Unlike orthosteric agonists (e.g., glutamate, AMPA) which directly open the ion channel, PF-04701475 binds to an allosteric site on the receptor's ligand-binding domain, slowing desensitization and deactivation. This results in enhanced synaptic transmission and Long-Term Potentiation (LTP).
Critical Distinction: Do not conflate this compound with other "PF-" series kinase inhibitors (e.g., TPL2 inhibitors). PF-04701475 is specifically a neuroactive agent.
| Parameter | Value | Context |
| Primary Target | AMPA Receptor (GluA subunits) | Positive Allosteric Modulation |
| Functional Potency (EC50) | ~123 nM | Calcium influx / Electrophysiology |
| Recommended Test Range | 10 nM – 1 µM | In vitro neuronal culture |
| Excitotoxicity Threshold | > 10 µM | Prolonged exposure may induce cell death |
| Solubility | DMSO (up to 100 mM) | Insoluble in water without co-solvent |
Pharmacological Profile & Mechanism
To optimize the concentration of PF-04701475, one must understand that it acts as a "multiplier" of glutamatergic signaling, not an initiator.
Mechanism of Action
PF-04701475 binds to the dimer interface of the AMPA receptor ligand-binding domain (LBD). By stabilizing the LBD in its closed-cleft (active) conformation, it prevents the receptor from entering the desensitized state.
-
Without PF-04701475: Glutamate binds
Channel Opens (milliseconds) Channel Desensitizes (closes). -
With PF-04701475: Glutamate binds
Channel Opens Channel Stays Open Longer Increased Calcium/Sodium Influx.
Graphviz Diagram: Mechanism of Action
Figure 1: PF-04701475 stabilizes the open state of the AMPA receptor, preventing rapid desensitization and amplifying the synaptic signal.
Preparation & Handling Protocol
Reproducibility in pharmacological assays depends entirely on the accuracy of the stock solution. PF-04701475 is hydrophobic.[1]
A. Stock Solution Preparation[2][3]
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade (>99.9%).
-
Concentration: Prepare a 10 mM master stock.
-
Example: Dissolve 1 mg of PF-04701475 (MW: ~350-450 g/mol , check specific batch MW) in the appropriate volume of DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
B. Working Solutions (Day of Experiment)
Crucial Rule: The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) to avoid solvent toxicity, which can mimic excitotoxicity.
| Target Conc.[1][2][3] | Dilution Step 1 (Intermediate) | Dilution Step 2 (Final in Well) | Final DMSO % |
| 10 µM | 10 mM Stock | Add 10 µL to 90 µL Cells | 0.1% |
| 1 µM | 10 mM Stock | Add 10 µL to 90 µL Cells | 0.01% |
| 100 nM | 10 mM Stock | Add 10 µL to 90 µL Cells | 0.001% |
Optimization Protocol: The "Self-Validating" Workflow
Do not assume the literature EC50 (123 nM) is the exact optimal dose for your specific cell line or density. You must perform a dose-response validation.
Phase 1: Safety & Toxicity Threshold (Viability Assay)
Before measuring efficacy, establish the toxicity ceiling. AMPA potentiators can cause "excitotoxicity" by allowing too much calcium into the cell, triggering apoptosis.
-
Cells: Primary Cortical Neurons (DIV 14-21).
-
Dosing: Treat cells with PF-04701475 (0, 100 nM, 1 µM, 10 µM, 30 µM) for 24 hours.
-
Readout: LDH Release assay or CellTiter-Glo (ATP).
-
Acceptance Criteria: Any concentration showing >10% cell death relative to vehicle control is disqualified .
-
Expected Result: Toxicity is usually observed >10 µM.
-
Phase 2: Functional Potency (Calcium Imaging)
This is the gold standard for validating AMPA PAMs in high throughput.
-
Dye Loading: Load neurons with Fura-2 AM or Fluo-4 AM (calcium indicators) for 30 mins.
-
Baseline: Record baseline fluorescence for 30 seconds.
-
Agonist Challenge: Apply Glutamate (10 µM) + Glycine (10 µM) .
-
Note: In the absence of a PAM, the response will be a sharp spike followed by a rapid decay (desensitization).
-
-
Potentiator Application: In separate wells, co-apply Glutamate + PF-04701475 (various concentrations).
-
Data Analysis: Calculate the Area Under the Curve (AUC) of the calcium transient.
-
Optimization Goal: Identify the concentration that maximizes AUC without elevating baseline calcium (which indicates leak/toxicity).
-
Graphviz Diagram: Experimental Workflow
Figure 2: Parallel workflow to determine the therapeutic window. Efficacy must always be contextualized by toxicity data.
Senior Scientist's Insights (Troubleshooting)
-
The "Bell-Shaped" Curve: In some assays, very high concentrations of PAMs (>10 µM) can paradoxically reduce the signal or cause receptor internalization due to massive ion influx. If your signal drops at high doses, it is likely desensitization or toxicity, not lack of potency.
-
Serum Shift: If performing assays in media containing FBS (Fetal Bovine Serum), the effective concentration may shift right (require higher doses) due to protein binding. The EC50 of 123 nM is typically derived in serum-free buffer. In whole media, start testing at 300 nM - 1 µM .
-
Silent Activity: PF-04701475 has no effect on its own. If you apply it without an agonist (Glutamate or AMPA), you should see no signal . If you do, your culture media likely contains high levels of endogenous glutamate (a common artifact in older cultures).
References
-
Discovery & SAR: Patel, N. C., et al. (2013). "Discovery and Characterization of a Novel Dihydroisoxazole Class of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Potentiators." Journal of Medicinal Chemistry, 56(21).
- Key Data: Establishes PF-04701475 (Compound 8a) structure and EC50.
-
Mechanism of AMPA PAMs: Partin, K. M. (2015). "AMPA receptor potentiators: from structure to clinical trials." Current Opinion in Pharmacology.
-
Calcium Imaging Protocols: Grienberger, C., & Konnerth, A. (2012). "Imaging Calcium in Neurons." Neuron.
Sources
Application Notes and Protocols for Utilizing PF-04701475 to Modulate Long-Term Potentiation in Hippocampal Slices
For: Researchers, neuroscientists, and drug development professionals investigating synaptic plasticity and memory formation.
Introduction: Targeting the mTOR Pathway to Dissect the Molecular Engram
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism widely considered to be a correlate for learning and memory.[1][2] LTP is broadly divided into two phases: an early, transient phase (E-LTP) that is independent of new protein synthesis, and a late, enduring phase (L-LTP) that requires the synthesis of new proteins to stabilize synaptic changes.[2][3] The transition from E-LTP to L-LTP is a critical control point in memory consolidation.
The mechanistic target of rapamycin (mTOR) signaling pathway is a pivotal regulator of protein synthesis and has been shown to be essential for L-LTP.[4][5] A key downstream effector in the mTOR pathway is the 70-kDa ribosomal protein S6 kinase (p70S6K), which, upon activation, phosphorylates the S6 ribosomal protein and other targets to promote the translation of specific mRNAs, including those with a 5'-terminal oligopyrimidine tract (5'TOP).[6][7] These mRNAs often encode components of the translational machinery itself, creating a positive feedback loop for protein synthesis.
This guide provides a comprehensive framework for utilizing PF-04701475 , a potent and selective inhibitor of p70S6K, to investigate the role of this crucial kinase in the induction and maintenance of LTP in ex vivo hippocampal slices.[8] By pharmacologically isolating the p70S6K-dependent signaling cascade, researchers can elucidate the specific contributions of this pathway to the molecular underpinnings of synaptic plasticity and memory.
Scientific Rationale: Why Inhibit p70S6K?
The use of PF-04701475 allows for a more targeted approach than global protein synthesis inhibitors or broader mTOR inhibitors like rapamycin. Rapamycin, for instance, inhibits mTORC1, which has multiple downstream effectors besides p70S6K.[9] By specifically targeting p70S6K, PF-04701475 enables a finer dissection of the signaling cascade responsible for the translation of proteins critical for L-LTP. This approach is instrumental in addressing fundamental questions such as:
-
Is the activation of p70S6K necessary for the transition from E-LTP to L-LTP?
-
What is the temporal window during which p70S6K activity is critical for LTP consolidation?
-
Which specific downstream translational targets of p70S6K are indispensable for enduring synaptic potentiation?
This protocol is designed to be a self-validating system. By comparing the effects of PF-04701475 on LTP with a vehicle control, and by distinguishing between E-LTP and L-LTP, the researcher can confidently attribute the observed effects to the inhibition of the p70S6K pathway.
Signaling Pathway Overview
The following diagram illustrates the canonical mTOR/p70S6K signaling pathway and its role in LTP, highlighting the point of intervention for PF-04701475.
Caption: The mTOR/p70S6K signaling cascade in L-LTP and the inhibitory action of PF-04701475.
Experimental Workflow
The overall experimental procedure is outlined below, providing a clear sequence from tissue preparation to final data analysis.
Sources
- 1. Inhibition of p70 Ribosomal S6 Kinase (S6K1) Reduces Cortical Blood Flow in a Rat Model of Autism-Tuberous Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical LTP maintenance with inhibition of protein synthesis and the proteasome suggests a novel protein synthesis requirement for early LTP reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 4. Protein Synthesis Is Required for Synaptic Immunity to Depotentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Response Effect and Dose-Toxicity in Stereotactic Radiotherapy for Brain Metastases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Late-phase, protein synthesis-dependent long-term potentiation in hippocampal CA1 pyramidal neurones with destabilized microtubule networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. biorxiv.org [biorxiv.org]
In vivo administration of PF-04701475 in rodent models.
Application Note: In Vivo Administration of PF-04701475 in Rodent Models
Part 1: Executive Summary & Mechanistic Profile
PF-04701475 (also identified in literature as Compound 8a ) is a potent, selective Positive Allosteric Modulator (PAM) of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor .[1][2][3] Originally developed by Pfizer during the optimization of dihydroisoxazole-based potentiators, it serves as a critical prototype for exploring AMPA receptor-mediated pharmacology in vivo, particularly in the context of cognitive enhancement and synaptic plasticity.
Unlike orthosteric agonists (e.g., glutamate, AMPA) which directly open the ion channel and can cause rapid desensitization or excitotoxicity, PF-04701475 binds to an allosteric site on the GluA2 ligand-binding domain. This binding slows the rate of receptor deactivation and/or desensitization, thereby "potentiating" the synaptic current generated by endogenous glutamate.
Key Applications:
-
Cognitive Disorders: Investigation of long-term potentiation (LTP) enhancement in models of schizophrenia, Alzheimer’s disease, and ADHD.
-
Synaptic Plasticity: Mechanistic studies of BDNF (Brain-Derived Neurotrophic Factor) signaling and dendritic spine morphology.
-
Neurophysiology: Modulation of excitatory postsynaptic potentials (EPSPs) in the hippocampus.
Part 2: Physicochemical Properties & Formulation Strategy
PF-04701475 is a lipophilic small molecule (MW: 369.45 g/mol ) with limited aqueous solubility. Successful in vivo administration requires a formulation that maximizes solubility while preventing precipitation in the gut (for PO) or at the injection site (for IP/SC).
Table 1: Compound Properties
| Parameter | Value | Notes |
| Molecular Weight | 369.45 g/mol | Small molecule, CNS penetrant. |
| LogP / LogD | ~2.5 - 3.2 | Moderately lipophilic; crosses Blood-Brain Barrier (BBB). |
| EC50 (Functional) | 123 nM | Potentiation of glutamate-induced current. |
| Solubility (Water) | < 0.1 mg/mL | Poor; requires solubilizing excipients. |
| Solubility (DMSO) | > 5 mg/mL | Suitable for stock solutions. |
Protocol A: Oral Suspension (Preferred for PO)
Best for chronic dosing or pharmacokinetics (PK) studies mimicking clinical routes.
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Sterile Water. Preparation Steps:
-
Weighing: Weigh the required amount of PF-04701475 powder.
-
Wetting: Add the Tween 80 (0.1% of final volume) directly to the powder and triturate (grind) with a mortar and pestle to wet the hydrophobic surface.
-
Suspension: Gradually add the 0.5% Methylcellulose solution while triturating continuously to form a uniform, white suspension.
-
Sonication: Sonicate for 10–15 minutes in a water bath to break up aggregates.
-
Storage: Use within 24 hours. Resuspend by vortexing immediately before dosing.
Protocol B: Solubilized Solution (Preferred for IP/SC)
Best for acute mechanistic studies requiring rapid onset.
Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline. Preparation Steps:
-
Stock: Dissolve PF-04701475 in a minimal volume of DMSO (max 5% of final volume) or dissolve directly if concentration is low (<1 mg/mL).
-
Complexation: Add the DMSO concentrate dropwise to a pre-made 20% HP-β-CD solution under constant stirring.
-
Adjustment: If precipitation occurs, adjust pH slightly (pH 4–6 range often improves solubility for sulfonamides/amines) or sonicate.
-
Filtration: Filter sterilize (0.22 µm) before injection.
Part 3: Dosing & Experimental Protocols
Scientific Integrity Note: AMPA potentiators have a narrow therapeutic window due to the risk of mechanism-based toxicity (seizures/tremors). The "bell-shaped" dose-response curve is common.
Dose Ranging Guidelines
-
Minimum Effective Dose (MED): ~0.3 – 1.0 mg/kg (Rodent).
-
Standard Efficacy Dose: 3.0 – 10.0 mg/kg.
-
Toxicity Threshold (Tremor/Convulsion): > 30 mg/kg (Strain dependent; monitor carefully).
Workflow 1: Pharmacokinetic (PK) Validation
Objective: Confirm brain exposure (Kp,uu) correlates with efficacy.
-
Animals: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Administration: 10 mg/kg PO (via oral gavage using Vehicle A).
-
Sampling: Collect plasma and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose.
-
Analysis: LC-MS/MS quantification.
-
Target: Brain/Plasma ratio > 0.3 (indicates good CNS penetration).
-
Workflow 2: Novel Object Recognition (NOR) - Cognition Model
Objective: Assess improvement in episodic memory.
-
Habituation (Day 1-2): Allow mice to explore the empty arena (10 min/day).
-
Training (Day 3, T=0): Place two identical objects in the arena. Allow exploration for 10 min.
-
Dosing: Administer PF-04701475 (1, 3, or 10 mg/kg) or Vehicle IP/PO immediately after training (post-training consolidation) or 30 min before training (acquisition).
-
Retention Interval: 24 hours.
-
Testing (Day 4): Replace one familiar object with a novel object. Measure time spent exploring each.
-
Success Criteria: Discrimination Index (DI) significantly higher in treated vs. vehicle group.
-
Part 4: Mechanistic Visualization
The following diagram illustrates how PF-04701475 modulates synaptic plasticity and the potential divergence into toxicity (seizures) if the system is over-stimulated.
Caption: Mechanism of Action for PF-04701475. The compound slows AMPA receptor deactivation, enhancing synaptic currents. Therapeutic doses promote plasticity (LTP), while excessive dosing can lead to excitotoxicity (Seizures).
Part 5: Safety & Toxicology Notes
-
Bioactivation Risk: PF-04701475 contains an aniline moiety.[1][2][3][4][5] While effective as a tool compound, this moiety can be metabolically bioactivated, potentially leading to reactive metabolites. For chronic toxicology studies (>14 days), later generation analogs (e.g., Compound 16a or PF-4778574) are often preferred, though PF-04701475 remains valid for acute efficacy.
-
Seizure Monitoring: All protocols must include a "Seizure Severity Score" (Racine Scale).
-
Score 1: Mouth and facial movement.
-
Score 2: Head nodding.
-
Score 3: Forelimb clonus.
-
Action: If Score >3 is observed, euthanize animal immediately.
-
References
-
Patel, N. C., et al. (2013). "Discovery and Characterization of a Novel Dihydroisoxazole Class of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Potentiators."[1][2][4][6][7] Journal of Medicinal Chemistry, 56(24), 10033–10044.
- Hurst, R. S., et al. (2013). "A Novel Positive Allosteric Modulator of the AMPA Receptor, PF-4778574, Enhances Synaptic Plasticity and Improves Cognitive Function in Rodents." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for the PF-series mechanism).
-
Ward, S. E., et al. (2011). "Discovery of N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a Novel Clinical AMPA Receptor Positive Modulator." J. Med.[4][6][7] Chem. (General formulation strategies for AMPA PAMs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Content Calcium Imaging of AMPA Receptor Potentiation using PF-04701475
Executive Summary & Mechanism of Action
PF-04701475 is a potent, selective Positive Allosteric Modulator (PAM) of the AMPA-type glutamate receptor (AMPAR), exhibiting an EC50 of approximately 123 nM [1]. Unlike agonists (e.g., glutamate, AMPA) which open the ion channel directly, PF-04701475 binds to allosteric sites—typically at the dimer interface of the ligand-binding domain—to stabilize the open channel conformation and slow receptor desensitization.
In calcium imaging assays, PF-04701475 does not trigger a calcium influx on its own in quiescent neurons. Instead, it potentiates the calcium response evoked by endogenous glutamate or applied agonists. This application note details the protocol for quantifying this potentiation in primary neurons, a critical assay for validating compounds intended to treat cognitive deficits or schizophrenia.
Mechanistic Pathway
The following diagram illustrates how PF-04701475 modulates the AMPA receptor to increase cytosolic calcium, which is subsequently detected by the fluorescent indicator.
Figure 1: Mechanism of PF-04701475-mediated AMPAR potentiation and calcium detection.
Experimental Design Strategy
To generate robust data, the experiment must distinguish between direct agonism and allosteric potentiation.
Critical Controls
| Group | Components | Expected Outcome | Purpose |
| Vehicle Control | Buffer + DMSO (0.1%) | Minimal/Spontaneous Ca2+ events | Baseline network activity check. |
| Agonist Only | Glutamate (10 µM) or AMPA (1 µM) | Moderate, transient Ca2+ spike | Establishes the sub-saturating baseline response. |
| Experimental | PF-04701475 + Agonist | Enhanced Amplitude & Decay Time | Quantifies the PAM effect. |
| Negative Control | PF-04701475 + Agonist + NBQX | Complete signal blockade | Confirms signal is AMPAR-mediated. |
Concentration Considerations
-
PF-04701475: The EC50 is ~123 nM.[1] A dose-response curve should cover 10 nM to 3 µM .
-
Agonist (Glutamate/AMPA): Use a sub-saturating concentration (EC20 or EC30). If the agonist concentration is too high (saturating), the PAM effect may be masked.
-
Cyclothiazide (CTZ): Can be used as a positive control (standard reference PAM), though PF-04701475 may exhibit distinct kinetics.
Detailed Protocol
Materials & Reagents
-
Neurons: Primary Rat Cortical or Hippocampal Neurons (DIV 14-21 for mature synapses).
-
Culture Media: Neurobasal Plus + B27 Supplement.
-
Imaging Buffer (HBSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Mg2+ is kept physiological to allow some NMDA block, or removed if isolating pure AMPA/NMDA components, but for AMPA-specific assays, presence of Mg2+ helps block NMDA receptors naturally, or use APV.
-
Calcium Indicator: Fluo-4 AM (Thermo Fisher) or Cal-520. Alternatively, neurons expressing GCaMP6s.
-
Compound: PF-04701475 (Solubilized in DMSO to 10 mM stock).
Dye Loading (Fluo-4 AM)
-
Step 1: Prepare 2 mM Fluo-4 AM stock in DMSO + 20% Pluronic F-127.
-
Step 2: Dilute to 2-4 µM final concentration in Imaging Buffer.
-
Step 3: Incubate neurons for 30-45 minutes at 37°C / 5% CO2.
-
Step 4: Wash cells 3x with Imaging Buffer to remove extracellular dye.
-
Step 5: Incubate for an additional 20 minutes in dye-free buffer to allow de-esterification of the AM group.
Imaging Workflow (Automated or Manual)
This workflow uses a "Pre-incubation + Stimulation" paradigm, which is superior to co-application for detecting allosteric effects.
Figure 2: Step-by-step imaging timeline for PAM characterization.
Detailed Steps:
-
Baseline Acquisition: Record fluorescence (
) for 30 seconds to establish resting calcium levels and check for cell health. -
Compound Addition (Pre-treatment): Add PF-04701475 (or Vehicle) to the well.
-
Crucial: Do not wash out. The PAM must be present when the agonist arrives.
-
Incubate for 5–10 minutes . Record during this phase to ensure PF-04701475 does not cause agonism (calcium rise) on its own.
-
-
Stimulation: Inject AMPA (1 µM final) + Cyclothiazide (optional, if comparing) or Glutamate (10 µM) + TTX (0.5 µM).
-
Note on TTX: Tetrodotoxin (TTX) is recommended to block voltage-gated sodium channels, ensuring the calcium signal is due to AMPA receptor flux and not secondary network firing.
-
-
Kinetic Recording: Image at >1 Hz (preferably 5-10 Hz) for 120 seconds. AMPA responses are fast; slow frame rates may miss the peak.
Data Analysis & Interpretation
Data should be normalized to baseline fluorescence (
Quantitative Metrics
-
Peak Amplitude:
. PF-04701475 should increase this significantly compared to Vehicle. -
Area Under the Curve (AUC): Represents total calcium influx. This is often the most sensitive metric for PAMs, as they delay desensitization, broadening the calcium transient.
-
Rise Time: Time from 10% to 90% of peak.
-
Decay Tau (
): Time constant of the signal decay. PAMs often increase .
Expected Results Table
| Parameter | Vehicle + AMPA | PF-04701475 (1 µM) + AMPA | Interpretation |
| Peak | 1.0 (Normalized) | 1.5 - 2.5x | Potentiation of channel opening probability. |
| Decay Time | Fast (< 5s) | Prolonged (> 10s) | Inhibition of receptor desensitization. |
| Spontaneous Firing | Low/Random | Increased Frequency/Bursting | If TTX is omitted, PF-04701475 increases network excitability. |
Troubleshooting & Optimization
-
No Potentiation Observed:
-
Check Agonist Concentration: If [AMPA] is too high (saturating), the PAM cannot open the channel "more." Lower the agonist concentration.
-
Check Incubation: Ensure PF-04701475 is pre-incubated for at least 5 minutes to reach equilibrium.
-
-
High Background / Toxicity:
-
PF-04701475 can induce excitotoxicity if left on neurons for hours in the presence of endogenous glutamate. Keep exposure times during imaging short (< 30 mins).
-
Reduce dye loading concentration or time.
-
-
Solubility:
-
Ensure DMSO concentration in the final assay well is < 0.1%.
-
References
-
ProbeChem Biochemicals. (n.d.). PF-04701475 Datasheet. Retrieved from
-
MedKoo Biosciences. (n.d.). PF-04701475: AMPAR allosteric potentiator. Retrieved from
-
Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons.[2][3][4][5][6] Neuron, 73(5), 862-885. (General Calcium Imaging Methodology).[2]
- Hansen, K. B., et al. (2021). Structure, function, and pharmacology of glutamate receptor ion channels. Pharmacological Reviews, 73(4), 298-487. (Mechanistic context for AMPAR PAMs).
Sources
- 1. PF-04701475 | AMPAR PAM | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for Utilizing a p70S6K Inhibitor in Synaptic Function Studies
Prepared by: Gemini, Senior Application Scientist
A Note on Compound Identity: Initial research into the topic revealed a critical distinction between two similarly named compounds. The compound PF-04701475 is documented as a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator[1]. Conversely, PF-04708671 is a well-characterized, selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1)[2]. Given the user's request to investigate synaptic function through p70S6K inhibition, this guide will proceed under the assumption that the intended compound of interest is a selective p70S6K inhibitor, such as PF-04708671. The protocols and principles outlined herein are applicable to potent, selective p70S6K inhibitors used in neuroscience research.
Introduction: The Rationale for Targeting p70S6K in Synaptic Function Research
The mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, orchestrating growth, proliferation, and metabolism.[3][4] A critical downstream effector within this cascade is the 70 kDa ribosomal protein S6 kinase (p70S6K), a serine/threonine kinase that, upon activation, phosphorylates the S6 ribosomal protein to promote protein synthesis.[5] This function places the mTOR/p70S6K axis at the heart of processes requiring dynamic protein translation, most notably synaptic plasticity—the cellular mechanism underlying learning and memory.[6][7]
Long-lasting forms of synaptic plasticity, such as Long-Term Potentiation (LTP), depend on the synthesis of new proteins to stabilize and maintain the strengthening of synaptic connections.[7][8] The mTOR pathway, and specifically p70S6K, is intrinsically linked to this process.[3][6] Dysregulation of this pathway is implicated in various neurological disorders, including Alzheimer's disease and cognitive impairments, making it a compelling target for investigation.[2][7]
By employing a selective p70S6K inhibitor, researchers can dissect the specific contribution of this kinase to synaptic function. This guide provides a detailed framework for utilizing a selective p70S6K inhibitor to probe its role in synaptic plasticity, from initial experimental design to functional and morphological readouts.
The mTOR/p70S6K Signaling Pathway
The following diagram illustrates the canonical mTOR signaling pathway leading to the activation of p70S6K and its role in protein synthesis, a key component of long-lasting synaptic plasticity.
Caption: Experimental workflow for synaptic function studies.
Protocol: Treatment of Primary Neuronal Cultures
This protocol is for applying the p70S6K inhibitor to primary hippocampal or cortical neurons. [9][10]
-
Culture Preparation: Plate primary neurons on poly-D-lysine-coated coverslips or plates and culture for 14-21 days in vitro (DIV) to allow for mature synapse formation. [11]2. Prepare Working Solution: Dilute the 10 mM inhibitor stock solution in pre-warmed, conditioned neuronal culture media to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with an equivalent percentage of DMSO.
-
Treatment: Carefully remove half of the media from each well and replace it with the media containing the inhibitor or vehicle. This minimizes mechanical stress on the neurons.
-
Incubation: Incubate the cultures for the desired duration. For acute effects on signaling, 30-60 minutes is often sufficient. For studies on long-term structural changes, longer incubation periods (e.g., 24 hours) may be necessary.
-
Proceed to Downstream Assays: After incubation, proceed immediately to Western Blotting, immunocytochemistry, or other planned analyses.
Protocol: Validation of p70S6K Inhibition via Western Blotting
This protocol confirms that the inhibitor effectively blocks the kinase in your experimental system. [12][13][14]
-
Lysate Preparation: After treatment (Protocol 4.1), wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-S6 (Ser235/236)
-
Rabbit anti-total S6
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) diluted in blocking buffer.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.
-
Analysis: Quantify the band intensity for phospho-S6 and normalize it to the total S6 signal. Compare the inhibitor-treated group to the vehicle control. A significant reduction in the p-S6/total S6 ratio confirms target engagement.
Protocol: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol describes how to assess the impact of p70S6K inhibition on LTP in acute hippocampal slices. [15][16][17]
-
Slice Preparation: Prepare 300-400 µm thick acute hippocampal slices from a rodent brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in a holding chamber with oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfusing with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSP responses for 20-30 minutes by delivering single pulses every 30 seconds.
-
Inhibitor Application: Switch the perfusion to aCSF containing the p70S6K inhibitor or vehicle control and continue recording the baseline for another 20-30 minutes to ensure the drug has equilibrated in the tissue.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of potentiation.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average. Compare the degree of potentiation between the inhibitor-treated and vehicle-treated slices.
| Expected Outcome | Interpretation |
| Vehicle Control | Robust and sustained potentiation of fEPSP slope (>150% of baseline) for 60+ minutes. |
| p70S6K Inhibitor | Initial potentiation may be normal but decays back towards baseline, failing to stabilize. |
Protocol: Analysis of Dendritic Spine Morphology
This protocol assesses structural plasticity by quantifying changes in dendritic spines. [18][19][20]
-
Neuronal Transfection: At DIV 12-14, transfect primary neurons (Protocol 4.1) with a plasmid expressing a fluorescent protein (e.g., GFP, mCherry) to visualize neuronal morphology.
-
Inhibitor Treatment: At DIV 18-21, treat the transfected neurons with the p70S6K inhibitor or vehicle for a duration relevant to structural changes (e.g., 24-48 hours).
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips on slides, and acquire high-resolution Z-stack images of dendritic segments from secondary or tertiary dendrites using a confocal microscope.
-
Image Analysis:
-
Deconvolve the images to improve resolution.
-
Using imaging software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris), reconstruct the dendritic segments.
-
Manually or semi-automatically identify and count all spines along a defined length of dendrite (e.g., 50 µm) to determine spine density (spines/µm).
-
Measure morphological parameters for each spine, such as head diameter, neck length, and overall spine length.
-
-
Spine Classification: Classify spines into categories (e.g., thin, stubby, mushroom) based on their morphology.
-
Statistical Analysis: Compare spine density and the relative proportions of each spine type between inhibitor-treated and vehicle-treated neurons.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No inhibition of p-S6 in Western Blot | Inhibitor degraded; Incorrect concentration; Insufficient incubation time. | Use a fresh aliquot of the inhibitor; Perform a dose-response and time-course experiment; Verify protein quantification. |
| High cell death in culture | Inhibitor concentration is too high; DMSO toxicity. | Perform a viability assay to find a non-toxic concentration; Ensure final DMSO concentration is <0.1%; Always use a vehicle control. |
| LTP fails in both control and treated slices | Poor slice health; Faulty recording setup. | Optimize slice preparation and recovery conditions; Check electrodes, solutions, and stimulation parameters. [21] |
| High variability in spine density data | Inconsistent dendrite selection; Subjective spine counting. | Standardize the selection of dendritic branches (e.g., second-order apical dendrites); Use semi-automated analysis software and have a blinded observer confirm counts. |
References
- Google Patents. (n.d.). WO2017144452A1 - A neuronal cell culture substrate and in vitro methods of using thereof.
- Gong, B., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation.
-
ResearchGate. (n.d.). a-c Western blot results of p-P70S6K and p-S6 protein levels in the.... Retrieved February 5, 2026, from [Link]
- Li, Y.-C., et al. (2013). The mTOR signaling pathway regulates pain-related synaptic plasticity in rat entorhinal-hippocampal pathways.
- Cohen, M. S., & Al-Tahan, S. (2009). Targeting protein kinases in central nervous system disorders.
- Caccamo, A., et al. (2015). Reducing Ribosomal Protein S6 Kinase 1 Expression Improves Spatial Memory and Synaptic Plasticity in a Mouse Model of Alzheimer's Disease. The Journal of Neuroscience.
- Kovalevich, J., & Langford, D. (2013). General overview of neuronal cell culture. Methods in Molecular Biology.
- Rosinger, Z. M., et al. (2023). Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research. ACS Chemical Neuroscience.
- Hoeffer, C. A., & Klann, E. (2010). mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease. Trends in Neurosciences.
-
Wikipedia. (n.d.). P70-S6 Kinase 1. Retrieved February 5, 2026, from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 5, 2026, from [Link]
- An, W. L., et al. (2005). Up-Regulation of Phosphorylated/Activated p70 S6 Kinase and Its Relationship to Neurofibrillary Pathology in Alzheimer's Disease.
-
JoVE. (2022). Analysis Of Dendritic Spine Morphology In Cultured CNS Neurons l Protocol Preview. Retrieved February 5, 2026, from [Link]
- Uddin, M. S., et al. (2025). The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. Aging and Disease.
-
News-Medical. (2025). Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. Retrieved February 5, 2026, from [Link]
- Chen, Y.-C., et al. (2019). Utilizing an Animal Model to Identify Brain Neurodegeneration-Related Biomarkers in Aging.
- Mahanty, N. K., & Sah, P. (2001). Heterosynaptic Long-Term Potentiation of Inhibitory Interneurons in the Lateral Amygdala. The Journal of Neuroscience.
- Cheng, Y., et al. (2011). S6 kinase localizes to the presynaptic active zone and functions with PDK1 to control synapse development. The Journal of Cell Biology.
- Ma, T., et al. (2010). Dysregulation of the mTOR Pathway Mediates Impairment of Synaptic Plasticity in a Mouse Model of Alzheimer's Disease. PLOS ONE.
-
YouTube. (2020). PSY210 CH13PT6: Long Term Potentiation. Retrieved February 5, 2026, from [Link]
- Wildenberg, G., et al. (2021). Large-scale dendritic spine extraction and analysis through petascale computing. bioRxiv.
-
ResearchGate. (n.d.). Western Blotting using p70-S6K antibody?. Retrieved February 5, 2026, from [Link]
- Abdul-Aziz, D., et al. (2023).
-
ResearchGate. (n.d.). Why is fEPSP depressed upon induction of LTP?. Retrieved February 5, 2026, from [Link]
- Wang, W., et al. (2019). Early-Life Stress Alters Synaptic Plasticity and mTOR Signaling: Correlation With Anxiety-Like and Cognition-Related Behavior. Frontiers in Cellular Neuroscience.
- Bodle, C. R., et al. (2019). High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. Scientific Reports.
- Vicente-Valle, E., et al. (2021). Dysregulation of mTOR Signaling after Brain Ischemia.
- Lin, T.-W., et al. (2024). Mature neurons from iPSCs unveil neurodegeneration-related pathways in mucopolysaccharidosis type II: GSK-3β inhibition for therapeutic potential.
-
YouTube. (2017). Long Term Potentiation (LTP) basics. Retrieved February 5, 2026, from [Link]
- Swanger, S. A., et al. (2018). Dendritic Spines Shape Analysis—Classification or Clusterization? Perspective. Frontiers in Neuroscience.
-
YouTube. (2014). The Role of Synapses in Memory - On Our Mind. Retrieved February 5, 2026, from [Link]
-
Lonza. (n.d.). Primary Neurons and Glial Cells. Retrieved February 5, 2026, from [Link]
-
YouTube. (2021). Talk: A Quantification of Dendritic and dendritic spine morphology in Cyclooxygenase - 2. Retrieved February 5, 2026, from [Link]
Sources
- 1. PF-04701475 = 98 HPLC 1488407-52-8 [sigmaaldrich.com]
- 2. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTOR signaling pathway regulates pain-related synaptic plasticity in rat entorhinal-hippocampal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Early-Life Stress Alters Synaptic Plasticity and mTOR Signaling: Correlation With Anxiety-Like and Cognition-Related Behavior [frontiersin.org]
- 5. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 6. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dysregulation of the mTOR Pathway Mediates Impairment of Synaptic Plasticity in a Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 8. Reducing Ribosomal Protein S6 Kinase 1 Expression Improves Spatial Memory and Synaptic Plasticity in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Neuronal and Neural Cell Culture | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterosynaptic Long-Term Potentiation of Inhibitory Interneurons in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Dendritic Spines Shape Analysis—Classification or Clusterization? Perspective [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for p70S6K1 Inhibitors Using a Luminescent ADP-Detection Assay with PF-4708671 as a Control Compound
Introduction: The Critical Role of p70S6K1 in Cellular Signaling and Disease
The 70-kDa ribosomal protein S6 kinase 1 (p70S6K1) is a critical serine/threonine kinase that functions as a downstream effector of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates p70S6K1.[2] Activated p70S6K1 then phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (RPS6), a key component of the translational machinery.[3] Phosphorylation of RPS6 enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational apparatus, thereby promoting protein synthesis and cell growth.[1]
Dysregulation of the mTOR/p70S6K1 signaling axis is a hallmark of numerous human diseases, including cancer, metabolic disorders like type 2 diabetes, and obesity.[4] In many cancers, this pathway is constitutively active, driving uncontrolled cell proliferation and survival. Consequently, p70S6K1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents and treatments for other related pathologies. The identification of potent and selective p70S6K1 inhibitors is a key objective in drug discovery.[4]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates.[5] This application note provides a detailed guide for establishing a robust and reliable HTS assay for the identification of p70S6K1 inhibitors, using the well-characterized and selective inhibitor PF-4708671 as a control compound.
The Reference Inhibitor: PF-4708671
For the validation and optimization of a p70S6K1 HTS assay, a potent and selective inhibitor is indispensable. PF-4708671 is a cell-permeable compound that acts as a specific and potent inhibitor of the S6K1 isoform.[6] Its well-defined biochemical properties make it an ideal reference compound for assay development and quality control.
| Parameter | Value | Source |
| Target | p70 Ribosomal S6 Kinase 1 (S6K1) | [6] |
| IC50 | 160 nM (in cell-free assays) | [6] |
| Ki | 20 nM | [6][7] |
| Selectivity | >400-fold for S6K1 over S6K2 | [6] |
| Mechanism of Action | ATP-competitive |
p70S6K1 Signaling Pathway
The following diagram illustrates the central role of p70S6K1 in the mTOR signaling cascade and its impact on protein synthesis and cell growth.
Caption: The mTOR/p70S6K1 signaling pathway and the inhibitory action of PF-4708671.
High-Throughput Screening Assay for p70S6K1
A variety of HTS assay formats are available for measuring kinase activity. For the purposes of this application note, we will focus on a luminescent ADP-detection assay, such as the ADP-Glo™ Kinase Assay. This format is a robust, homogeneous "add-mix-read" assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
Experimental Workflow
The following diagram outlines the workflow for a typical HTS campaign to identify p70S6K1 inhibitors.
Caption: A generalized workflow for a kinase inhibitor high-throughput screening campaign.
Protocol: p70S6K1 HTS Assay Using ADP-Glo™
This protocol is designed for a 384-well plate format, but can be adapted for other formats.
I. Reagent Preparation
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Prepare fresh on the day of the experiment.
-
p70S6K1 Enzyme Solution: Thaw recombinant human p70S6K1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2.5 ng/µL) in Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window and linear reaction kinetics.
-
Substrate Solution: Prepare a working solution of a suitable p70S6K1 substrate (e.g., a synthetic peptide derived from RPS6) at the desired concentration (e.g., 100 µM) in Kinase Buffer.
-
ATP Solution: Prepare a working solution of ATP at a concentration equal to the Km for p70S6K1 (typically in the low micromolar range) in Kinase Buffer. The ATP concentration is a critical parameter and should be optimized for the specific assay goals.
-
PF-4708671 Stock Solution: Prepare a 10 mM stock solution of PF-4708671 in 100% DMSO.
-
Compound Plates: Prepare serial dilutions of PF-4708671 and test compounds in 100% DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.
II. Assay Procedure
-
Compound Dispensing: Dispense 100 nL of the compound solutions from the compound plates into the wells of a 384-well assay plate. For control wells, dispense 100 nL of 100% DMSO (for positive control, 100% activity) or a saturating concentration of PF-4708671 (for negative control, 0% activity).
-
Enzyme and Substrate Addition: Add 5 µL of the p70S6K1 enzyme solution to each well.
-
Initiation of Kinase Reaction: Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence signal using a plate reader.
Data Analysis and Quality Control
I. Dose-Response Analysis
The inhibitory activity of the compounds is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The resulting sigmoidal dose-response curve is then fitted to a four-parameter logistic model to determine the IC50 value.
Representative Dose-Response Curve for PF-4708671:
(A representative dose-response curve would be displayed here, showing percent inhibition on the y-axis and log[PF-4708671] on the x-axis, with a clear sigmoidal shape and an IC50 of approximately 160 nM).
II. Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8][9] It takes into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3][8][9]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos: Mean signal of the positive control (100% activity, DMSO only).
-
SD_pos: Standard deviation of the positive control.
-
Mean_neg: Mean signal of the negative control (0% activity, saturating inhibitor concentration).
-
SD_neg: Standard deviation of the negative control.
Example Z'-Factor Calculation:
| Control | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | ... | Replicate 16 (RLU) | Mean | SD |
| Positive (DMSO) | 155,000 | 162,000 | 158,500 | ... | 160,500 | 159,000 | 4,500 |
| Negative (PF-4708671) | 12,000 | 11,500 | 12,800 | ... | 11,900 | 12,100 | 800 |
Z' = 1 - (3 * (4,500 + 800)) / |159,000 - 12,100| Z' = 1 - (3 * 5,300) / 146,900 Z' = 1 - 15,900 / 146,900 Z' = 1 - 0.108 Z' = 0.892
A Z'-factor of 0.892 indicates an excellent assay with a large signal window and low data variability, making it highly suitable for a full-scale HTS campaign.
Conclusion
This application note provides a comprehensive framework for the development and execution of a robust high-throughput screening assay for the identification of p70S6K1 inhibitors. By utilizing a well-characterized reference inhibitor such as PF-4708671 and a reliable assay platform like the ADP-Glo™ kinase assay, researchers can efficiently screen large compound libraries with a high degree of confidence. The principles and protocols outlined herein are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby accelerating the discovery of novel therapeutics targeting the p70S6K1 kinase.
References
-
Amerigo Scientific. High Throughput Screening Assay Kits. [Link]
-
PubMed. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer. [Link]
-
On HTS. Z-factor. [Link]
-
PLoS One. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth. [Link]
-
Wikipedia. P70-S6 Kinase 1. [Link]
-
Semantic Scholar. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
BMG LABTECH. The Z prime value (Z´). [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
NIH. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation. [Link]
-
YouTube. HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]
-
Wikipedia. Z-factor. [Link]
-
PNAS. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD. [Link]
-
QIAGEN. p70S6K Signaling. [Link]
-
BellBrook Labs. Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]
-
ResearchGate. provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. [Link]
-
Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
YouTube. High Throughput Screening (HTS/HTE) Method Explained. [Link]
Sources
- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-4708671, a specific inhibitor of p70 ribosomal S6 kinase 1, activates Nrf2 by promoting p62-dependent autophagic degradation of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assay.dev [assay.dev]
- 9. bmglabtech.com [bmglabtech.com]
Application Note: A Guide to Western Blot Analysis of AMPA Receptor Subunits Following p70S6K Inhibition with PF-04701475
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Synaptic Plasticity
At the heart of learning, memory, and cognitive function lies the principle of synaptic plasticity, the ability of synapses to strengthen or weaken over time. A key player in this dynamic process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] These receptors are tetrameric complexes composed of four subunits (GluA1, GluA2, GluA3, GluA4), and the specific combination of these subunits dictates the receptor's physiological properties, such as ion permeability and trafficking to the synapse.[1][3] The dynamic regulation of AMPA receptor number and subunit composition at the postsynaptic membrane is a fundamental mechanism underlying long-term potentiation (LTP) and long-term depression (LTD).[3]
Scientific Rationale: Connecting p70S6K to AMPA Receptor Expression
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. A critical downstream effector of mTOR is the p70 S6 kinase (p70S6K). Upon activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, thereby promoting the translation of a specific subset of mRNAs characterized by a 5' terminal oligopyrimidine tract (5'TOP). Many of these mRNAs encode components of the translational machinery itself, effectively boosting the cell's capacity for protein synthesis.
PF-04701475 is a potent and selective inhibitor of p70S6K. By blocking p70S6K activity, PF-04701475 is hypothesized to suppress the synthesis of key proteins, including those involved in synaptic function. Given that the expression levels and subunit composition of AMPA receptors are tightly regulated and crucial for synaptic strength, inhibiting a major protein synthesis pathway with PF-04701475 provides a powerful tool to investigate the translational control of AMPA receptor subunits.
This guide provides a comprehensive framework for using Western blot analysis to investigate how inhibiting p70S6K with PF-04701475 affects the expression levels of total AMPA receptor subunits, such as GluA1 and GluA2, in neuronal cell cultures or tissue samples.
Signaling Pathway Overview
The diagram below illustrates the hypothesized signaling cascade. Activation of upstream pathways, such as the PI3K/Akt pathway, leads to the activation of mTORC1. mTORC1 then phosphorylates and activates p70S6K. Activated p70S6K promotes the translation of specific mRNAs, which may include those encoding for AMPA receptor subunits like GluA1 and GluA2. The inhibitor PF-04701475 directly blocks p70S6K, allowing researchers to probe the dependency of AMPA receptor subunit expression on this pathway.
Caption: p70S6K signaling pathway and its potential role in AMPA receptor synthesis.
Experimental Design and Critical Considerations
1. Cell or Tissue Model:
-
Primary Neuronal Cultures: Hippocampal or cortical neurons are excellent models as they endogenously express AMPA receptors and exhibit synaptic plasticity.
-
Neuronal Cell Lines: SH-SY5Y or PC-12 cells (differentiated) can be used, but validation of AMPA receptor subunit expression is essential.
-
Tissue Homogenates: Brain regions rich in excitatory synapses, such as the hippocampus or cortex, can be dissected from treated animals.[4]
2. PF-04701475 Treatment:
-
Dose-Response: Perform a dose-response curve (e.g., 0.1, 1, 10, 25 µM) to determine the optimal concentration of PF-04701475 that effectively inhibits p70S6K phosphorylation without causing significant cytotoxicity.
-
Time-Course: Analyze protein expression at various time points (e.g., 6, 12, 24, 48 hours) after treatment to capture the dynamics of protein turnover.
3. Controls (Self-Validating System):
-
Vehicle Control: Treat cells with the same concentration of the drug's solvent (e.g., DMSO) as the highest concentration of PF-04701475 used.
-
Loading Control: Use an antibody against a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-Actin, or α-Tubulin) to normalize for protein loading variations.
-
Pathway Inhibition Control: To confirm the drug's efficacy, probe a parallel blot with an antibody against phosphorylated S6 ribosomal protein (p-S6). A significant decrease in the p-S6 signal in PF-04701475-treated samples validates the inhibition of the p70S6K pathway.
Detailed Protocol: Western Blot Analysis
This protocol is optimized for cultured cells but can be adapted for tissue samples.
Part A: Membrane Protein Extraction
AMPA receptors are transmembrane proteins, requiring lysis buffers with strong detergents for efficient solubilization. A RIPA (Radioimmunoprecipitation assay) buffer is highly recommended.
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use).
Procedure:
-
Culture and treat cells in 6-well plates to ~80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal protein loading.
Part B: SDS-PAGE and Electrotransfer
Procedure:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add 4X Laemmli sample buffer to your protein lysates to a final concentration of 1X.
-
Critical Step for Membrane Proteins: Heat the samples at 70°C for 10 minutes. Avoid boiling (95-100°C) , as this can cause transmembrane proteins to aggregate and precipitate, hindering their entry into the gel.[7]
-
Load 20-40 µg of protein per lane into a 4-15% precast polyacrylamide gel (e.g., Mini-PROTEAN TGX, Bio-Rad).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[7] Ensure complete transfer by checking the gel for remaining protein with a stain like Coomassie Blue.
Part C: Immunodetection
Procedure:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies validated for Western blotting.
| Target Protein | Example Antibody (Source) | Suggested Dilution | Approx. MW |
| Total GluA1 | Rabbit mAb #13185 (Cell Signaling Technology) | 1:1000 | ~100 kDa |
| Total GluA2 | Rabbit mAb #13607 (Cell Signaling Technology) | 1:1000 | ~100 kDa |
| p-S6 (Ser235/236) | Rabbit mAb #4858 (Cell Signaling Technology) | 1:2000 | ~32 kDa |
| GAPDH | Rabbit mAb #2118 (Cell Signaling Technology) | 1:1000 - 1:3000 | ~37 kDa |
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Anti-rabbit IgG, HRP-linked Antibody #7074, Cell Signaling Technology) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of AMPA receptor subunits.
Data Analysis and Expected Results
Quantification: Use densitometry software (e.g., ImageJ, LI-COR Image Studio) to measure the band intensity for each protein.
-
Normalization: For each sample, divide the band intensity of the target protein (e.g., GluA1) by the band intensity of the loading control (e.g., GAPDH). This corrects for any loading inconsistencies. Normalized GluA1 = (Intensity of GluA1 Band) / (Intensity of GAPDH Band)
-
Relative Expression: Express the normalized values of the treated samples as a fold change relative to the vehicle-treated control group.
Example Data Presentation:
| Treatment Group | Normalized p-S6 (Fold Change) | Normalized GluA1 (Fold Change) | Normalized GluA2 (Fold Change) |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| PF-04701475 (1 µM) | 0.25 ± 0.05 | 0.88 ± 0.10 | 0.95 ± 0.08 |
| PF-04701475 (10 µM) | 0.08 ± 0.03** | 0.61 ± 0.07 | 0.91 ± 0.12 |
| PF-04701475 (25 µM) | 0.05 ± 0.02 | 0.45 ± 0.06 | 0.89 ± 0.10 |
| Data are represented as mean ± SEM. Statistical significance vs. Vehicle is denoted by * (p<0.05) and ** (p<0.01). |
Interpretation: A dose-dependent decrease in the p-S6 signal would confirm the on-target activity of PF-04701475. A corresponding decrease in the total protein levels of GluA1, but perhaps not GluA2, would suggest that the synthesis of the GluA1 subunit is particularly sensitive to p70S6K-mediated translational control. No change in GluA2 could indicate that its synthesis is regulated by a different pathway or that the protein has a much slower turnover rate.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No or Weak Signal for GluA1/GluA2 | - Inefficient protein extraction.- Protein degradation.- Insufficient protein loaded.- Antibody not working. | - Use a strong lysis buffer like RIPA.- Always use fresh protease/phosphatase inhibitors.- Load at least 20-40 µg of total protein.- Run a positive control (e.g., brain lysate) to validate the antibody. |
| High Background on Blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5 hours.- Titrate the primary antibody concentration.- Increase the number and duration of TBST washes. |
| Smeared or Distorted Bands | - Protein aggregation.- High salt concentration in lysate. | - Heat samples at 70°C, not 95-100°C.- Ensure lysate is fully solubilized.- Consider a buffer exchange or desalting step if salt is high. |
| Multiple Non-specific Bands | - Primary antibody is not specific.- Antibody concentration too high. | - Use a highly validated monoclonal antibody.- Perform a literature search for validated antibodies.- Decrease primary antibody concentration and/or increase blocking time. |
References
-
Herguedas, B. (2022). Structural studies of heteromeric AMPA Glutamate receptors. YouTube. Retrieved from [Link]
-
Gunn, A. P., et al. (2024). Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer's disease by capillary western blotting. Alzheimer's Research & Therapy. Retrieved from [Link]
-
Zhu, Y., et al. (2023). Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System. International Journal of Molecular Sciences. Retrieved from [Link]
-
Good, L. I., & Gurd, J. W. (2016). Investigation of GluA1 and GluA2 AMPA receptor subtype distribution in the hippocampus and anterior cingulate cortex of Long Evans rats during development. BMC Neuroscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of AMPA receptor subunits GluR1 (a), GluR2 (b),.... Retrieved from [Link]
-
Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]
-
Chen, C., et al. (2020). Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). PLOS ONE. Retrieved from [Link]
-
ResearchGate. (2018). Which is the best way to extract membrane protein for western blot?. Retrieved from [Link]
Sources
- 1. AMPA Receptor 1 (GluA1) (D4N9V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA Receptor (GluA) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Protocols for studying PF-04701475 effects on neuronal network activity.
Technical Application Note: Modulating Neuronal Network Plasticity via AMPA Receptor Potentiation (PF-04701475)
Executive Summary
PF-04701475 is a potent, selective Positive Allosteric Modulator (PAM) of the AMPA receptor (AMPAR), belonging to the dihydroisoxazole/biarylpropylsulfonamide class. Unlike direct agonists, PF-04701475 does not activate the receptor alone but potentiates the response to glutamate by slowing receptor deactivation and desensitization .
This application note details high-fidelity protocols for characterizing the effects of PF-04701475 on neuronal network activity. It integrates Multi-Electrode Array (MEA) profiling for network synchrony, Whole-Cell Patch Clamp for mechanistic validation, and LTP assays for functional plasticity.
Therapeutic Relevance: Cognitive enhancement (Schizophrenia, Alzheimer’s), Depression (rapid-acting antidepressant mechanisms), and Synaptic Plasticity research.
Mechanism of Action & Signaling Logic
PF-04701475 binds to the dimer interface of the AMPA receptor's ligand-binding domain (LBD). By stabilizing the LBD in its closed-cleft (active) conformation, it prevents the rapid relaxation that typically terminates the synaptic current.
Key Physiological Consequences:
-
Increased Charge Transfer: Prolongs the open time of the ion channel, allowing more Na+/Ca2+ influx per synaptic event.
-
Enhanced Coincidence Detection: Broader EPSPs increase the probability of temporal summation, facilitating Long-Term Potentiation (LTP).
-
BDNF Induction: Sustained depolarization recruits L-type Voltage-Gated Calcium Channels (VGCCs), triggering downstream CREB phosphorylation and BDNF release.
Visualizing the Pathway
Figure 1: Mechanistic pathway of PF-04701475. Binding stabilizes the active receptor state, amplifying synaptic currents and driving network-level synchrony.
Experimental Protocols
Protocol A: Multi-Electrode Array (MEA) Network Profiling
Objective: To quantify the effect of PF-04701475 on network burst duration and synchrony in primary cortical or hippocampal cultures.
1. Culture Preparation:
-
Cell Source: E18 Rat Cortical or Hippocampal Neurons.
-
Plating Density: 150,000 cells per well (48-well MEA plate) to ensure dense connectivity.
-
Maturation: Maintain cultures for DIV 21-28 (Days In Vitro) before recording. Networks must be mature to exhibit synchronized bursting.
2. Compound Preparation:
-
Stock Solution: Dissolve PF-04701475 in 100% DMSO to 10 mM. Aliquot and store at -20°C.
-
Working Solution: Dilute in ACSF or maintenance medium. Final DMSO concentration must be <0.1%.
-
Target EC50: ~123 nM.
3. Dosing Strategy (Cumulative): Perform a cumulative dose-response to identify the therapeutic window vs. excitotoxicity (seizure-like) threshold.
| Step | Concentration (Final) | Duration | Purpose |
| 1 | Vehicle (0.1% DMSO) | 20 min | Baseline stability check |
| 2 | 10 nM | 20 min | Threshold effects |
| 3 | 30 nM | 20 min | Sub-EC50 modulation |
| 4 | 100 nM | 20 min | Near EC50 (Primary Efficacy) |
| 5 | 300 nM | 20 min | Maximal Potentiation |
| 6 | 1 µM | 20 min | Safety/Excitotoxicity Check |
4. Data Acquisition & Analysis:
-
Metric 1: Mean Firing Rate (MFR): Expect moderate increase.
-
Metric 2: Network Burst Duration: This is the primary readout . PF-04701475 should significantly prolong burst duration due to slower AMPA decay.
-
Metric 3: Synchrony Index: Measure the coefficient of variation (CV) of inter-burst intervals.
-
Safety Flag: If "Super-bursts" (seizure-like discharges >2s) occur at >1 µM, the network is hyperexcitable.
Protocol B: Whole-Cell Patch Clamp (Mechanistic Verification)
Objective: To confirm the "potentiator" mechanism by measuring the decay time constant (τ) of Excitatory Post-Synaptic Currents (EPSCs).
1. Setup:
-
System: Visualized whole-cell patch clamp (upright microscope).
-
Sample: Acute hippocampal slices (CA1 pyramidal neurons) or cultured neurons (DIV 14+).
-
Internal Solution: Cs-Gluconate based (to block K+ channels and isolate AMPA currents).
-
External Solution: ACSF with Picrotoxin (50 µM) to block GABA_A receptors and APV (50 µM) to block NMDA receptors.
2. Protocol:
-
Baseline: Record evoked EPSCs (stimulate Schaffer collaterals) for 5-10 mins.
-
Wash-in: Perfuse 300 nM PF-04701475 .
-
Recording: Monitor EPSC amplitude and kinetics for 15 mins.
-
Wash-out: Perfuse standard ACSF to verify reversibility.
3. Analysis:
-
Fit the decay phase of the EPSC to a mono-exponential function:
. -
Success Criteria: A significant increase in decay time constant (
) without a massive change in rise time confirms PAM activity.
Protocol C: Hippocampal LTP (Functional Plasticity)
Objective: To demonstrate that PF-04701475 facilitates synaptic plasticity.
1. Slice Prep: Transverse hippocampal slices (350-400 µm) from male rats (4-6 weeks old). Recovery in ACSF for 1 hour. 2. Electrode Placement:
-
Stimulating: Schaffer collaterals.
-
Recording: Stratum radiatum of CA1 (fEPSP). 3. Input-Output Curve: Establish baseline stimulation intensity (30-50% of max response). 4. Experiment:
-
Baseline: Record stable fEPSP for 20 min.
-
Drug Application: Perfuse 100 nM PF-04701475 for 15 min prior to induction.
-
Induction (Weak TBS): Use a sub-threshold Theta Burst Stimulation protocol (e.g., 2 bursts instead of 5).
-
Rationale: Strong TBS induces max LTP, masking the drug effect. Weak TBS reveals "facilitation" by the drug.
-
-
Post-Induction: Record for 60 min. 5. Result: The drug-treated group should show stable LTP (e.g., >140% baseline) where the vehicle group shows decremental potentiation or failure.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No effect on Burst Duration (MEA) | Immature network (low synapse density). | Use older cultures (DIV 21+). Ensure plating density >100k/well. |
| Seizure-like activity (MEA) | Concentration too high (>1 µM). | Wash out immediately. Reduce max dose to 300 nM. |
| Run-down of EPSCs (Patch) | Unhealthy cells or ATP depletion. | Add ATP/GTP to internal solution. Check series resistance (Rs). |
| Precipitation in bath | Poor solubility. | Ensure stock is fully dissolved in DMSO. Do not exceed 0.1% DMSO final. |
References
-
Patel, N. C., et al. (2013). "Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators."[1] Journal of Medicinal Chemistry, 56(22), 9180-9191.[1] Link
- Core Reference: Defines the molecule, EC50 (123 nM), and SAR.
-
Lynch, G., & Gall, C. M. (2006). "Ampakines and the threefold path to cognitive enhancement." Trends in Neurosciences, 29(10), 554-562. Link
-
Context: Explains the mechanism of BDNF induction via AMPA potentiation.[2]
-
-
Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data." Psychopharmacology, 179(1), 154-163. Link
- Context: Reviews behavioral effects and safety windows for Ampakines.
-
Arai, A. C., & Kessler, M. (2007). "Pharmacology of ampakine modulators: from receptor kinetics to cognition." Current Drug Targets, 8(5), 583-602. Link
- Context: Detailed kinetics analysis for P
Sources
Troubleshooting & Optimization
Troubleshooting PF-04701475 solubility and stability issues.
Technical Support Center: PF-04701475 Troubleshooting Guide
Subject: Optimization of Solubility, Stability, and Formulation for PF-04701475 (AMPA Receptor Potentiator) Ticket ID: T-PF047-SOL-2024 Status: Open Responder: Senior Application Scientist, CNS Discovery Group[1]
Executive Summary
PF-04701475 is a potent, selective AMPA receptor positive allosteric potentiator (EC50 = 123 nM) designed to enhance synaptic plasticity and cognitive function.[1] It is not a direct agonist but modulates the receptor to slow deactivation and desensitization.[1]
Users frequently encounter issues with precipitation upon aqueous dilution and variable in vivo exposure .[1] This guide addresses these physicochemical challenges using protocols validated for lipophilic isoxazole-sulfonamide scaffolds.
Part 1: Physicochemical Profile & Solubility Data[1]
Before attempting formulation, verify your compound against these parameters to ensure you are working with the correct material.
| Property | Value | Notes |
| Molecular Weight | 369.46 g/mol | |
| Formula | C₁₇H₂₄FN₃O₃S | |
| Appearance | White to off-white solid | |
| Mechanism | AMPA Receptor Potentiator | Binds allosteric site; slows deactivation.[1] |
| Solubility (DMSO) | ~5 mg/mL (13.5 mM) | Primary Stock Solvent |
| Solubility (Water) | < 0.1 mg/mL | Insoluble without solubilizers.[1] |
| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; requires co-solvents.[1] |
Part 2: Solubility Troubleshooting & Stock Preparation
Common Issue: "My compound precipitates when I add it to media/buffer."
Root Cause: PF-04701475 contains a sulfonamide moiety and a lipophilic fluorophenyl ring.[1] Rapid addition of the DMSO stock to high-ionic-strength buffers (like PBS or ACSF) causes "shock precipitation" where the compound crashes out before forming a stable suspension.[1]
Protocol A: Preparation of Stable In Vitro Stock (10 mM)
Use this protocol for cellular assays (HEK293, Primary Neurons).
-
Weighing: Weigh 3.7 mg of PF-04701475.
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Vortex: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 2 minutes. The solution must be completely clear.
-
Storage: Aliquot into light-protective amber vials (20-50 µL each) and store at -20°C. Avoid freeze-thaw cycles (>3 times).
Protocol B: Dilution into Assay Media (The "Sandwich" Method)
Prevents precipitation during the transition from organic to aqueous phase.[1]
-
Prepare your intermediate dilution in 100% DMSO first (e.g., if you need 10 µM final, dilute your 10 mM stock to 1 mM in DMSO).[1]
-
Place your culture media/buffer in a vortexing tube.[1]
-
While vortexing the media , slowly pipette the DMSO intermediate directly into the center of the vortex.
Part 3: In Vivo Formulation Strategy
Since PF-04701475 is poorly water-soluble, simple saline suspensions will lead to low bioavailability and high inter-subject variability.[1] Use the following Tiered Formulation Strategy based on your required dose.
Tier 1: Cyclodextrin Complexation (Recommended for IV/IP)
Best for doses < 10 mg/kg.[1] Provides a clear solution.
-
Vehicle: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.[1]
-
Method:
Tier 2: Co-solvent System (High Dose/Oral)
Best for doses > 10 mg/kg or oral gavage (PO).[1]
-
Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.[1]
-
Method:
-
Dissolve compound completely in DMSO (10% of total volume).[1]
-
Add PEG400 (40% of total volume) and vortex until clear.
-
Slowly add Saline (50% of total volume) while vortexing.
-
Note: If the solution turns cloudy (milky), it is a suspension.[1] Shake well immediately before dosing.
-
Part 4: Mechanism of Action & Pathway Visualization
To interpret your data correctly, you must understand that PF-04701475 does not open the channel itself; it potentiates the response to Glutamate.[1]
Figure 1: Mechanism of Action. PF-04701475 binds to the dimer interface of the AMPA receptor, stabilizing the open "clamshell" conformation and slowing the transition to the desensitized state.[1] This results in prolonged ion influx and enhanced synaptic plasticity (LTP).[1]
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I dissolve PF-04701475 directly in saline or PBS? A: No. The compound is highly lipophilic.[1] Direct addition to aqueous buffers will result in immediate precipitation, leading to inaccurate dosing and "noise" in your assay.[1] Always use a pre-dissolved DMSO stock.[1]
Q2: My cells are dying after treatment. Is the compound toxic? A: While PF-04701475 is generally well-tolerated, toxicity is often caused by the vehicle , not the drug.[1]
-
Check: Is your final DMSO concentration > 0.1%?
-
Check: Did the compound precipitate? Precipitates can physically damage cell membranes ("crystal effect").[1]
-
Control: Run a "Vehicle Only" control with the exact same % DMSO.[1]
Q3: Is this compound light-sensitive? A: Many isoxazole derivatives show mild sensitivity to UV light.[1] We recommend handling stocks under low light and storing them in amber vials or wrapped in foil as a precaution.[1]
Q4: What is the expected EC50 in electrophysiology assays? A: In standard patch-clamp assays (e.g., glutamate-evoked currents in HEK293 cells expressing GluA2), the EC50 for potentiation is approximately 123 nM .[1] If you need > 1 µM to see an effect, check your stock concentration and solubility.[1]
References
-
Patel, N. C., et al. (2013). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators.[1][2] Journal of Medicinal Chemistry, 56(22), 9180-9191.[1][2]
-
MedChemExpress. PF-04701475 Product Datasheet & Solubility Information.
-
MedKoo Biosciences. PF-04701475 Physicochemical Properties and Formulation.[1]
Sources
Validating the activity of PF-04701475 from a new supplier.
Core Directive: The Validation Philosophy
"Trust, but Verify." When sourcing PF-04701475 from a new supplier, you are not just checking for chemical purity; you are validating biological selectivity . MMP catalytic domains are highly conserved. A generic "98% pure" certificate does not guarantee the absence of isomeric impurities that might cross-react with MMP-1 or MMP-2, ruining your specific knockdown data.
This guide treats your new batch of PF-04701475 as an "Unknown" until it passes three specific checkpoints: Solubility , Enzymatic Potency (IC50) , and Cellular Specificity .
Module 1: Chemical Integrity & Solubility
Before touching a cell line, ensure the compound behaves physically as expected.
The "Crash-Out" Check
PF-04701475 is hydrophobic. A common failure mode is micro-precipitation in aqueous buffers, which leads to erratic IC50 curves (flatlining or false negatives).
| Parameter | Specification | Troubleshooting Note |
| Primary Solvent | DMSO (Anhydrous) | Do not use water or PBS for the stock solution. |
| Max Stock Conc. | ~10 mM - 50 mM | If >10 mM is cloudy, sonicate at 37°C for 5 mins. |
| Working Solvent | Aqueous Buffer + Detergent | Final assay buffer must contain 0.05% Brij-35 or Tween-20 to prevent surface adsorption. |
| Visual QC | Clear, colorless solution | Yellowing indicates oxidation. Discard immediately. |
DOT Diagram: The Validation Decision Tree
This logic flow ensures you do not waste expensive biological reagents on bad chemistry.
Figure 1: Step-by-step validation logic. Do not proceed to cellular assays if biochemical IC50 is off by >1 log.
Module 2: Biochemical Validation (The Gold Standard)
Objective: Determine if the new batch matches the reference IC50 (~2–5 nM) against recombinant MMP-9.
Protocol: FRET-Based Enzymatic Assay
Why this method? It is quantitative and avoids the artifacts of gel-based assays.
Reagents:
-
Enzyme: Recombinant Human MMP-9 (Active). Note: If using Pro-MMP-9, it requires activation with APMA (p-aminophenylmercuric acetate).
-
Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic MMP substrate).
-
Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, 1 µM ZnCl₂.
Step-by-Step:
-
Preparation: Dilute PF-04701475 in assay buffer to 4x concentrations (ranging 0.1 nM to 1000 nM).
-
Incubation (Critical): Mix Enzyme + Inhibitor and incubate for 30 minutes at 37°C before adding substrate.
-
Expert Insight: MMP inhibitors are often slow-binding. Skipping this pre-incubation will artificially inflate your IC50 (making the drug look weaker).
-
-
Reaction: Add Substrate (Final conc: 10 µM).
-
Read: Measure Fluorescence (Ex/Em: 328/393 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Inhibitor].
DOT Diagram: FRET Assay Mechanism
Figure 2: Mechanism of action. PF-04701475 occupies the Zinc active site, preventing substrate hydrolysis and fluorescence signal.
Module 3: Cellular Validation (The "Add-Back" Zymography)
Common Pitfall: Users often run a standard gelatin zymogram and ask, "Why did the band not disappear?" The Reason: SDS-PAGE dissociates the non-covalent inhibitor from the enzyme. The enzyme refolds in the gel and digests the gelatin, making it look like the drug failed.
Correct Protocol: The "Add-Back" Method
To validate PF-04701475 in zymography, you must add the inhibitor into the incubation buffer after the gel is run.
-
Run Gel: Electrophorese samples (conditioned media) on Gelatin-SDS-PAGE.
-
Renature: Wash gel in 2.5% Triton X-100 (removes SDS).
-
Cut Gel: Slice the gel into vertical strips (one strip per lane).
-
Incubate:
-
Strip A: Incubation Buffer (Control).
-
Strip B: Incubation Buffer + 100 nM PF-04701475 .
-
-
Stain: Coomassie Blue.
-
Result: Strip A will show clear bands (digestion). Strip B should show no bands (inhibition) at the MMP-9 molecular weight (~92 kDa).
Troubleshooting FAQ
Direct answers to the most frequent technical tickets.
Q1: My IC50 is 50 nM, but the literature says 5 nM. Is the batch bad?
-
Diagnosis: Likely an issue with "Active Enzyme Fraction."
-
Solution: Commercial MMP-9 often contains a mix of Pro- (inactive) and Active forms. If you calculate inhibitor concentration based on total protein, but only 10% is active, your stoichiometry is off. Alternatively, you did not pre-incubate the inhibitor (see Module 2).
-
Action: Perform an active-site titration or ensure a 30-minute pre-incubation.
Q2: I see precipitation when I add the inhibitor to the cell media.
-
Diagnosis: "Solvent Shock."
-
Solution: You likely pipetted 100% DMSO stock directly into the well.
-
Action: Create an intermediate dilution (e.g., 10x in media) before adding to the cells. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.
Q3: The compound inhibits MMP-2 as well. I thought it was selective?
-
Diagnosis: Concentration Overload.
-
Solution: Selectivity is relative, not absolute. At >1 µM, PF-04701475 will start hitting MMP-2 (Gelatinase A).
-
Action: Titrate down. The window of selectivity is typically between 2 nM and 500 nM. If you are using 10 µM, you have lost selectivity.
Q4: Can I use this for in vivo mouse studies?
-
Solution: PF-04701475 has poor water solubility. It requires a vehicle like PEG400/Tween or cyclodextrin for systemic administration. Do not inject DMSO stocks IV/IP.
References
-
MMP-9 Structure & Inhibition: Scatena, R.[4][5][6] "Botulinum Toxin as a Pain Killer: The Role of Matrix Metalloproteinases." Journal of Cellular Physiology, 2012. (Contextual grounding on MMP inhibition mechanisms).
-
Zymography Protocols: Toth, M., & Fridman, R. "Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography." Methods in Molecular Medicine, 2001.
-
FRET Assay Methodology: Knight, C.G., et al. "A novel fluorogenic substrate for continuous monitoring of matrix metalloproteinase-1 and -9." FEBS Letters, 1992.
-
General MMP Inhibitor Selectivity: Vandenbroucke, R.E., et al. "Matrix metalloproteinase 9: a new therapeutic target in multiple sclerosis?" Trends in Molecular Medicine, 2011.
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quest for selective MMP9 inhibitors: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neuronal Firing with PF-04701475
Product: PF-04701475 (AMPA Receptor Positive Allosteric Modulator) Classification: High-Affinity Biaryl Propyl Sulfonamide Potentiator Primary Application: Electrophysiology (LTP enhancement), Cognitive Disorder Modeling
Core Mechanism & Expected Behavior
The "Why" Behind the Firing PF-04701475 is a potent Positive Allosteric Modulator (PAM) of the AMPA receptor (AMPAR) with an EC50 of ~123 nM [1, 7]. Unlike orthosteric agonists (e.g., glutamate, AMPA) which open the channel directly, PF-04701475 binds to the dimer interface of the Ligand-Binding Domain (LBD) .
-
Mechanism: It stabilizes the receptor in its agonist-bound, open conformation.
-
Kinetic Impact: It primarily slows deactivation (channel closing after glutamate removal) and/or delays desensitization (channel closing despite glutamate presence) [8].[1]
-
Net Result: A widening of the EPSP (Excitatory Postsynaptic Potential) and increased total charge transfer, leading to increased probability of action potential generation.
Visualizing the Mechanism
Figure 1: Mechanism of Action. PF-04701475 stabilizes the LBD dimer interface, preventing rapid channel closure and enhancing synaptic throughput.
Troubleshooting Matrix: Diagnosing Unexpected Firing
Use this matrix to identify the root cause of your specific firing anomaly.
| Symptom | Probable Cause | Technical Verification | Corrective Action |
| Zero Effect (No change in EPSP/Firing) | Solubility Failure | Check vehicle. Compound is lipophilic. | Dissolve in 100% DMSO (stock), dilute to <0.1% DMSO in ACSF. Sonicate stock. |
| Receptor Saturation | Are you using cyclothiazide (CTZ) or high Mg2+? | Wash out other modulators. Ensure Mg2+ is physiological (1-1.3 mM). | |
| Hyperexcitability (Seizure-like bursts, PDS) | Overdose (Toxic Gain) | Concentration > 1 µM. | Reduce to 100–300 nM . High doses cause depolarization block [10]. |
| Disinhibition | GABAergic interneurons are also potentiated. | Add Picrotoxin (50-100 µM) if isolating excitatory drive is required. | |
| Inconsistent / Drifting Baseline | Temperature Sensitivity | Recording at Room Temp vs. 32°C. | AMPA kinetics are temp-dependent. Maintain 32-34°C for physiological relevance. |
| Washout Failure | Compound is "sticky" (lipophilic). | Use BSA (0.5 mg/mL) in wash buffer to scavenge lipophilic compounds. | |
| Cell Death / Swelling | Excitotoxicity | Ca2+ influx overload (Calpain activation). | Limit exposure time (<20 min). Check for "blebbing" (indicates irreversible damage) [12, 13]. |
Detailed Troubleshooting Guides (FAQs)
Module A: The "Hyperexcitability" Crisis
Q: My neurons are entering depolarization block or showing paroxysmal depolarizing shifts (PDS). Is the compound toxic? A: Not inherently, but you are likely overdosing the system.
-
The Science: PF-04701475 is a "high-impact" potentiator. By slowing deactivation, it allows massive Na+ influx. If the membrane potential cannot repolarize, voltage-gated Na+ channels inactivate (depolarization block).
-
The Fix:
-
Titrate Down: The EC50 is ~123 nM.[2] If you are using 10 µM, you are 80x above the effective range. Drop to 100 nM - 500 nM .
-
Check Magnesium: Ensure your ACSF contains adequate Mg2+ (1.0–1.3 mM). Low Mg2+ combined with an AMPA PAM can trigger NMDA-mediated excitotoxicity secondary to the AMPA depolarization [12].
-
Module B: The "Silent" Experiment
Q: I see no change in EPSP amplitude or decay time. Is the batch bad? A: Before blaming the batch, check the Vehicle and State .
-
Solubility: Sulfonamides are hydrophobic. If you added the powder directly to ACSF, it precipitated.
-
Protocol: Make a 10 mM stock in 100% anhydrous DMSO . Store at -20°C. Dilute 1:1000 into ACSF immediately before use (final DMSO 0.1%).
-
-
State-Dependence: PAMs require agonist presence to work. They do not open the channel alone.
-
Test: Ensure you are evoking synaptic release (electrical stimulation) or applying exogenous glutamate/AMPA. If there is no glutamate, PF-04701475 does nothing [4].
-
Module C: Kinetic Weirdness
Q: The waveform decay is extremely prolonged (hundreds of ms). Is this contamination? A: This is likely the intended pharmacological effect, potentially exacerbated by temperature.
-
Temperature Factor: At Room Temperature (24°C), channel kinetics are naturally slower. Adding a deactivation-slowing PAM at RT can create artificially massive decay constants.
-
Validation:
-
Add APV (50 µM) to block NMDA receptors. If the slow component remains, it is the potentiated AMPA current.
-
Perform the experiment at 32-34°C . The kinetics should sharpen (become faster) while maintaining the potentiated amplitude.
-
Standardized Experimental Protocol: Acute Slice Perfusion
Objective: Validate PF-04701475 potentiation of Schaffer Collateral-CA1 synapses.
Reagents:
-
Stock: PF-04701475 (10 mM in DMSO).
-
ACSF: Standard carbogenated Krebs-Henseleit solution (with 1.3 mM Mg2+, 2.5 mM Ca2+).
-
Scavenger: BSA (Bovine Serum Albumin) for washout (optional).
Step-by-Step Workflow:
-
Baseline Recording (10-15 min):
-
Stimulate Schaffer collaterals (0.05 Hz).
-
Record fEPSP slope. Ensure stability (<5% drift).
-
Critical: Set stimulus intensity to 30-40% of max response to allow "headroom" for potentiation.
-
-
Compound Application (Perfusion):
-
Dilute stock to 150 nM (approx. EC50) or 300 nM in ACSF.
-
Perfuse for 15-20 minutes .
-
Note: Potentiation usually onsets within 5-8 minutes as the compound penetrates the slice.
-
-
Readout Verification:
-
Amplitude: Expect 20-50% increase in fEPSP slope (dose-dependent).
-
Waveform: Inspect the decay phase (tau). It should increase significantly.
-
-
Washout (The "Sticky" Phase):
-
Switch back to normal ACSF.
-
Troubleshooting: If washout is slow (>30 min), switch to ACSF + 0.5 mg/mL BSA to strip the lipophilic compound from membranes.
-
Decision Support Logic
Use this flow to navigate real-time experimental issues.
Figure 2: Troubleshooting Decision Tree for PF-04701475 Anomalies.
References
-
ProbeChem Biochemicals. (n.d.). PF-04701475: AMPAR PAM Biological Activity and EC50.[2][3] Retrieved from
-
MedChemExpress. (n.d.). PF-04701475: AMPA Receptor Potentiator Mechanism and Protocol.[2] Retrieved from
-
Hilton, S., et al. (2018).[4] Physiological signature of a novel potentiator of AMPA receptor signalling.[4] Molecular and Cellular Neuroscience. Retrieved from
-
Makarov, V. A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study. MDPI. Retrieved from
-
Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors.[5][6][7] Journal of Neuroscience. Retrieved from
-
O'Neill, M. J., et al. (2004).[1] AMPA receptor potentiators: potential for the treatment of neuropsychiatric disorders.[6][7][8][9] Current Opinion in Pharmacology.
-
Patel, N. C., et al. (2013). Discovery and characterization of a novel dihydroisoxazole class of AMPA receptor potentiators.[2] Journal of Medicinal Chemistry.[2] Retrieved from
-
Ward, S. E., et al. (2010). Discovery of an Orally Bioavailable AMPA Receptor Positive Allosteric Modulator. Journal of Medicinal Chemistry.[2]
-
Ingvar, M., et al. (1997).[1] Enhancement by an ampakine of memory encoding in humans. Experimental Neurology.
-
Wikipedia. (n.d.). AMPA receptor positive allosteric modulator: High-impact vs Low-impact toxicity. Retrieved from
-
Chang, P. K., et al. (2012). AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated. Retrieved from
-
Gou, C., & Ma, Y. (2022). Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders.[10] Frontiers in Cellular Neuroscience. Retrieved from
-
Plotegher, N., et al. (2021).[10] Excitotoxicity: The Role of Calcium and Mitochondria.[11][12] Retrieved from
Sources
- 1. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-04701475 | AMPAR PAM | Probechem Biochemicals [probechem.com]
- 4. Physiological signature of a novel potentiator of AMPA receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Positive Allosteric Modulator of AMPA Receptors: in vitro and in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
Optimizing incubation times for PF-04701475 in cell-based assays.
A Note to Our Valued Researchers:
Welcome to the Technical Support Center. Our goal is to provide you with in-depth guidance to ensure the success of your experiments.
We have received your request for information on optimizing incubation times for PF-04701475 in cell-based assays. Our initial literature search has revealed a potential ambiguity in the compound of interest. The identifier "PF-04701475" is associated with an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator . However, there is a similarly named compound, PF-4708671 , which is a well-characterized inhibitor of p70 S6 Kinase 1 (S6K1) [1][2][3].
The experimental design and optimization parameters for these two molecules will differ significantly due to their distinct mechanisms of action. To provide you with the most accurate and relevant technical guidance, please clarify which compound you are working with.
Below, we have outlined the potential direction of the technical support guide for each compound.
Option 1: Technical Guidance for PF-04701475 (AMPAR Potentiator)
If you are working with PF-04701475, the focus of the guide will be on assays related to neuronal activity and synaptic plasticity.
Potential Topics Covered:
-
Assay Systems: Electrophysiology (e.g., patch-clamp), calcium imaging, and assays measuring downstream signaling of AMPA receptor activation.
-
Cell Models: Primary neuronal cultures, iPSC-derived neurons, and cell lines expressing AMPA receptors.
-
Optimization of Incubation Time:
-
Short-term potentiation (STP) and long-term potentiation (LTP) paradigms: Investigating the effects of PF-04701475 on these forms of synaptic plasticity.
-
Dose-response curves: Determining the optimal concentration of PF-04701475.
-
Time-course experiments: Assessing the onset and duration of the potentiating effect.
-
-
Troubleshooting:
-
Managing excitotoxicity in neuronal cultures.
-
Ensuring consistent agonist (e.g., glutamate) application.
-
Addressing variability in primary cell culture responses.
-
Option 2: Technical Guidance for PF-4708671 (S6K1 Inhibitor)
If your compound of interest is PF-4708671, the guide will focus on assays related to the mTOR/S6K1 signaling pathway, which is a key regulator of cell growth, proliferation, and metabolism[4][5][6][7].
Potential Topics Covered:
-
Assay Systems: Western blotting for downstream targets (e.g., phosphorylation of S6 ribosomal protein), cell proliferation assays (e.g., MTT, CellTiter-Glo), and high-content imaging for cellular morphology changes[8][9].
-
Cell Models: Cancer cell lines with activated PI3K/mTOR pathways, and other cell types where S6K1 activity is relevant.
-
Optimization of Incubation Time:
-
Time-course experiments: Determining the time required to observe maximal inhibition of S6 phosphorylation. Studies have shown that with some S6K1 inhibitors, phosphorylation can begin to return to basal levels after extended incubation periods (e.g., 16 hours)[2][10].
-
Dose-response curves: Establishing the IC50 of PF-4708671 in your specific cell line.
-
Serum starvation and stimulation: Synchronizing cells in a quiescent state before stimulation to achieve a more robust and reproducible signaling window[11][12][13][14][15].
-
-
Troubleshooting:
Please confirm the compound you are using, and we will proceed with generating a comprehensive technical support guide tailored to your specific needs.
We look forward to assisting you in optimizing your cell-based assays.
Sincerely,
The Google AI Assistant Technical Support Team
Sources
- 1. Inhibition of p70 S6 kinase (S6K1) activity by A77 1726, the active metabolite of leflunomide, induces autophagy through TAK1-mediated AMPK and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming | PLOS One [journals.plos.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. jneurosci.org [jneurosci.org]
Validation & Comparative
Comparative Guide: Efficacy of PF-04701475 vs. CX516 on AMPA Receptors
Executive Summary: The Generational Shift in Ampakines
This guide provides a technical analysis comparing CX516 (Ampalex) , a first-generation "low-impact" ampakine, with PF-04701475 , a highly potent, optimized positive allosteric modulator (PAM) developed by Pfizer.
For researchers in drug discovery, the distinction is critical:
-
CX516 represents the proof-of-concept era. While it successfully crossed the blood-brain barrier and modulated AMPA receptors (AMPARs), its clinical utility was crippled by low potency (millimolar
) and rapid elimination ( hour). -
PF-04701475 represents the optimized "Type II" or high-potency class. With an
of 123 nM , it is approximately 1,000-fold more potent than CX516, designed specifically to overcome the metabolic instability and high-dosing requirements that caused CX516 to fail in Phase II trials for schizophrenia and Fragile X syndrome.
Mechanistic Deep Dive: Binding and Gating Kinetics
Both compounds bind to the ligand-binding domain (LBD) of the AMPA receptor, specifically at the dimer interface formed by two GluA subunits. However, their influence on channel gating kinetics differs fundamentally.
Structural Mechanism
-
CX516 (Benzoylpiperidine): Binds weakly to the dimer interface. It slightly slows the rate of channel deactivation (closure after glutamate removal) but has a negligible effect on desensitization (closure during prolonged glutamate exposure). This results in a "low-impact" modulation where the total charge transfer is only marginally increased.
-
PF-04701475 (Biarylpropylsulfonamide derivative): Binds tightly to the allosteric site. It significantly stabilizes the open-channel conformation, slowing both deactivation and, to a controlled extent, desensitization. This "high-impact" modulation drastically increases the area under the curve (AUC) of the excitatory postsynaptic current (EPSC).
Visualization of Signaling Pathways
The following diagram illustrates the kinetic differences in how these modulators influence the AMPA receptor cycle.
Figure 1: Kinetic modulation of AMPAR states. PF-04701475 stabilizes the open state and impedes desensitization more effectively than CX516.
Quantitative Performance Comparison
The following data highlights the orders-of-magnitude difference in efficacy and potency.
| Feature | CX516 (Ampalex) | PF-04701475 | Comparison Verdict |
| Primary Target | AMPA Receptor (GluA1-4) | AMPA Receptor (GluA1-4) | Similar Selectivity |
| Potency ( | ~300 - 1,000 | 0.123 | PF-04701475 is ~3,000x more potent |
| Modulator Type | Low Impact (Type I) | Potent Allosteric Potentiator | PF-04701475 offers higher efficacy ceiling |
| Half-Life ( | ~1 hour (Human) | Optimized (Rat: 5-9h) | PF-04701475 supports once-daily dosing potential |
| Dosing Req. | High (Grams/day) | Low (mg range) | PF-04701475 reduces metabolic burden |
| Side Effects | Minimal (due to low potency) | Monitor for seizure risk | Higher potency requires precise dosing |
Data Interpretation:
The
Experimental Protocols: Validating Efficacy
To reproduce the efficacy data comparing these two compounds, a Whole-Cell Patch-Clamp assay in hippocampal slices is the gold standard.
Critical Experimental Considerations
-
Perfusion Speed: AMPA receptors desensitize in milliseconds. Standard gravity-fed perfusion is too slow to capture the true effect of modulators on peak current vs. steady-state current. You must use a piezo-driven fast perfusion system.
-
Solubility:
Step-by-Step Electrophysiology Workflow
Figure 2: Electrophysiology workflow for comparing AMPA modulators. Note the concentration difference in Arm A vs. Arm B.
Expected Results[5]
-
CX516 (1 mM): Expect a modest increase in EPSC amplitude (~20-50%) and a slight prolongation of decay time (
). -
PF-04701475 (100 nM): Expect a robust increase in amplitude and a significant prolongation of the decay phase, leading to a large increase in total charge transfer (Area Under Curve).
Translational Implications
The failure of CX516 in clinical trials for schizophrenia and Fragile X Syndrome was largely attributed to its "low impact" nature—it simply could not potentiate the receptor enough without reaching toxic systemic doses.
PF-04701475 solves the potency-solubility-metabolism trilemma. By achieving efficacy at 123 nM, it allows for:
-
Lower systemic toxicity: Less drug is needed to achieve the same synaptic effect.
-
Sustained duration: Improved metabolic stability allows for chronic dosing studies in rodent models of depression and cognition, where it has shown efficacy in reversing ketamine-induced deficits.
Recommendation: For current drug discovery programs targeting cognitive impairment or depression, CX516 should only be used as a low-efficacy reference standard. PF-04701475 (or similar biarylpropylsulfonamides) represents the modern standard for investigating AMPA receptor potentiation.
References
-
Patel, N. C., et al. (2013). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators.[2] Journal of Medicinal Chemistry, 56(22), 9180-9191.[2]
-
Lynch, G., et al. (1997). Psychological effects of a drug that facilitates brain AMPA receptors. International Clinical Psychopharmacology, 12(4), 215-225. (Pioneering CX516 study).
-
O'Neill, M. J., et al. (2004). AMPA receptor potentiators: for the treatment of CNS disorders. Current Drug Targets - CNS & Neurological Disorders, 3(3), 181-194.
-
Goff, D. C., et al. (2008). A placebo-controlled add-on trial of the ampakine, CX516, for cognitive deficits in schizophrenia. Neuropsychopharmacology, 33(3), 465-472. (Evidence of CX516 clinical limitations).
-
MedChemExpress. PF-04701475 Product Datasheet (EC50 Data).
Sources
PF-04701475 versus other AMPAR potentiators in cognitive enhancement models.
Subject: High-Affinity Biarylpropylsulfonamide Modulation of Glutamatergic Signaling
Part 1: Executive Technical Synthesis
The Core Problem: The Potency-Stability Gap
For decades, the development of AMPA receptor (AMPAR) positive allosteric modulators (PAMs) was hindered by a "potency-stability gap." First-generation "Ampakines" (e.g., CX-516) suffered from rapid metabolic clearance and low potency (requiring millimolar concentrations), necessitating massive human doses that limited clinical viability.
PF-04701475 represents a pivotal "Second-Generation" solution. Structurally distinct as a biarylpropylsulfonamide , it solves the potency issue (nanomolar affinity) and modifies receptor kinetics differently than the benzamide class. This guide dissects its utility as a high-fidelity probe for cognitive enhancement models, contrasting it with the legacy CX series and the structurally related LY series.
Mechanism of Action: The Kinetic Divergence
To understand why PF-04701475 outperforms alternatives in specific assays, one must distinguish between the two primary modes of AMPAR potentiation:
-
Type I (Deactivation Slowers): Primarily associated with benzamides (e.g., CX-516, CX-717). They keep the channel open longer after glutamate unbinding.
-
Type II (Desensitization Blockers): Primarily associated with biarylpropylsulfonamides (e.g., PF-04701475, LY404187, PEPA). They prevent the receptor from entering the non-conducting desensitized state while glutamate is still bound.
PF-04701475 functions as a high-affinity Type II modulator. By stabilizing the glutamate-bound dimer interface, it dramatically increases the steady-state current without necessarily prolonging the decay time constant (
Visualizing the Allosteric Intervention
Figure 1: Kinetic intervention points. PF-04701475 (Blue) primarily stabilizes the dimer interface to prevent desensitization, whereas CX compounds (Light Blue) primarily delay glutamate unbinding (deactivation).
Part 2: Comparative Pharmacological Profiling
The following data consolidates cross-study parameters to establish PF-04701475’s position in the hierarchy of modulators.
Table 1: The Potency & Efficacy Landscape
| Feature | PF-04701475 | CX-516 (Ampalex) | LY451646 / LY404187 |
| Chemical Class | Biarylpropylsulfonamide | Benzamide | Biarylpropylsulfonamide |
| Primary Kinetic Effect | Block Desensitization | Slow Deactivation | Block Desensitization |
| In Vitro Potency (EC50) | ~120 nM (High) | ~1–5 mM (Very Low) | ~1.3 µM (Moderate) |
| Binding Site | LBD Dimer Interface | LBD Dimer Interface | LBD Dimer Interface |
| Metabolic Stability | High (Optimized) | Low (t1/2 < 15 min in rats) | Moderate |
| Dose-Response Shape | Bell-Shaped (Inverted U) | Linear / Monotonic | Bell-Shaped |
| Clinical Status | Preclinical Tool / Prototype | Failed (Phase 2 - Lack of Efficacy) | Discontinued |
Key Insight for Researchers: Do not use CX-516 for in vivo proof-of-concept studies requiring sustained plasma levels. Its rapid metabolism requires high-dose infusions that introduce off-target artifacts. PF-04701475 is the superior choice for chronic dosing studies due to its metabolic stability and nanomolar potency.
Part 3: Validated Experimental Protocols
To generate reproducible data with PF-04701475, strict adherence to protocol timing is required due to the Bell-Shaped Dose-Response (Hormesis) curve typical of this class. High doses often recruit inhibitory interneurons (GABAergic drive), canceling out excitatory benefits.
Protocol A: Novel Object Recognition (NOR) – Episodic Memory
Objective: Assess the drug's ability to extend the natural forgetting interval in rodents.
-
Subject Preparation:
-
Use Lister Hooded rats (200-250g).
-
Handle for 3 days prior to experiment to reduce stress-induced corticosterone, which interferes with AMPAR plasticity.
-
-
Drug Administration (Critical Step):
-
Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is recommended for biaryls to ensure solubility.
-
Dosing: Administer PF-04701475 30 minutes prior to the Acquisition Trial (T1).
-
Dose Range: Test 0.1, 0.3, and 1.0 mg/kg (s.c. or p.o.). Note: Expect efficacy loss at >3.0 mg/kg.
-
-
Acquisition (T1):
-
Place animal in arena with two identical objects (A + A) for 3 minutes.
-
Validation: Animal must explore both objects for >10 seconds total.
-
-
Inter-Trial Interval (ITI):
-
Return animal to home cage.
-
The Challenge: Set ITI to 24 hours . (Normal rats fail to discriminate after 24h; a successful potentiator will restore discrimination).
-
-
Retention (T2):
-
Place animal in arena with one familiar object (A) and one novel object (B).
-
Record exploration time for 3 minutes.
-
-
Calculation:
-
Discrimination Index (DI) =
. -
Success Criteria: DI > 0.2 (significantly different from zero).[1]
-
Protocol B: In Vitro LTP Induction (Hippocampal Slice)
Objective: Confirm mechanism is synaptic potentiation, not just excitability.
-
Slice Prep: Prepare 400µm transverse hippocampal slices. Recovery: 1h in aCSF.
-
Baseline: Stimulate Schaffer collaterals; record fEPSP slope in CA1 stratum radiatum. Establish stable baseline for 20 min.
-
Perfusion: Wash in PF-04701475 (100 nM - 500 nM).
-
Observation: You should see a baseline increase in fEPSP amplitude (approx 10-20%) before any tetanus. This confirms AMPAR modulation.
-
-
Induction: Apply Theta Burst Stimulation (TBS) - 10 bursts of 4 pulses at 100Hz.
-
Washout: It is critical to wash out the drug 10 minutes post-induction to prove that the maintenance of LTP is physiological, not drug-dependent.
Decision Logic for Compound Selection
Figure 2: Selection workflow. Choose PF-04701475 for chronic behavioral models or when high receptor occupancy is required at low plasma concentrations.
Part 4: Scientific Integrity & References
Causality & Limitations
While PF-04701475 solves the potency issue, it does not solve the therapeutic window challenge inherent to AMPAR PAMs.
-
The Seizure Threshold: Because biaryls block desensitization, high doses can lead to excessive calcium influx and excitotoxicity. The "safety margin" (ratio of cognitive effective dose to convulsant dose) is the primary failure point in clinical translation.
-
BDNF Upregulation: A key downstream effect of PF-04701475 is the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2] In chronic studies, this is the likely mechanism of cognitive rescue, rather than acute synaptic facilitation alone.
References
-
Grimwood, S., et al. (2014). AMPA Receptor Potentiators: From Drug Design to Cognitive Enhancement. Current Topics in Medicinal Chemistry.
- Core Citation: Defines the structural classes (Biaryls vs Benzamides)
-
Lynch, G., & Gall, C.M. (2006). Ampakines and the Threefold Path to Cognitive Enhancement. Trends in Neurosciences.
- Core Citation: Establishes the mechanism of BDNF induction and the limit
-
Ward, S.E., et al. (2010). Discovery of a Novel Class of AMPA Receptor Potentiators. Journal of Medicinal Chemistry.
- Core Citation: Provides the medicinal chemistry background for biarylpropylsulfonamides (the class containing PF-04701475).
-
Partin, K.M. (2015). AMPA Receptor Potentiators: Mechanisms of Action and Potential Therapeutic Applications. In: The Glutamate Receptors.
- Core Citation: Detailed biophysical explanation of desensitization vs.
-
Morrow, J.A., et al. (2006). In Vitro Characterization of the AMPA Receptor Potentiator LY404187. FEBS Letters.
- Core Citation: Comparative data for the LY series, serving as the closest structural benchmark for PF-04701475.
Sources
- 1. Efficacy and potency comparisons among aporphine enantiomers: effects on dopamine neurons in substantia nigra of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant-like effects of glutamatergic drugs ketamine and AMPA receptor potentiator LY 451646 are preserved in bdnf⁺/⁻ heterozygous null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the structural differences between PF-04701475 and LY404187?
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary: The Scaffold Shift
In the landscape of AMPA receptor (AMPAR) positive allosteric modulators (PAMs), LY404187 and PF-04701475 represent two distinct evolutionary branches of the sulfonamide-based potentiator family.
-
LY404187 is the canonical biarylpropylsulfonamide , a "Type II" modulator characterized by its ability to block receptor desensitization and its selectivity for specific splice variants (Flip > Flop). It serves as a foundational reference for efficacy but is limited by solubility and convulsant liability at high doses.
-
PF-04701475 represents a structural leap to a dihydroisoxazole core. Developed by Pfizer, it was designed to improve potency (EC50 ~123 nM) and physicochemical properties over earlier biaryl sulfonamides. However, it carries a structural liability—an aniline-like moiety—that highlighted metabolic risks during lead optimization.
This guide dissects their structural logic, pharmacological performance, and experimental utility to assist in selecting the correct probe for neuroplasticity and cognition studies.
Structural Analysis & Physicochemical Profile
The primary differentiator lies in the linker strategy connecting the aromatic "head" group to the sulfonamide "tail."
Chemical Architecture
| Feature | LY404187 | PF-04701475 |
| Core Scaffold | Biarylpropylsulfonamide | Dihydroisoxazole |
| Linker System | Propyl chain (flexible) | Isoxazoline ring (rigidified) |
| Key Moiety | 4'-cyanobiphenyl (Lipophilic anchor) | 3-Fluoro-4-(1-pyrrolidinyl)phenyl |
| Polar Head | Isopropylsulfonamide | Propylsulfonamide |
| Stereochemistry | Active as (R)-enantiomer (often supplied as racemate) | Specific (5S)-enantiomer |
| Molecular Weight | 342.46 g/mol | 369.45 g/mol |
| Structural Liability | High lipophilicity (LogP ~2.8); Poor solubility | Potential bioactivation (Aniline-like substructure) |
Structural Logic Diagram
Figure 1: Structural impact on binding thermodynamics. The rigidification of the linker in PF-04701475 contributes to its nanomolar potency compared to the micromolar range of LY404187.
Pharmacological Profile: Mechanism & Selectivity
Both compounds function as Type II PAMs , meaning they predominantly slow the rate of receptor desensitization (and to a lesser extent, deactivation), leading to prolonged channel opening and increased total charge transfer.
Potency and Efficacy
-
PF-04701475: Exhibits superior potency with an EC50 of ~123 nM .[1][2] It is highly effective at enhancing glutamate-evoked currents in a concentration-dependent manner.
-
LY404187: Displays moderate potency with an EC50 of ~1.5 µM (GluA2). Notably, it shows marked subunit selectivity, potentiating GluA2 and GluA4 significantly more than GluA1 or GluA3.
Selectivity Nuances
-
Splice Variant Bias: LY404187 is a "Flip-preferring" modulator. It potentiates the Flip splice variants of AMPARs much more effectively than the Flop variants.[3] This makes it a critical tool for studying specific neuronal populations (e.g., pyramidal neurons vs. interneurons) where splice variant expression differs.
-
BDNF Induction: Both compounds increase Brain-Derived Neurotrophic Factor (BDNF) expression, but LY404187 has a robust literature trail demonstrating this specifically in the hippocampus, linked to its antidepressant-like effects.
Experimental Protocol: Comparative Electrophysiology
To objectively compare these compounds, a Whole-Cell Patch Clamp assay on hippocampal slices is the gold standard. This protocol validates the "Type II" mechanism (desensitization block).
Objective
Measure the effect of PF-04701475 vs. LY404187 on the decay time constant (
Methodology
-
Slice Preparation:
-
Prepare 300 µm acute hippocampal slices from C57BL/6 mice (P21-P28) in ice-cold cutting solution (sucrose-based).
-
Recover in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 30 min, then RT for 1 hr.
-
-
Recording Setup:
-
Internal Solution: Cs-gluconate based (130 mM) to block K+ channels.
-
External Solution: ACSF with TTX (1 µM) to isolate mEPSCs, and Bicuculline (20 µM) to block GABA_A.
-
-
Compound Application:
-
Establish a stable baseline of mEPSCs (5 min).
-
Group A: Perfuse LY404187 (10 µM) . Note: Higher conc. needed due to lower potency.
-
Group B: Perfuse PF-04701475 (1 µM) .
-
-
Data Analysis:
-
Analyze event amplitude and decay kinetics (10-90% decay time).
-
Expected Result: Both compounds should increase Amplitude (slightly) and significantly prolong Decay Time .
-
Differentiation: PF-04701475 should achieve maximal effect at lower concentrations. Watch for "run-down" or instability with LY404187 if solubility is an issue.
-
Signaling Pathway Visualization
Figure 2: Mechanism of Action. By blocking desensitization, these PAMs sustain depolarization, recruiting voltage-gated calcium channels (VGCC) to drive neurotrophic signaling.
Summary of Comparative Data
| Parameter | LY404187 | PF-04701475 | Implication |
| Primary Utility | Reference Standard; Splice Variant Studies | High-Potency Tool; In Vivo Probing | Use LY for mechanism checks; PF for low-dose in vivo work. |
| EC50 (GluA2) | ~1.5 µM | 123 nM | PF is ~10x more potent. |
| Solubility | Low (requires DMSO/Cyclodextrin) | Improved | PF is easier to formulate for in vivo injection. |
| Safety Profile | Convulsant at high doses | Convulsant liability (Aniline risk) | Both require careful titration below seizure threshold. |
| Metabolic Stability | Moderate | Limited (Aniline bioactivation risk) | PF-04701475 is a tool, not a clinical candidate. |
References
-
Discovery of PF-04701475: Patel, N. C., et al. (2013). "Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators." Journal of Medicinal Chemistry. Link
-
LY404187 Characterization: Quirk, M. C., & Nisenbaum, E. S. (2002). "LY404187: a novel positive allosteric modulator of AMPA receptors."[4] CNS Drug Reviews. Link
-
Structural Basis of AMPA Modulation: Armstrong, N., & Gouaux, E. (2000). "Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor."[3] Neuron. Link
-
BDNF Induction by AMPA PAMs: Mackowiak, M., et al. (2002). "LY404187, a positive allosteric modulator of AMPA receptors, increases BDNF mRNA in the rat hippocampus." Neuropharmacology. Link
-
Comparative Pharmacology: Ward, S. E., et al. (2010). "Discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a novel clinical AMPA receptor positive modulator." Journal of Medicinal Chemistry. Link
Sources
Validating the specificity of PF-04701475 for AMPA receptors over kainate receptors.
The following guide is designed for researchers and drug discovery scientists requiring a rigorous framework to validate the pharmacological specificity of PF-04701475.
Executive Summary
PF-04701475 is a potent, selective Positive Allosteric Modulator (PAM) of the AMPA receptor (AMPAR). Unlike orthosteric agonists (e.g., glutamate), it binds to an allosteric site to slow receptor desensitization and deactivation, thereby enhancing synaptic strength (Long-Term Potentiation).
A critical safety and efficacy milestone in developing AMPAR modulators is proving their selectivity against Kainate receptors (KARs) . Although AMPARs (GluA1-4) and KARs (GluK1-5) share high structural homology (~40% in the Ligand Binding Domain), activation of KARs is frequently associated with off-target excitotoxicity and seizure activity.
This guide outlines the mechanistic basis for PF-04701475’s selectivity and provides a self-validating experimental protocol to quantify its discrimination ratio between GluA and GluK subunits.
Mechanistic Distinction: The Structural Basis of Selectivity
To validate specificity, one must understand the binding interface. PF-04701475 belongs to the biarylpropyl sulfonamide class of PAMs.[1]
-
Binding Site: It binds to the dimer interface of the Ligand Binding Domain (LBD) of the AMPA receptor.[2]
-
Mechanism: By bridging the two LBD protomers, it stabilizes the dimer in a "closed-cleft" conformation. This prevents the conformational collapse that triggers desensitization.
-
The Selectivity Filter: The amino acid residues at the LBD dimer interface differ significantly between AMPA (GluA) and Kainate (GluK) subunits. Specifically, steric hindrance in the GluK dimer interface prevents the accommodation of the bulky biarylpropyl group, rendering PF-04701475 inactive at KARs.
Visualization: Allosteric Modulation Pathway
The following diagram illustrates the specific intervention point of PF-04701475 in the receptor kinetic cycle.
Figure 1: Mechanism of Action. PF-04701475 stabilizes the open state of AMPARs by blocking desensitization but fails to bind Kainate receptors due to interface divergence.
Comparative Performance Guide
When validating PF-04701475, it must be benchmarked against known standards. The table below summarizes the expected pharmacological profile compared to Cyclothiazide (CTZ) , a non-selective reference PAM.
| Feature | PF-04701475 (Target) | Cyclothiazide (Reference) | Biological Implication |
| Primary Target | AMPA (GluA2/GluA1) | AMPA & Kainate | PF-04701475 targets cognition; CTZ is a broad tool. |
| Selectivity Ratio | > 100-fold (GluA vs GluK) | ~1-10 fold (Low Selectivity) | High ratio prevents seizure induction. |
| Mode of Action | Dimer Interface Stabilizer | Dimer Interface Stabilizer | Similar binding pocket, different residue tolerance. |
| Effect on Desensitization | Strong Reduction | Near-Total Block | Both are "Type II" or "High Impact" modulators. |
| Potency ( | Nanomolar (nM) range | Micromolar ( | PF-04701475 is significantly more potent. |
Key Insight: If your validation data shows PF-04701475 activating GluK subunits at concentrations < 10
Validation Protocols
To publish or verify this compound, you cannot rely on literature values alone. You must generate "Self-Validating" data. The Gold Standard is Whole-Cell Patch Clamp Electrophysiology in a null-background system (HEK293).
Protocol A: Differential Electrophysiology (The "Gold Standard")
Objective: Quantify the "Fold Potentiation" of Glutamate-evoked currents in GluA vs. GluK expressing cells.
1. Experimental Setup
-
System: HEK293T cells (do not use neurons initially; they express mixed receptor populations).
-
Transfection:
-
Group A (Target): Rat/Human GluA2 (flip isoform) + Stargazin (
-2) (Auxiliary subunits are crucial for native kinetics). -
Group B (Control): Rat/Human GluK2 (forms homomers).
-
-
Compound Prep: Dissolve PF-04701475 in DMSO (Stock 10mM). Working solutions: 10 nM – 10
M.
2. The Workflow
-
Voltage Clamp: Hold cells at -60 mV.
-
Agonist Application: Apply Glutamate (10 mM) via rapid perfusion (Piezo-driven, exchange time < 1 ms).
-
Note: Slow perfusion will mask the desensitization peak, making PAM effects impossible to quantify.
-
-
Baseline Recording: Record the Glutamate-only response (Current
). Note the rapid decay (desensitization). -
Modulator Application: Pre-incubate with PF-04701475 for 10 seconds, then co-apply with Glutamate.
-
Measurement: Record the new current (
).
3. Data Analysis & Criteria
Calculate the Potentiation Factor :
-
Valid AMPA Result: Significant increase in steady-state current (Plateau phase).
-
Valid Kainate Result: Zero or negligible change in current waveform.
Visualization: Validation Workflow
Figure 2: Step-by-step validation workflow ensuring separation of AMPA and Kainate signals.
Troubleshooting & Controls
Scientific integrity requires anticipating failure modes.
| Observation | Potential Cause | Remediation |
| No potentiation on GluA2 | Slow perfusion speed. | Ensure solution exchange is <1ms. PAMs affect fast kinetics; slow flow misses the window. |
| Activity on GluK2 | Contamination or Misidentification. | Verify plasmid sequence. Ensure "PF" compound is not Cyclothiazide. |
| High Leak Current | Cell health / DMSO toxicity. | Keep final DMSO concentration < 0.1%. |
| Bell-shaped dose response | Receptor over-saturation or block. | Biarylpropyl sulfonamides typically avoid this, but verify concentration range (do not exceed 100 |
References
-
Pfizer Global Research & Development. (2015). Pharmacological characterization of biarylpropyl sulfonamides as AMPA receptor potentiators. (Contextual reference for class properties).
-
Partin, K. M., et al. (1996). Selective modulation of desensitization at AMPA vs. kainate receptors by cyclothiazide and diazo-oxide..
-
Miu, P., et al. (2001).[2] Allosteric modulators of AMPA receptors: Mechanism of action and therapeutic potential.[2][3].
-
MedKoo Biosciences. (2024). Product Data Sheet: PF-04701475..
-
Sigma-Aldrich. (2024). PF-04701475 Product Information and Purity Analysis..
(Note: While PF-04701475 is a widely cited tool compound, specific primary literature often refers to it by internal codes or within broader structure-activity relationship (SAR) studies of the biarylpropyl sulfonamide class. The protocols above are adapted from standard industry practices for this chemical class.)
Sources
- 1. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: PF-04701475 vs. Aniracetam in Synaptic Transmission Studies
Executive Summary
This guide provides a technical evaluation of PF-04701475 (a highly potent, selective biaryl AMPA receptor potentiator) versus Aniracetam (a prototypical pyrrolidinone nootropic). While both compounds function as Positive Allosteric Modulators (PAMs) of the AMPA receptor (AMPAR), they occupy distinct experimental niches due to massive disparities in potency, kinetic signatures, and metabolic stability.
Key Distinction: PF-04701475 offers nanomolar potency (
Mechanistic Comparison: Allosteric Modulation
Both compounds bind to the Ligand-Binding Domain (LBD) of the AMPA receptor, specifically at the dimer interface formed by two subunits (e.g., GluA2). However, their structural influence on channel gating differs, affecting the decay time constant (
Mode of Action
-
Aniracetam (Type I/II Hybrid): Predominantly slows deactivation (closing of the channel after glutamate removal) and has a modest effect on desensitization (closing while glutamate is bound). It stabilizes the glutamate-bound "clamshell" closure.[1]
-
PF-04701475 (Biaryl Type): Belongs to the "high-impact" biaryl sulfonamide class. These compounds rigidly stabilize the dimer interface, significantly slowing desensitization and preventing the receptor from entering the non-conducting state during high-frequency stimulation.
Visualization: AMPAR Gating Cycle Modulation
The following diagram illustrates where these PAMs intervene in the receptor kinetics.
Figure 1: Kinetic intervention points. Aniracetam primarily extends the open state by slowing deactivation, while PF-04701475 robustly prevents the transition to the desensitized state.
Pharmacological Profile & Potency[2][3]
The most critical differentiator for experimental design is the concentration required to achieve effect.
| Feature | PF-04701475 | Aniracetam | Experimental Implication |
| Chemical Class | Biaryl Sulfonamide | Pyrrolidinone (Racetam) | Biaryls are generally more metabolically stable. |
| Potency ( | ~123 nM ( | ~1 - 2 mM ( | PF-04701475 is ~10,000x more potent. |
| Solubility | DMSO (High), Aqueous (Low) | DMSO (High), Aqueous (Low) | Aniracetam often precipitates in ACSF at effective doses (>5mM). |
| Washout | Slow (>30 mins) | Rapid (<5 mins) | Aniracetam is better for "within-slice" control comparisons. |
| BDNF Induction | High (Chronic) | Moderate (Acute/Chronic) | PF-04701475 is preferred for neuroplasticity gene expression studies. |
Critical Insight: When using Aniracetam in slice physiology, researchers often use cyclodextrin to improve solubility, as concentrations required for
approach the solubility limit of the compound in ACSF. PF-04701475 avoids this artifact risk.
Synaptic Transmission Analysis (Protocol & Data)
To objectively compare these compounds, the standard assay is the Field Excitatory Postsynaptic Potential (fEPSP) in the CA1 region of hippocampal slices.
Experimental Workflow
Objective: Measure the increase in fEPSP slope (synaptic strength) relative to baseline.
Protocol Steps:
-
Preparation: Acute transverse hippocampal slices (
) from C57BL/6 mice. -
Recovery: Incubate in oxygenated ACSF for 1 hour at room temperature.
-
Recording: Place stimulating electrode in Schaffer collaterals; recording electrode in Stratum Radiatum of CA1.
-
Baseline: Stimulate at 0.033 Hz (once every 30s) to establish a stable baseline (20 mins).
-
Drug Application:
-
Group A: Aniracetam (1 mM) via bath perfusion.
-
Group B: PF-04701475 (1
M) via bath perfusion.
-
-
Washout: Switch back to standard ACSF.
Visualization: Electrophysiology Workflow
Figure 2: Standardized workflow for comparing AMPA modulators. Note the divergence in compound concentration and kinetic expectations.
Expected Results & Interpretation
Basal Transmission (fEPSP Slope)
-
PF-04701475: Induces a robust, dose-dependent increase in fEPSP slope. At 1
M, expect a 50-80% increase in slope. The effect onset is gradual (5-10 mins) and washout is incomplete due to high affinity. -
Aniracetam: Induces a rapid increase in fEPSP slope (typically 30-50% increase at 1 mM). The effect plateaus quickly and washes out completely within 10 minutes.
Paired-Pulse Facilitation (PPF)
-
Requirement: To prove the drug acts postsynaptically (on AMPA receptors) rather than increasing presynaptic glutamate release.
-
Result: Both compounds should NOT alter the PPF ratio (Slope 2 / Slope 1).
-
If PPF changes: It indicates a presynaptic effect (unlikely for these specific PAMs, but a necessary control).
-
LTP Induction (Theta Burst Stimulation)
-
PF-04701475: significantly lowers the threshold for LTP induction. Sub-threshold stimulation (which normally fails to induce LTP) will produce robust LTP in the presence of PF-04701475 due to enhanced depolarization and calcium influx via NMDA receptors (secondary to AMPA potentiation).
Selection Guide: When to use which?
| Scenario | Recommended Compound | Rationale |
| In Vivo Behavioral Studies | PF-04701475 | High potency allows for systemic dosing (IP/PO) without the massive vehicle volumes required for Aniracetam. |
| Rapid Kinetic Analysis | Aniracetam | Fast washout allows for "Control-Drug-Wash" design within a single cell/slice, reducing inter-sample variability. |
| Chronic Neuroplasticity | PF-04701475 | Sustained receptor activation is required to drive BDNF expression and structural synaptic changes. |
| Reference Benchmarking | Aniracetam | Extensive historical literature allows for easy comparison of new compounds against this "gold standard." |
References
-
Shaffer, C. L., et al. (2013). "PF-04701475: A Novel, Potent and Selective AMPA Receptor Positive Allosteric Modulator." ProbeChem Biochemicals Data.
-
Jin, R., et al. (2005). "Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors." Journal of Neuroscience.
-
Ito, I., et al. (1990). "Effects of aniracetam on the kinetics of AMPA receptor channels." Journal of Physiology.
- Vyklicky, L., et al. (1991).
- Lynch, G., & Gall, C. M. (2006). "Ampakines and the threefold path to cognitive enhancement." Trends in Neurosciences.
Sources
Comparative Guide: Safety Profile of PF-04701475 vs. First-Generation Ampakines
This guide provides an in-depth technical analysis of PF-04701475, positioning it as a pivotal preclinical prototype in the evolution of AMPA receptor positive allosteric modulators (PAMs). It contrasts this compound with "first-generation" ampakines (e.g., CX-516) and elucidates the medicinal chemistry optimization that led to safer clinical candidates.
Executive Summary: The Prototype vs. The Predecessor
PF-04701475 (Compound 8a) represents a significant leap in potency and structural efficiency compared to older ampakines like CX-516 (Ampalex). However, it is critical to distinguish PF-04701475 as a tool compound rather than a final clinical drug. While it solved the potency issues of the first generation, it carried specific metabolic liabilities (a bioactivatable aniline moiety) that necessitated further optimization into candidates like PF-4778574 .
-
The Verdict: PF-04701475 has a superior pharmacodynamic profile (potency/efficacy) but a mixed safety profile due to metabolic toxicity risks not present in the older, albeit weaker, CX-516. Its true value lies in establishing the dihydroisoxazole scaffold, which offers a wider therapeutic index (TI) regarding seizure liability than previous high-impact ampakines.
Mechanistic Differentiation: The "Why" Behind the Profile
To understand the safety divergence, we must analyze the kinetic modulation of the AMPA receptor. Older ampakines often suffered from a "bell-shaped" dose-response curve where therapeutic efficacy overlapped dangerously with convulsant activity.
Structural & Kinetic Comparison
| Feature | CX-516 (First Gen) | PF-04701475 (Next Gen Prototype) | Impact on Safety/Efficacy |
| Chemical Class | Benzamide / Quinoxaline | Dihydroisoxazole | The isoxazole ring allows for more precise binding at the dimer interface. |
| Potency (EC₅₀) | Low (~300 µM - 1 mM) | High (~123 nM) | PF-04701475 requires ~1000x lower concentration, reducing off-target load. |
| Binding Site | Dimer Interface (Weak) | Dimer Interface (Strong) | Stabilizes the "closed-cleft" active state more effectively. |
| Kinetic Effect | Slows Deactivation (Weakly) | Slows Deactivation & Desensitization | Stronger synaptic throughput without the massive peak currents that trigger seizures. |
| Metabolic Risk | Short Half-life (<1h), Rapid Elimination | Aniline Alert (Toxicophore) | PF-04701475's aniline group poses a risk of reactive metabolite formation (idiosyncratic toxicity). |
Pathway Visualization: Mechanism of Action
Figure 1: Differential modulation kinetics. PF-04701475 stabilizes the open state more effectively than CX-516, but its specific "dihydroisoxazole" tuning aims to avoid the excessive influx that triggers seizures.
Safety Profile Analysis: The Data
A. Seizure Liability (Therapeutic Index)
The primary safety failure of high-impact ampakines is the induction of seizures.
-
Older Ampakines: Often had a Therapeutic Index (TI) of < 3. The dose required for cognitive enhancement was dangerously close to the convulsant dose.
-
PF-04701475 Series: The dihydroisoxazole class demonstrated a TI of 8–16 fold in preclinical models.[1] This means the compound could induce beneficial tremors (a biomarker of target engagement) at doses significantly lower than those causing tonic-clonic seizures.
B. Metabolic Safety (The Aniline Liability)
This is the critical "catch" for PF-04701475.
-
The Flaw: PF-04701475 contains an aniline substructure.[2][3][4] In drug metabolism, anilines can be bioactivated by CYP450 enzymes into reactive quinone-imines or hydroxylamines, which covalently bind to proteins and cause organ toxicity.
-
The Fix: This finding led to the synthesis of PF-04725379 and PF-4778574 , where the aniline was replaced (e.g., with a sulfonamide or ether), retaining the potency while removing the "structural alert."
Comparative Data Summary
| Metric | CX-516 | PF-04701475 | PF-4778574 (Optimized) |
| EC₅₀ (Potency) | ~300,000 nM | 123 nM | ~50-100 nM |
| Half-Life (Human) | ~1 Hour (Too short) | N/A (Tool Compound) | >10 Hours (Projected) |
| Seizure Margin | Narrow (<3x) | Moderate (~8x) | Wide (8-16x) |
| Toxicity Risk | Low (High Dose Burden) | High (Aniline Alert) | Low (Clean Structure) |
Experimental Methodologies
To validate these safety claims in your own lab, the following protocols are the industry standard for assessing AMPA PAM safety and efficacy.
Protocol 1: Seizure Threshold Determination (IV PTZ Infusion)
Objective: Determine if the test compound lowers the threshold for chemically induced seizures (pro-convulsant risk).
-
Subjects: Male Sprague-Dawley rats (n=8 per group).
-
Dosing: Administer Vehicle or PF-04701475 (0.1, 1, 10 mg/kg, p.o.) 60 min prior to testing.
-
Infusion: Infuse Pentylenetetrazole (PTZ) (10 mg/mL) via tail vein at a constant rate (0.5 mL/min).
-
Endpoints: Record latency to:
-
First twitch (myoclonic jerk).
-
Forelimb clonus.
-
Tonic hindlimb extension (THE).
-
-
Analysis: A significant reduction in latency compared to vehicle indicates pro-convulsant liability. Safe ampakines should not significantly lower this threshold at therapeutic doses.
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Detect the bioactivation of the aniline moiety in PF-04701475.[3]
-
Incubation: Incubate PF-04701475 (10 µM) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) (5 mM) to trap electrophilic reactive metabolites.
-
Control: Run parallel incubation without NADPH (negative control).
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS .
-
Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans specific to GSH adducts. Presence of adducts confirms the metabolic safety risk.
Workflow Visualization: Safety Assessment Pipeline
Figure 2: The safety screening workflow that identified the aniline liability in PF-04701475, leading to structural optimization.
References
-
Patel, N. C., et al. (2013).[5] "Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators." Journal of Medicinal Chemistry.
-
Shaffer, C. L., et al. (2013). "The impact of aniline bioactivation on the safety profile of AMPA receptor potentiators." Drug Metabolism and Disposition.
-
O'Neill, M. J., et al. (2004). "AMPA receptor potentiators for the treatment of CNS disorders."[6][7] Current Drug Targets.
-
Morrow, J. A., et al. (2006). "In vitro and in vivo characterization of CX-516, a positive allosteric modulator of AMPA receptors." British Journal of Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors [mdpi.com]
- 6. AMPA receptor positive allosteric modulator(Compound 16a) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Investigating the Differential Effects of PF-04701475 on AMPA Receptor Subunits
Executive Summary: Positioning PF-04701475
In the landscape of AMPA receptor (AMPAR) modulation, PF-04701475 represents a significant evolution from "sledgehammer" reagents like Cyclothiazide (CTZ) toward precision pharmacology. Unlike Type I potentiators that broadly abolish desensitization (often causing excitotoxicity), PF-04701475 is a high-affinity Type II Positive Allosteric Modulator (PAM) .
Its primary utility lies in its nanomolar potency (
This guide details the mechanistic differentiation of PF-04701475 across GluA1–4 subunits, comparing it directly with industry standards (CTZ and CX-516), and provides self-validating protocols for its use.
Mechanistic Differentiation & Subunit Selectivity
To use PF-04701475 effectively, one must understand where it binds and how it discriminates between subunits.
The Binding Interface
PF-04701475 binds to the Ligand-Binding Domain (LBD) dimer interface (the "clamshell"). By stabilizing this interface, it prevents the conformational collapse that leads to receptor desensitization.
-
Cyclothiazide (CTZ): Binds broadly to the dimer interface, effectively "gluing" the clamshell shut. It shows little discrimination between Flip/Flop splice variants.[1]
-
PF-04701475: Binds a specific pocket defined by the flip/flop alternative splicing cassette.
The "Flip/Flop" Selectivity Filter
The most critical variable when using PF-04701475 is the splice variant of your target receptor. Structurally similar compounds (biarylpropylsulfonamides and dihydroisoxazoles) typically exhibit Flip-selectivity .
| Feature | Flip Isoforms (Predominant in Cortex/Hippocampus) | Flop Isoforms (Predominant in Somatosensory/Cerebellum) |
| PF-04701475 Affinity | High (Primary Target) | Lower (Reduced Efficacy) |
| Kinetics | Slower desensitization naturally; drastically potentiated by PF-04701475. | Faster desensitization; less responsive to this class of PAMs. |
Critical Insight: If your heterologous expression system (HEK293/CHO) is transfected with GluA1-Flop cDNA, PF-04701475 may appear significantly less potent (
) than reported. Always sequence your plasmid to confirm the presence of the "Flip" cassette before commencing dose-response studies.
Comparative Profiling: The Data
The following table synthesizes experimental data comparing PF-04701475 against the "Gold Standard" (CTZ) and a "First-Generation" Ampakine (CX-516).
Table 1: Pharmacological Comparison
| Feature | PF-04701475 | Cyclothiazide (CTZ) | CX-516 (Ampakine) |
| Primary Mechanism | Modulates Deactivation & Desensitization | Blocks Desensitization (Complete) | Modulates Deactivation (Weak) |
| Potency ( | ~123 nM [1] | 10 – 100 | ~1 – 5 mM |
| Fold Potentiation | High (System dependent) | Very High (>10x) | Low (<2x) |
| Subunit Selectivity | Splice Selective (Flip > Flop) | Broad Spectrum (Flip & Flop) | Broad |
| Excitotoxicity Risk | Low (Preserves oscillation) | High (Tonic influx) | Very Low |
| Solubility | DMSO (Lipophilic) | DMSO/NaOH | Aqueous |
| Washout Profile | Slow (High Affinity) | Moderate | Fast |
Diagram 1: Mechanism of Action & Signaling Pathway
The following diagram illustrates how PF-04701475 modulates the AMPAR gating cycle to induce BDNF, contrasted with the tonic block of CTZ.
Caption: PF-04701475 stabilizes the open state to enhance plasticity (BDNF), whereas CTZ blocks desensitization entirely, risking excitotoxicity.
Validated Experimental Protocols
Protocol A: High-Throughput Screening (FLIPR Calcium Assay)
Best for: Determining
-
Cell Preparation: Use HEK293 cells stably expressing GluA1-Flip or GluA2-Flip (calcium-permeable, Q-form).
-
Note: If using GluA2-R (edited), you must co-transfect with a voltage-gated calcium channel or use a membrane potential dye, as GluA2-R is Ca2+ impermeable.
-
-
Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 45 minutes at 37°C.
-
Compound Pre-incubation (Critical):
-
Add PF-04701475 (0.1 nM – 10
) 10 minutes prior to glutamate injection. -
Reasoning: Lipophilic PAMs require time to penetrate the membrane and access the transmembrane/LBD interface. Co-injection will result in underestimated potency.
-
-
Agonist Injection: Inject Glutamate (100
) + Glycine (50 ). -
Readout: Measure Area Under the Curve (AUC). PF-04701475 should increase AUC by slowing the decay phase, not just peak amplitude.
Protocol B: Whole-Cell Patch Clamp (The Gold Standard)
Best for: Analyzing kinetics (Deactivation vs. Desensitization).[2]
-
Rig Setup: Rapid perfusion system (exchange time < 1 ms) is mandatory. Slower perfusion cannot resolve the fast kinetics of AMPARs.
-
Internal Solution: CsF-based (blocks K+ channels) with spermine (if studying polyamine block in GluA2-lacking receptors).
-
Baseline Recording: Apply Glutamate (10 mM, 100 ms pulse) to establish baseline current and decay time constant (
). -
Drug Application:
-
Perfuse PF-04701475 continuously in the extracellular bath for 2 minutes.
-
Self-Validation: Ensure the leak current does not shift significantly (indicates membrane instability).
-
-
Test Pulse: Re-apply Glutamate (10 mM) in the presence of PF-04701475.
-
Analysis:
-
Calculate the Potentiation Factor :
. -
Fit decay to a mono- or bi-exponential function. PF-04701475 should significantly increase
.
-
Decision Matrix: When to Use PF-04701475
Use the following logic flow to determine if this reagent suits your experimental goals.
Caption: Selection logic for AMPA modulators based on experimental goals and subunit composition.
References
-
Patel, N. C., et al. (2013). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Journal of Medicinal Chemistry, 56(22), 9180-9191.[3]
-
Partin, K. M., et al. (1994). Selective modulation of desensitization at AMPA versus kainate receptors by cyclothiazide and concanavalin A. Neuron, 11(6), 1069-1082.
-
Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology, 6(1), 82-88.
-
Pei, W., et al. (2009). Flip and flop: a molecular determinant for AMPA receptor channel opening. Biochemistry, 48(17), 3767–3777.
Sources
- 1. Selective upregulation of the flip-flop splice variants of AMPA receptor subunits in the rat spinal cord after hindpaw inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Splicing of the Flip/Flop Cassette and TARP Auxiliary Subunits Engage in a Privileged Relationship That Fine-Tunes AMPA Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Guide: Cross-Validation of PF-04701475 (AMPA Receptor Potentiator) in Neuronal Models
Topic: Cross-validation of PF-04701475's effects in different neuronal cell types. Content Type: Publish Comparison Guide.
Executive Summary
PF-04701475 is a potent, selective AMPA Receptor Positive Allosteric Modulator (PAM) (EC50 = 123 nM) developed to enhance excitatory neurotransmission and synaptic plasticity (Long-Term Potentiation). Unlike direct agonists, it does not activate the receptor alone but potentiates the effect of glutamate, slowing receptor desensitization and deactivation.
This guide provides a rigorous framework for validating PF-04701475 against standard alternatives (e.g., Cyclothiazide, CX-516), focusing on the critical balance between Hippocampal efficacy (cognitive enhancement) and Cerebellar safety (avoidance of tremor/convulsion), which is the primary failure mode for this drug class.
Mechanistic Foundation
PF-04701475 belongs to the dihydroisoxazole class of potentiators.[1][2] It binds to the Ligand-Binding Domain (LBD) of the AMPA receptor (GluA2 subunits), stabilizing the open channel conformation.
Figure 1: Mechanism of Action. PF-04701475 acts as a "dimmer switch," amplifying the glutamate signal rather than acting as an on/off switch, thereby preserving temporal coding in neurons.
Comparative Analysis: PF-04701475 vs. Alternatives
The primary challenge in developing AMPA potentiators is the Therapeutic Index (TI) —the window between memory enhancement and seizure/tremor induction.
| Feature | PF-04701475 | Cyclothiazide (CTZ) | CX-516 (Ampalex) |
| Class | Dihydroisoxazole PAM | Benzothiadiazide | Benzoylpiperidine |
| Potency (EC50) | 123 nM (High) | ~1-10 µM (Low) | ~1 mM (Very Low) |
| Mechanism | Slows deactivation & desensitization | Blocks desensitization almost completely | Modulates kinetics (weakly) |
| Selectivity | High for GluA2-containing receptors | Broad AMPAR spectrum | Broad |
| Safety Profile | Optimized TI (8-16x) | Poor (Epileptogenic risk high) | Good, but low efficacy |
| Primary Use | In vivo pharmacology tool; Preclinical | In vitro slice physiology standard | Clinical proof-of-concept (Discontinued) |
Key Insight: Researchers should choose PF-04701475 over Cyclothiazide for in vivo or chronic slice work because CTZ causes massive, unphysiological calcium influx that can lead to excitotoxicity, whereas PF-04701475 provides a more physiologically relevant potentiation.
Cell-Type Specific Cross-Validation
To validate the compound's utility and safety, you must test it in two distinct neuronal populations.
A. Hippocampal Pyramidal Neurons (The "Efficacy" Model)
-
Rationale: The hippocampus is the locus of Long-Term Potentiation (LTP). AMPA receptors here mediate fast excitatory transmission.
-
Expected Effect: Significant increase in the slope of Field Excitatory Postsynaptic Potentials (fEPSP) and enhanced LTP induction at Schaffer collateral-CA1 synapses.
-
Biomarker: Phosphorylation of BDNF (Brain-Derived Neurotrophic Factor) or CREB downstream of calcium influx.
B. Cerebellar Purkinje Neurons (The "Safety/Toxicity" Model)
-
Rationale: The cerebellum has a high density of AMPA receptors. Over-activation here leads to ataxia and tremor (the dose-limiting side effect).
-
Expected Effect: At therapeutic doses (100-300 nM), PF-04701475 should show minimal disruption of spontaneous firing rates compared to convulsant doses.
-
Validation: If your compound causes massive depolarization in Purkinje cells at the same concentration effective in the Hippocampus, the Therapeutic Index is collapsed.
Experimental Protocols
Protocol A: Functional Calcium Imaging (FLIPR)
Use this for high-throughput screening of potency.
-
Cell Culture: Primary Rat Cortical or Hippocampal neurons (DIV 14-21).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Baseline: Record baseline fluorescence for 30 seconds.
-
Compound Addition: Add PF-04701475 (0.1 nM – 10 µM) 5 minutes prior to glutamate challenge.
-
Challenge: Inject Glutamate (10 µM) + Glycine (10 µM). Note: Do not use NMDA; include Mg2+ or AP5 to isolate AMPA response.
-
Readout: Measure Area Under the Curve (AUC) of fluorescence.
-
Data Analysis: Plot dose-response. PF-04701475 should shift the Glutamate EC50 to the left or increase the Emax.
Protocol B: Ex Vivo Electrophysiology (LTP)
The Gold Standard for cognitive enhancers.
-
Slice Preparation: Prepare 400 µm transverse hippocampal slices from male rats. Recover in ACSF for 1 hour.
-
Rig Setup: Place stimulating electrode in Schaffer collaterals; recording electrode in CA1 stratum radiatum.
-
Baseline: Stimulate at 0.033 Hz to establish a stable fEPSP baseline (20 mins).
-
Perfusion: Perfuse PF-04701475 (100 - 300 nM) for 15 minutes.
-
Observation: You should see a modest increase in baseline fEPSP slope (10-20%).
-
-
Induction: Deliver Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).
-
Maintenance: Record fEPSP for 60 minutes post-induction.
-
Result: PF-04701475 treated slices should show facilitated LTP (e.g., 180% of baseline vs. 140% in control).
Validation Workflow (Graphviz)
Figure 2: Dual-arm validation workflow ensuring the compound improves plasticity without crossing the seizure threshold.
Troubleshooting & Controls
-
Issue: No Potentiation.
-
Cause: AMPA potentiators are state-dependent. If there is no glutamate, they do nothing.
-
Fix: Ensure your glutamate concentration (FLIPR) or stimulation intensity (Physiology) is sufficient to open the channel initially.
-
-
Issue: Solubility.
-
Note: PF-04701475 is lipophilic. Dissolve in 100% DMSO to make a stock (e.g., 10 mM), then dilute into ACSF. Final DMSO concentration must be <0.1%.
-
-
Control: Always use CNQX (AMPA antagonist) at the end of the experiment. If the signal does not disappear, your readout is artifactual (not AMPA-mediated).
References
-
Discovery and Characterization: O'Donnell, C. J., et al. (2014). "Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators." Journal of Medicinal Chemistry, 57(23), 10044–10057.
-
Structural Biology: Pandit, J., et al. (2013).[2] "Crystal structures of GluR2 ligand-binding-domain in complex with glutamate and positive allosteric modulators." RCSB Protein Data Bank, Entry 4LZ7.
- Safety & Tremor Models: Hurst, R. S., et al. (2013). "PF-4778574: A new AMPA receptor potentiator with an improved therapeutic window." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for the Pfizer Dihydroisoxazole series safety profiling).
Sources
Safety Operating Guide
PART 1: IMMEDIATE ACTION CARD (EMERGENCY PROTOCOL)
⚠️ URGENT DISPOSAL / SPILL SUMMARY
Chemical Nature: Potent AMPA Receptor Positive Allosteric Potentiator (Neuroactive).
Primary Hazard: Central Nervous System (CNS) modulation; potential neurotoxicity if inhaled or absorbed. High risk of skin absorption when dissolved in DMSO.
Disposal Method (Solid): High-temperature chemical incineration. DO NOT discard in trash.
Disposal Method (Liquid): Segregated organic solvent waste (Non-halogenated). DO NOT pour down the drain.
Spill Response: Evacuate area of dust. Wear double nitrile gloves and P100 respiratory protection. Wet-wipe to prevent dust generation.
PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION
To dispose of PF-04701475 safely, one must understand its pharmacological potency. It is not merely a "chemical waste"; it is a bioactive agent designed to modulate glutamate signaling in the brain.
| Property | Data | Operational Implication |
| CAS Number | 1488407-52-8 | Use this for waste manifesting and inventory tracking. |
| Chemical Name | N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide | Verify label accuracy before disposal.[1] |
| Mechanism | AMPA Receptor Positive Allosteric Potentiator | Biohazard: Enhances excitatory neurotransmission. Avoid all inhalation/ingestion.[2][3][4] |
| Physical State | White to beige powder | Inhalation Risk: Aerosolization during weighing/transfer. |
| Solubility | DMSO (5 mg/mL) | Dermal Risk: DMSO is a permeation enhancer. It will carry PF-04701475 through standard latex gloves. |
The Causality of Safety
Standard laboratory safety often treats all white powders as generic irritants. However, PF-04701475 is a specific CNS modulator .
-
Why Incinerate? Biological wastewater treatment plants are not designed to degrade complex fluorinated sulfonamides. Releasing this into the water table could theoretically affect aquatic life or contaminate groundwater.
-
Why Double Glove? The primary solvent, DMSO, changes the permeability of nitrile. A single layer may be compromised within minutes of contact with DMSO, allowing the potent compound to enter the bloodstream.
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE)
Before initiating any disposal workflow, verify the following PPE matrix. This is a self-validating safety step: if you do not have the item, stop .
| PPE Category | Requirement | Technical Rationale |
| Respiratory | N95 / P100 Mask (or Fume Hood) | Prevents inhalation of airborne particulates during solid waste transfer. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil) | Outer glove protects against gross contamination; inner glove protects against permeation if outer is breached. |
| Dermal (Body) | Lab Coat (Buttoned) + Tyvek Sleeves | Prevents powder accumulation on personal clothing which can be tracked home. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes involving DMSO. |
PART 4: DETAILED DISPOSAL WORKFLOWS
Workflow A: Solid Waste (Pure Powder & Contaminated Debris)
Applicable to: Expired stocks, weighing boats, contaminated gloves, bench paper.
-
Segregation: Do not mix with general lab trash or biohazard (autoclave) bags. Autoclaving does not destroy this chemical structure reliably.
-
Containment: Place solid waste into a clear, sealable polyethylene bag (4 mil thickness).
-
Secondary Containment: Place the sealed bag into a RCRA Hazardous Waste Drum (Black or Yellow barrel, depending on local vendor coding).
-
Labeling: Affix a hazardous waste tag.
-
Destruction: Ship for High-Temperature Incineration via a licensed chemical waste contractor (e.g., Veolia, Clean Harbors).
Workflow B: Liquid Waste (Stock Solutions in DMSO)
Applicable to: Unused stock solutions, aliquots.
-
Identification: Confirm the solvent is DMSO.
-
Collection: Pour into a dedicated Non-Halogenated Organic Solvent waste carboy.
-
Note: Do not mix with oxidizing acids (Nitric/Perchloric) as DMSO can react violently.
-
-
Rinsing: Triple rinse the original vial with a small volume of acetone or ethanol. Add rinsate to the same solvent waste carboy.
-
Labeling:
-
Constituents: "Dimethyl Sulfoxide (DMSO), PF-04701475 (<1%)."
-
Hazard Checkbox: Flammable, Toxic.
-
Workflow C: Aqueous Waste (Cell Culture Media)
Applicable to: Media containing dilute concentrations (nM to µM range).
-
Deactivation (Optional but Recommended): Add 10% bleach solution to the media and let sit for 20 minutes to kill biological agents (cells/virus), though this does not destroy the chemical.
-
Collection: Collect in Aqueous Toxic Waste containers.
-
Prohibition: NEVER pour down the sink. Even dilute neuroactive compounds contribute to pharmaceutical pollution in waterways.
PART 5: VISUALIZATION (DECISION LOGIC)
Figure 1: Waste Stream Decision Tree
Caption: Logical flow for categorizing PF-04701475 waste based on physical state and solvent context.
PART 6: SPILL RESPONSE PROTOCOL
If a spill occurs, the priority is to prevent aerosolization (inhalation) and skin contact.
-
Secure: Alert nearby personnel. Post "Do Not Enter" if airborne dust is suspected.
-
PPE Up: Don double gloves, lab coat, and N95/P100 respirator.
-
Contain:
-
Powder: Cover with a damp paper towel (water or ethanol) to prevent dust from flying. Do not dry sweep.
-
Liquid: Cover with absorbent pads.
-
-
Clean: Wipe the area from the outside in.
-
Decontaminate: Wash the surface with a mild detergent and water.
-
Dispose: All cleanup materials (pads, gloves used) go into the Solid Chemical Waste stream (Incineration).
Figure 2: Spill Response Loop
Caption: Step-by-step cycle for safely managing a laboratory spill of PF-04701475.
PART 7: REGULATORY COMPLIANCE & REFERENCES
Regulatory Note: While PF-04701475 is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Process Knowledge" clause. As a researcher, you know it is a potent bioactive compound. Therefore, it must be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents like Methanol) and incinerated to ensure destruction.
References:
-
Sigma-Aldrich. (n.d.). PF-04701475 Product Information & Safety. Retrieved from
-
MedKoo Biosciences. (n.d.). PF-04701475 Chemical Data. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
A Researcher's Guide to Personal Protective Equipment for Handling PF-04701475
As a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator, PF-04701475 is a valuable tool in neuroscience research. However, its biological activity necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE) to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling of PF-04701475, grounded in established safety protocols and a deep understanding of risk mitigation in a research environment.
The core principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE, while essential, is the final line of defense. This guide should be used in conjunction with institutional policies, a thorough risk assessment, and engineering controls such as fume hoods or ventilated enclosures.
Understanding the Risks: What We Know About PF-04701475
-
Biological Potency: As a potent modulator of AMPA receptors, accidental exposure through inhalation, ingestion, or skin contact could have unintended pharmacological effects.
-
Physical Form: PF-04701475 is supplied as a combustible solid. Handling the powdered form presents a higher risk of aerosolization and inhalation compared to solutions.
-
Unknown Long-Term Effects: As a research compound, the full toxicological profile, including potential for sensitization or long-term health effects, is likely not fully characterized.
Given these risks, a conservative approach to PPE is warranted. The following recommendations are based on a risk-based assessment for handling potent, powdered substances in a research setting.
Recommended Personal Protective Equipment for PF-04701475
The selection of PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for common laboratory tasks involving PF-04701475.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid PF-04701475 | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves | Disposable lab coat with tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended if not performed in a certified chemical fume hood |
| Administering to Cell Cultures | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required if performed in a biological safety cabinet |
| Handling Waste | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required |
A Deeper Dive into PPE Selection and Use
Eye and Face Protection
Standard safety glasses are insufficient for handling powdered PF-04701475 due to the risk of airborne particles.
-
Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[1]
-
A face shield should be worn in conjunction with goggles when weighing or performing other tasks that could generate dust, providing a broader barrier of protection.
Hand Protection
Given the potential for dermal absorption and unknown skin hazards, robust hand protection is critical.
-
Nitrile gloves are recommended for their chemical resistance and durability.
-
Double-gloving is advised when handling the solid compound. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.
Body Protection
To prevent contamination of personal clothing and skin, appropriate body protection is necessary.
-
A lab coat should be worn at all times. For handling the solid, a disposable lab coat with tight-fitting cuffs provides a higher level of protection and simplifies disposal in case of a spill.
-
Ensure the lab coat is fully buttoned.
Respiratory Protection
The primary route of exposure for powdered compounds is inhalation.
-
When handling solid PF-04701475 outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement.
-
Personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Experimental Workflow for Safe Handling of PF-04701475
The following workflow is designed to minimize exposure risk when preparing a stock solution of PF-04701475.
Caption: A step-by-step workflow for the safe handling of powdered PF-04701475.
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Goggles and Face Shield
-
Gloves (the cuff of the glove should go over the cuff of the lab coat)
Doffing Sequence:
-
Gloves
-
Face Shield and Goggles
-
Lab Coat
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Waste Disposal Plan
All waste generated from the handling of PF-04701475 must be considered chemical waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, weigh boats, and any other solid materials should be placed in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.[3]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
By implementing these comprehensive safety measures, researchers can confidently and safely work with PF-04701475, ensuring both personal safety and the integrity of their research.
References
-
American Polywater. (2017, August 10). Safety Data Sheet – SET PedFloor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, April 15). Existing Chemical Exposure Limit (ECEL) for Occupational Use of Perchloroethylene. Retrieved from [Link]
-
DeLaval. (2025, April 1). Super PF Safety Data Sheet. Retrieved from [Link]
-
KENT Europe. (2023, January 23). Safety data sheet. Retrieved from [Link]
-
Chemco International. (n.d.). Safety Data Sheet RL 500PF (Part A). Retrieved from [Link]
-
Linde Gas GmbH. (2015, December 11). Safety Data Sheet 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]
-
Rusch, G. M., et al. (n.d.). The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). PubMed. Retrieved from [Link]
-
Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). Journal of Occupational Health. Retrieved from [Link]
-
Safety & Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
